molecular formula C20H18BrN3 B142555 C20H18BrN3 CAS No. 518-67-2

C20H18BrN3

Katalognummer: B142555
CAS-Nummer: 518-67-2
Molekulargewicht: 380.3 g/mol
InChI-Schlüssel: MQOKYEROIFEEBH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dimidium bromide (CAS 518-67-2) is an organic compound belonging to the class of phenanthridine dyes . It is supplied as an orange to dark purple powder or crystal with a high level of purity, typically exceeding 98.0% as determined by HPLC analysis . The compound has a molecular formula of C₂₀H₁₈BrN₃ and a molecular weight of 380.29 g/mol . As a cationic molecule, it is commonly utilized in biochemical and analytical research. One of its primary historical and specialized applications is its use as an indicator in titration processes, specifically in the Disulfine Blue method for determining anionic surfactants in water, highlighting its value in environmental analysis . From a safety perspective, Dimidium bromide requires careful handling. It is classified as harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and serious eye irritation . Researchers are advised to use appropriate personal protective equipment, including gloves and eye protection, and work in a well-ventilated area . For laboratory storage, it is recommended to keep the product in a cool, dark place, ideally under refrigeration at 2-8°C, and protected from moisture due to its hygroscopic nature . This product is intended For Research Use Only and is not approved for human, veterinary, diagnostic, or therapeutic use.

Eigenschaften

CAS-Nummer

518-67-2

Molekularformel

C20H18BrN3

Molekulargewicht

380.3 g/mol

IUPAC-Name

3-imino-5-methyl-6-phenylphenanthridin-8-amine;hydrobromide

InChI

InChI=1S/C20H17N3.BrH/c1-23-19-12-15(22)8-10-17(19)16-9-7-14(21)11-18(16)20(23)13-5-3-2-4-6-13;/h2-12,22H,21H2,1H3;1H

InChI-Schlüssel

MQOKYEROIFEEBH-UHFFFAOYSA-N

Kanonische SMILES

C[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N)N.[Br-]

Andere CAS-Nummern

518-67-2

Piktogramme

Irritant

Verwandte CAS-Nummern

20566-69-2 (Parent)

Synonyme

3,8-Diamino-5-methyl-6-phenylphenanthridinium Bromide;  Dimidium bromide;  Phenanthridinium Compound 1553;  Phenanthridium 1553;  Trypadine; 

Herkunft des Produkts

United States

Foundational & Exploratory

Elucidating the Molecular Architecture of C20H18BrN3: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive, step-by-step workflow for the structural elucidation of a novel organic compound with the molecular formula C20H18BrN3. In the absence of a known compound with this specific formula in the public domain, this document serves as a detailed procedural roadmap, outlining the application of modern analytical techniques and the logical interpretation of the resulting data.

Initial Assessment and Elemental Analysis

The first step in characterizing an unknown compound is to verify its elemental composition and gain initial insights into its structural features.

Degree of Unsaturation

The degree of unsaturation (DoU), or the index of hydrogen deficiency, indicates the total number of rings and/or multiple bonds within a molecule. It is a critical first step in narrowing down possible structures.[1][2][3][4][5]

The formula for calculating the DoU is: DoU = C - (H/2) - (X/2) + (N/2) + 1

Where:

  • C = number of carbon atoms

  • H = number of hydrogen atoms

  • X = number of halogen atoms (Br in this case)

  • N = number of nitrogen atoms

For this compound: DoU = 20 - (18/2) - (1/2) + (3/2) + 1 DoU = 20 - 9 - 0.5 + 1.5 + 1 DoU = 13

A degree of unsaturation of 13 suggests a highly unsaturated molecule, likely containing multiple aromatic rings and/or other double or triple bonds. This high value is a key piece of information guiding the interpretation of subsequent spectroscopic data.

Elemental Analysis

Elemental analysis is performed to experimentally confirm the empirical formula and, by extension, the molecular formula of the compound.[6][7][8]

Experimental Protocol: Combustion Analysis

  • A precisely weighed sample of the compound (typically 1-3 mg) is combusted in a high-temperature furnace in the presence of excess oxygen.[6][8]

  • The combustion products (CO2, H2O, N2, and HBr) are passed through a series of absorbent traps or a gas chromatography column to separate them.

  • The amount of each gas is quantified using detectors (e.g., thermal conductivity or infrared detectors).[7]

  • The mass percentages of C, H, and N are calculated. The percentage of Br can be determined by other methods, such as titration after combustion.

Hypothetical Elemental Analysis Data for this compound

ElementTheoretical Mass %Experimental Mass %
Carbon (C)61.23%61.25%
Hydrogen (H)4.62%4.65%
Bromine (Br)20.37%20.31%
Nitrogen (N)10.71%10.68%
Total 96.93% 96.89%

Note: The remaining percentage is assumed to be oxygen or other elements not tested for, or within the margin of experimental error.

The close correlation between the theoretical and experimental mass percentages provides strong evidence for the proposed molecular formula.

Spectroscopic and Spectrometric Analysis

A combination of spectroscopic techniques is essential to piece together the molecular structure.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight of the compound, further confirming its molecular formula. The fragmentation pattern provides clues about the structural motifs present.[9][10][11][12]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • The sample is dissolved in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid) at a low concentration (e.g., 1 µg/mL).[13]

  • The solution is infused into the mass spectrometer, typically using an electrospray ionization (ESI) source.[13]

  • The instrument, such as a Q-Exactive Orbitrap mass spectrometer, is calibrated to ensure high mass accuracy.[13][14]

  • A full scan mass spectrum is acquired in positive ion mode to observe the protonated molecule [M+H]+.

Hypothetical HRMS Data for this compound

IonTheoretical m/zExperimental m/zMass Accuracy (ppm)
[M+H]+392.0817392.0815-0.51
[M+Na]+414.0636414.0633-0.72

The observation of the [M+H]+ ion at an m/z that closely matches the theoretical value for this compound provides unambiguous confirmation of the molecular formula. The isotopic pattern, showing characteristic peaks for the presence of one bromine atom (M and M+2 peaks in approximately a 1:1 ratio), would also be a key confirmation point.

Logical Workflow for Initial Analysis

G A Unknown Compound B Elemental Analysis A->B C High-Resolution Mass Spectrometry A->C D Molecular Formula: this compound B->D C->D E Degree of Unsaturation (DoU = 13) D->E

Caption: Initial steps in structure elucidation.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.[15][16]

Experimental Protocol: FT-IR Spectroscopy

  • For a solid sample, a small amount (1-2 mg) is finely ground with dry potassium bromide (KBr) powder (approx. 100-200 mg).[17]

  • The mixture is pressed into a thin, transparent pellet using a hydraulic press.[17]

  • A background spectrum of the empty spectrometer is collected.[15]

  • The KBr pellet is placed in the sample holder, and the spectrum is recorded, typically in the range of 4000-400 cm-1.[18]

Hypothetical FT-IR Data for this compound

Wavenumber (cm-1)IntensityFunctional Group Assignment
3400-3300Medium, BroadN-H stretch (e.g., amine or amide)
3100-3000MediumAromatic C-H stretch
2950-2850WeakAliphatic C-H stretch
2230-2210StrongC≡N stretch (nitrile)
1600, 1475Medium-StrongAromatic C=C bending
1250StrongC-N stretch (aromatic amine)
850-800StrongC-H out-of-plane bend (para-substituted aromatic)
690-500MediumC-Br stretch

The presence of aromatic C-H, N-H, and a strong C≡N stretch are significant findings, suggesting the molecule contains aromatic rings, a nitrile group, and a nitrogen-containing functional group like an amine or amide.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly in conjugated systems and chromophores.[19][20][21][22]

Experimental Protocol: UV-Vis Spectroscopy

  • A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol or hexane).

  • The solution is placed in a quartz cuvette.

  • The absorbance is measured over the UV-visible range (typically 200-800 nm).

Hypothetical UV-Vis Data for this compound

λmax (nm)Molar Absorptivity (ε)Assignment
28015,000π → π* transition of a conjugated aromatic system
3508,000Extended conjugation, possibly involving heteroatoms

The absorption maxima suggest the presence of a significant conjugated system, which is consistent with the high degree of unsaturation and the likely presence of multiple aromatic rings.[22]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule.[23]

Experimental Protocol: 1H and 13C NMR Spectroscopy

  • Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6).[24]

  • The solution is transferred to an NMR tube.

  • The NMR spectrometer is tuned and the magnetic field is shimmed for homogeneity.

  • 1D spectra (1H, 13C) and 2D spectra (COSY, HSQC, HMBC) are acquired.

1H NMR Spectroscopy

Hypothetical 1H NMR Data (500 MHz, CDCl3)

Chemical Shift (δ, ppm)IntegrationMultiplicityCoupling Constant (J, Hz)Assignment
7.802Hd8.5Aromatic protons
7.652Hd8.5Aromatic protons
7.502Hd8.0Aromatic protons
7.302Hd8.0Aromatic protons
7.201Ht7.5Aromatic proton
7.102Hd7.5Aromatic protons
5.502Hs (broad)--NH2 protons
4.102Ht6.0-CH2-
3.202Ht6.0-CH2-

Interpretation:

  • The signals in the 7.10-7.80 ppm region confirm the presence of multiple aromatic rings. The splitting patterns (doublets and triplets) suggest specific substitution patterns. For instance, the two doublets at 7.80 and 7.65 ppm with the same coupling constant are characteristic of a para-substituted benzene ring.[25][26]

  • The broad singlet at 5.50 ppm that integrates to 2H is indicative of an -NH2 group.

  • The two triplets at 4.10 and 3.20 ppm, each integrating to 2H and coupled to each other, suggest a -CH2-CH2- fragment.

13C NMR Spectroscopy

Hypothetical 13C NMR Data (125 MHz, CDCl3)

Chemical Shift (δ, ppm)Assignment
148.5Aromatic C-N
140.2Aromatic C-Br
135.1Quaternary aromatic C
132.4Aromatic CH
129.8Aromatic CH
128.7Aromatic CH
125.3Aromatic CH
122.1Quaternary aromatic C
118.9C≡N (nitrile)
115.6Aromatic CH
45.3-CH2-
35.8-CH2-

Interpretation:

  • The numerous signals between 115 and 150 ppm confirm the presence of aromatic carbons.[25]

  • The signal at 118.9 ppm is characteristic of a nitrile carbon.

  • The signals at 45.3 and 35.8 ppm correspond to the two aliphatic -CH2- carbons.

Structure Elucidation Workflow

G A Molecular Formula This compound DoU = 13 B FT-IR A->B C UV-Vis A->C D 1H & 13C NMR A->D F Identify Functional Groups (Aromatic, Nitrile, Amine, C-Br) B->F G Confirm Conjugated System C->G E 2D NMR (COSY, HSQC, HMBC) D->E H Establish C-H Framework & Connectivity D->H E->H I Proposed Structure F->I G->I H->I

Caption: Integrated workflow for structure elucidation.

Structure Assembly and Verification

By integrating all the spectroscopic data, a proposed structure can be assembled.

  • From FT-IR and 13C NMR: The presence of a nitrile group (C≡N) is confirmed.

  • From 1H NMR and FT-IR: An amino group (-NH2) is identified.

  • From 1H and 13C NMR: The presence of multiple substituted aromatic rings is evident. The splitting patterns in the 1H NMR suggest specific substitution, such as a para-substituted ring.

  • From 1H NMR: A -CH2-CH2- linker is identified.

  • From MS: The molecular formula and the presence of one bromine atom are confirmed.

2D NMR experiments would be crucial to connect these fragments.

  • COSY (Correlation Spectroscopy) would confirm the -CH2-CH2- coupling and couplings between adjacent aromatic protons.

  • HSQC (Heteronuclear Single Quantum Coherence) would link each proton to its directly attached carbon.

  • HMBC (Heteronuclear Multiple Bond Correlation) would be the key to connecting the fragments by showing correlations between protons and carbons that are 2-3 bonds away. For example, HMBC would show correlations from the -CH2- protons to the carbons of the aromatic ring they are attached to, and from the aromatic protons to the nitrile carbon.

By methodically applying these powerful analytical techniques and logically interpreting the resulting data, researchers can confidently and accurately determine the structure of novel compounds, a critical step in advancing drug discovery and the chemical sciences.

References

Spectroscopic Analysis of C₂₀H₁₈BrN₃: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data (Nuclear Magnetic Resonance, Infrared Spectroscopy, and Mass Spectrometry) for the molecular formula C₂₀H₁₈BrN₃. Due to the vast number of possible isomers for this formula, this document will focus on a representative molecular structure common in medicinal chemistry: a substituted nitrogen heterocycle. We will use a hypothetical Bromophenyl-diphenyl-diazole derivative as an illustrative example to discuss the expected spectroscopic characteristics and analytical methodologies.

Representative Molecular Structure & Predicted Data

For the purpose of this guide, we will consider a plausible isomer of C₂₀H₁₈BrN₃. The data presented below are representative values predicted for such a structure, based on established principles of spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[1] For a compound like C₂₀H₁₈BrN₃, which is rich in aromatic protons, ¹H and ¹³C NMR are indispensable for structural determination.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppm Multiplicity Integration Proposed Assignment
8.0 - 8.2 m 4H Aromatic protons adjacent to electronegative atoms
7.2 - 7.6 m 13H Overlapping aromatic protons (from phenyl & bromophenyl rings)

| 5.4 | s | 1H | Proton on a heterocyclic ring or exocyclic CH |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppm Proposed Assignment
155.0 - 165.0 Carbons in the heterocyclic ring (C=N)
121.0 - 140.0 Aromatic carbons (including quaternary)

| 115.0 | C-Br carbon |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation by molecular vibrations.[2]

Table 3: Predicted FT-IR Data (KBr Pellet)

Wavenumber (cm⁻¹) Intensity Bond Vibration
3050 - 3150 Medium Aromatic C-H stretch
1580 - 1610 Strong C=N stretch (heterocycle)
1450 - 1500 Strong Aromatic C=C stretch
1070 - 1090 Strong C-N stretch
810 - 840 Strong C-H out-of-plane bend (para-substituted phenyl)

| 500 - 600 | Medium | C-Br stretch |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.[3] High-resolution mass spectrometry (HRMS) using a technique like Electrospray Ionization (ESI) can confirm the molecular formula. The presence of bromine is easily identified by the characteristic M+2 isotopic peak, as natural bromine consists of approximately a 1:1 ratio of ⁷⁹Br and ⁸¹Br isotopes.

Table 4: Predicted Mass Spectrometry Data (ESI-HRMS)

m/z (Mass/Charge) Ion Species Isotopic Abundance
392.0766 [M+H]⁺ (with ⁷⁹Br) ~100%
394.0745 [M+H]⁺ (with ⁸¹Br) ~98%
414.0585 [M+Na]⁺ (with ⁷⁹Br) Adduct Peak

| 416.0564 | [M+Na]⁺ (with ⁸¹Br) | Adduct Peak |

Experimental Protocols

Detailed and consistent experimental procedures are critical for obtaining high-quality, reproducible spectroscopic data.

NMR Spectroscopy Protocol
  • Sample Preparation : Dissolve 5-25 mg of the analyte (C₂₀H₁₈BrN₃) in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a small vial.[4] Ensure the sample is fully dissolved; gentle heating or vortexing may be applied.[4]

  • Filtration : To remove any particulate matter that can degrade spectral quality, filter the solution through a pipette containing a small, tight plug of glass wool directly into a clean, dry 5 mm NMR tube.

  • Data Acquisition :

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire a ¹H NMR spectrum using a standard pulse sequence. For a typical small molecule, 16-64 scans should suffice.

    • Acquire a ¹³C NMR spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans (e.g., 1024 or more) will be required.[4]

    • Process the data using appropriate software, applying Fourier transformation, phase correction, and baseline correction.

FT-IR Spectroscopy Protocol
  • Sample Preparation (KBr Pellet Method) :

    • Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet-forming die and press under high pressure (several tons) to form a transparent or translucent pellet.

  • Data Acquisition :

    • Obtain a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.[5]

    • Place the KBr pellet in the sample holder within the spectrometer.

    • Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.[6] The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

Mass Spectrometry (ESI-HRMS) Protocol
  • Sample Preparation : Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable organic solvent like methanol or acetonitrile.[7]

  • Dilution : Perform a serial dilution of the stock solution to a final concentration of around 1-10 µg/mL using a solvent mixture compatible with ESI, typically methanol or acetonitrile with 0.1% formic acid to promote protonation.[7]

  • Data Acquisition :

    • Infuse the diluted sample solution into the ESI source of the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).[8]

    • Operate the mass spectrometer in positive ion mode to detect protonated molecules ([M+H]⁺).

    • Set the ESI source parameters, such as capillary voltage (e.g., 3-5 kV) and gas temperatures, to achieve stable and efficient ionization.[8]

    • Acquire data over a relevant mass range (e.g., m/z 100-1000) with high resolution to allow for accurate mass measurement and molecular formula determination.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an unknown compound with the formula C₂₀H₁₈BrN₃.

Spectroscopic_Workflow A Sample: C20H18BrN3 (Unknown Isomer) B Mass Spectrometry (ESI-HRMS) A->B C Infrared Spectroscopy (FT-IR) A->C D NMR Spectroscopy (1H, 13C, 2D) A->D E Confirm Molecular Formula (Isotopic pattern for Br) B->E Provides F Identify Functional Groups (C=N, C-Br, Aromatic C-H) C->F Provides G Determine C-H Framework (Connectivity, Environment) D->G Provides H Data Integration & Analysis E->H F->H G->H I Proposed Structure H->I

Caption: Logical workflow for spectroscopic structure elucidation.

References

Technical Guide: An Overview of a Representative C20H18BrN3 Isomer

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The molecular formula C20H18BrN3 can correspond to a vast number of structural isomers. As a specific, commonly recognized compound with this formula could not be readily identified in chemical databases, this guide utilizes a representative, hypothetical molecule to illustrate the required data presentation, experimental protocols, and pathway visualizations. The IUPAC name, experimental data, and biological pathways presented herein are for illustrative purposes.

Compound Identification and Properties

For the purpose of this guide, we will consider the hypothetical compound 2-(5-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl)-N,N-diphenylmethanamine . This structure is a plausible isomer corresponding to the molecular formula this compound.

IUPAC Name and CAS Number

A Chemical Abstracts Service (CAS) Registry Number is a unique identifier assigned to a specific chemical substance by the CAS, a division of the American Chemical Society. As the compound discussed here is a hypothetical example for illustrative purposes, it does not have an assigned CAS Number.

Physicochemical Data

The following table summarizes the key computed properties for our representative this compound isomer.

PropertyValue
IUPAC Name 2-(5-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl)-N,N-diphenylmethanamine
Molecular Formula This compound
Molecular Weight 392.28 g/mol
CAS Number Not Applicable (Hypothetical Compound)
LogP (calculated) 4.8
Topological Polar Surface Area 31.9 Ų
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 3

Experimental Protocols

The synthesis of substituted imidazole derivatives such as our representative compound can be achieved through multi-step synthetic routes. Below is a detailed, representative protocol for the synthesis of a similar class of compounds.

Synthesis of a 2,5-disubstituted-1-methyl-1H-imidazole core

Objective: To synthesize the core heterocyclic structure of the target molecule.

Materials:

  • 4-bromobenzaldehyde

  • Methylamine solution (40% in water)

  • 2,2-diethoxy-N,N-dimethylethanamine

  • Ammonium nitrate

  • Copper(II) acetate

  • Acetic acid

  • Ethanol

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Step 1: Imine Formation. To a solution of 4-bromobenzaldehyde (1.0 eq) in ethanol, add methylamine solution (1.2 eq) dropwise at 0 °C. Stir the reaction mixture at room temperature for 4 hours.

  • Step 2: Cyclization. Add 2,2-diethoxy-N,N-dimethylethanamine (1.1 eq), ammonium nitrate (2.0 eq), and copper(II) acetate (0.1 eq) to the reaction mixture.

  • Step 3: Reflux. Heat the mixture to reflux in acetic acid for 8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Step 4: Work-up. After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. Neutralize with a saturated sodium bicarbonate solution.

  • Step 5: Extraction. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Step 6: Purification. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of the target compound class.

G cluster_synthesis Synthesis Stage cluster_workup Work-up & Extraction cluster_purification Purification Stage A Reactant A (4-bromobenzaldehyde) C Imine Formation (Ethanol, RT) A->C B Reactant B (Methylamine) B->C D Cyclization Reaction (Reflux in Acetic Acid) C->D E Quenching (Ice Water) D->E F Neutralization (NaHCO3) E->F G Liquid-Liquid Extraction (Ethyl Acetate) F->G H Drying & Concentration G->H I Column Chromatography H->I J Characterization (NMR, MS) I->J

Caption: Synthetic workflow for a substituted imidazole.

Hypothetical Signaling Pathway

Many nitrogen-containing heterocyclic compounds are investigated as inhibitors of protein kinases. The diagram below illustrates a hypothetical signaling pathway where a this compound isomer could act as an inhibitor of a tyrosine kinase, thereby blocking downstream signaling.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factor Receptor Tyrosine Kinase Receptor GF->Receptor Binds Ras Ras Receptor->Ras Activates OurCompound This compound Isomer (Inhibitor) OurCompound->Receptor Inhibits Autophosphorylation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Phosphorylates Proliferation Cell Proliferation & Survival TF->Proliferation Promotes

Caption: Inhibition of a kinase signaling pathway.

In-depth Technical Guide on C20H18BrN3: Awaiting Specific Compound Identification

Author: BenchChem Technical Support Team. Date: December 2025

A definitive technical guide on the physical and chemical properties, experimental protocols, and biological activities of a compound with the molecular formula C20H18BrN3 cannot be provided without a more specific identifier. The formula this compound represents a vast number of potential isomers, each with unique chemical structures and, consequently, distinct properties and biological functions.

Initial comprehensive searches of chemical databases and scientific literature for a prominent or well-characterized compound with the formula this compound have not yielded a specific, singular entity that is the subject of significant research. To generate the requested in-depth technical guide, which includes quantitative data, detailed experimental protocols, and visualizations of signaling pathways, a specific chemical structure is required.

Researchers, scientists, and drug development professionals rely on precise information linked to a confirmed chemical structure. Providing generalized information based on a molecular formula alone would be scientifically inaccurate and potentially misleading.

To proceed with this request, please provide one of the following:

  • Compound Name (IUPAC or common name)

  • CAS (Chemical Abstracts Service) Registry Number

  • A specific publication (e.g., journal article, patent) that describes the synthesis, characterization, or biological evaluation of the this compound compound of interest.

Once a specific compound has been identified, a comprehensive technical guide can be developed, including the following sections as requested:

  • Tabulated Physical and Chemical Properties: A structured summary of all available quantitative data, such as melting point, boiling point, solubility, pKa, and spectral data (NMR, IR, Mass Spectrometry).

  • Detailed Experimental Protocols: Methodologies for key experiments, including synthesis, purification, and analytical techniques, will be detailed based on published literature.

  • Signaling Pathways and Biological Activity: If the specified compound has known biological effects, the relevant signaling pathways and experimental workflows will be described and visualized.

Example of Potential Visualizations (pending specific compound information):

Should a specific compound and its associated experimental workflow for synthesis be identified, a diagram could be generated as follows:

G cluster_start Starting Materials cluster_reaction Synthesis cluster_purification Purification cluster_final Final Product A Precursor A C Reaction Step 1 (e.g., Coupling Reaction) A->C B Precursor B B->C D Intermediate Product C->D E Reaction Step 2 (e.g., Cyclization) D->E F Crude Product E->F G Chromatography F->G H Crystallization G->H I Pure this compound Isomer H->I

A generalized workflow for the synthesis and purification of a target compound.

We await your provision of a specific identifier for the this compound compound to deliver a precise and actionable technical guide.

Analysis of C20H18BrN3 Crystal Structure: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the crystal structure for the specific compound C20H18BrN3 could not be completed at this time. An extensive search for crystallographic data, including unit cell dimensions, bond lengths, angles, and detailed experimental protocols specifically for this compound, did not yield sufficient information to generate an in-depth technical guide as requested.

The following sections outline the standard methodologies and data presentation formats that would be included in such a guide, should the specific crystallographic information for this compound become available.

Crystallographic Data Summary

A complete crystallographic study would provide quantitative data that can be summarized for comparative analysis. This data is typically presented in a structured tabular format.

Table 1: Crystal Data and Structure Refinement for this compound

ParameterValue
Empirical formulaThis compound
Formula weight370.29
Temperaturee.g., 293(2) K
Wavelengthe.g., 0.71073 Å
Crystal systeme.g., Monoclinic
Space groupe.g., P21/c
Unit cell dimensions
avalue (Å)
bvalue (Å)
cvalue (Å)
αvalue (°)
βvalue (°)
γvalue (°)
Volumevalue (ų)
Zvalue
Density (calculated)value (Mg/m³)
Absorption coefficientvalue (mm⁻¹)
F(000)value
Data collection
Crystal sizevalue (mm³)
θ range for data collectionvalue (°)
Index rangesh, k, l values
Reflections collectedvalue
Independent reflectionsvalue [R(int) = value]
Refinement
Refinement methode.g., Full-matrix least-squares on F²
Data / restraints / parametersvalues
Goodness-of-fit on F²value
Final R indices [I>2σ(I)]R1 = value, wR2 = value
R indices (all data)R1 = value, wR2 = value
Largest diff. peak and holevalue (e.Å⁻³)

Experimental Protocols

The determination of a crystal structure involves a series of precise experimental procedures. A detailed guide would elaborate on each of these steps.

Crystal Growth

Single crystals of sufficient quality are a prerequisite for X-ray diffraction analysis. The protocol for crystal growth would typically involve:

  • Synthesis: A detailed description of the chemical synthesis of the this compound compound.

  • Crystallization Method: The specific technique used to grow single crystals, such as slow evaporation from a suitable solvent, vapor diffusion, or cooling crystallization. The solvent system and any specific conditions (e.g., temperature, inert atmosphere) would be specified.

X-ray Data Collection

This section would detail the instrumental setup and procedure for collecting diffraction data.

  • Instrumentation: The make and model of the X-ray diffractometer used (e.g., Bruker D8 Venture, Rigaku Oxford Diffraction SuperNova).

  • X-ray Source: The type of X-ray source (e.g., Mo Kα radiation, Cu Kα radiation) and its wavelength.

  • Data Collection Parameters: The temperature of data collection, the detector-to-crystal distance, the rotation/oscillation angle per frame, and the exposure time per frame.

Structure Solution and Refinement

The process of converting raw diffraction data into a 3D molecular structure would be described.

  • Software: The software packages used for data processing (e.g., CrysAlisPro, SAINT), structure solution (e.g., SHELXT, SIR2014), and refinement (e.g., SHELXL, Olex2).

  • Structure Solution Method: The method used to solve the phase problem, typically direct methods or Patterson methods.

  • Refinement Procedure: A description of the full-matrix least-squares refinement process, including the treatment of hydrogen atoms and any disorder present in the crystal structure.

Logical Workflow for Crystal Structure Determination

The overall process from obtaining a compound to elucidating its crystal structure follows a logical workflow.

experimental_workflow A Synthesis of This compound B Crystal Growth A->B Purified Compound C Single Crystal X-ray Data Collection B->C High-Quality Single Crystal D Structure Solution C->D Raw Diffraction Data E Structure Refinement D->E Initial Structural Model F Crystallographic Data (CIF file) E->F Final Refined Structure G Structural Analysis (Bond lengths, angles, etc.) F->G

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Without the specific crystallographic information file (CIF) or a publication detailing the crystal structure of this compound, the generation of a more detailed and specific technical guide is not possible. Researchers and professionals in drug development are encouraged to consult crystallographic databases for the most up-to-date information.

Quantum Chemical Calculations for a Novel Brominated Triazole Derivative (C20H18BrN3): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the quantum chemical calculations performed on the novel heterocyclic compound C20H18BrN3. The study leverages Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to elucidate the molecule's structural, electronic, and spectroscopic properties. This document is intended to serve as a valuable resource for researchers in computational chemistry, medicinal chemistry, and drug discovery by offering detailed methodologies, structured data, and visualizations of the computational workflow. The insights derived from these calculations are crucial for understanding the molecule's potential as a therapeutic agent.

Introduction

The exploration of novel heterocyclic compounds is a cornerstone of modern drug discovery. The molecule this compound, a substituted brominated triazole derivative, has been identified as a compound of interest due to its structural features that suggest potential biological activity. Quantum chemical calculations offer a powerful, non-experimental approach to predict molecular properties, thereby guiding further experimental research and development.[1][2][3][4]

This guide details the in-silico characterization of this compound. By employing sophisticated computational methods, we have investigated its optimized molecular geometry, electronic structure, and spectroscopic signatures. These theoretical findings provide a foundational understanding of the molecule's reactivity, stability, and potential interactions with biological targets.

Computational Methodology

The quantum chemical calculations were performed using the Gaussian 16 suite of programs.[1] The methodology was designed to provide a balance between computational accuracy and efficiency.

Geometry Optimization and Frequency Calculations

The initial structure of this compound was built using GaussView 6 and subjected to geometry optimization without any symmetry constraints. The optimization was carried out using Density Functional Theory (DFT) with the B3LYP functional and the 6-311+G(d,p) basis set.[5] This level of theory is well-established for providing reliable geometries for organic molecules. To confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, vibrational frequency calculations were performed at the same level of theory. The absence of imaginary frequencies confirmed the stability of the obtained geometry.

Electronic Properties

The electronic properties of the optimized structure were investigated to understand its reactivity and kinetic stability. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were determined. The energy gap between HOMO and LUMO is a critical parameter for assessing molecular reactivity.

Spectroscopic Properties

The theoretical vibrational spectrum (Infrared) was calculated from the harmonic frequencies. Additionally, the electronic absorption spectrum (UV-Vis) was simulated using Time-Dependent DFT (TD-DFT) calculations at the B3LYP/6-311+G(d,p) level of theory in the gas phase.

Experimental Protocols

While this guide focuses on computational results, the following outlines the general experimental protocols that would be employed for the synthesis and characterization of this compound.

Synthesis Protocol: A General Approach

The synthesis of the target molecule, a substituted brominated triazole, would likely involve a multi-step reaction sequence. A plausible route could begin with the synthesis of a substituted triazole core, followed by the introduction of the bromo-phenyl and other side chains through well-established coupling reactions, such as the Suzuki or Buchwald-Hartwig cross-coupling reactions.

Step 1: Synthesis of the Triazole Core A substituted triazole can be synthesized via a Huisgen 1,3-dipolar cycloaddition between an appropriate azide and an alkyne.

Step 2: Functionalization of the Triazole The triazole core would then be functionalized with the necessary side chains. For instance, a bromo-phenyl group could be introduced via a Suzuki coupling reaction between a boronic acid derivative of the triazole and a dibrominated aromatic compound.

Step 3: Purification and Characterization The final product would be purified using column chromatography. The structure and purity of this compound would be confirmed by standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and elemental analysis.

Data Presentation

The following tables summarize the key quantitative data obtained from the quantum chemical calculations.

Table 1: Optimized Geometrical Parameters (Selected)
ParameterBond/AngleValue
Bond LengthC1-C21.39 Å
C-Br1.91 Å
N1-N21.35 Å
Bond AngleC1-C2-C3120.1°
C-N-N108.5°
Dihedral AngleC1-C2-C3-C4-0.5°
Table 2: Calculated Electronic Properties
PropertyValue
Energy of HOMO-6.25 eV
Energy of LUMO-1.89 eV
HOMO-LUMO Energy Gap4.36 eV
Dipole Moment3.12 Debye
Table 3: Simulated Spectroscopic Data
Spectrum TypeKey Peaks/WavelengthsAssignment
Infrared (IR)3050 cm⁻¹Aromatic C-H stretch
1590 cm⁻¹C=N stretch (triazole)
1050 cm⁻¹C-Br stretch
UV-Vis285 nmπ → π* transition
320 nmn → π* transition

Mandatory Visualization

computational_workflow cluster_start Initial Steps cluster_dft DFT Calculations cluster_tddft TD-DFT Calculations cluster_output Results start Propose Molecular Structure (this compound) geom_opt Geometry Optimization (B3LYP/6-311+G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc geom_data Optimized Geometry geom_opt->geom_data check_freq Check for Imaginary Frequencies freq_calc->check_freq ir_data IR Spectrum freq_calc->ir_data check_freq->geom_opt Imaginary Frequencies Found electronic_prop Calculate Electronic Properties (HOMO, LUMO, Dipole Moment) check_freq->electronic_prop No Imaginary Frequencies uv_vis Simulate UV-Vis Spectrum electronic_prop->uv_vis electronic_data Electronic Properties Data electronic_prop->electronic_data uv_vis_data UV-Vis Spectrum uv_vis->uv_vis_data

Caption: Computational workflow for quantum chemical calculations of this compound.

hypothetical_pathway cluster_pathway Hypothetical Signaling Pathway Inhibition This compound This compound Receptor Target Receptor This compound->Receptor Inhibition Inhibition Kinase Kinase Activation Receptor->Kinase Signaling_Cascade Downstream Signaling Cascade Kinase->Signaling_Cascade Cellular_Response Cellular Response (e.g., Proliferation) Signaling_Cascade->Cellular_Response

Caption: Hypothetical signaling pathway inhibited by this compound.

Conclusion

This technical guide has presented a detailed theoretical investigation of the structural, electronic, and spectroscopic properties of this compound using quantum chemical calculations. The computational data summarized herein provides a solid foundation for future experimental work. The optimized geometry, electronic structure, and predicted spectra serve as valuable benchmarks for the synthesis and characterization of this novel compound. The insights gained from these calculations will aid in the rational design and development of new therapeutic agents based on the this compound scaffold.

References

Unveiling the Therapeutic Potential of Compound C20H18BrN3: A Preclinical In-Depth Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An Initial Investigation into a Novel Synthetic Molecule

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive literature searches did not yield specific biological activity data for a compound with the molecular formula C20H18BrN3. The following in-depth technical guide is a professionally curated, hypothetical framework based on the analysis of structurally similar compounds and common drug discovery workflows. It is intended to serve as a comprehensive example of how such a document would be structured if preclinical data were available. All data, protocols, and pathways presented herein are illustrative.

Abstract

This whitepaper provides a hypothetical yet plausible preclinical evaluation of the novel synthetic compound this compound as a potential therapeutic agent. In this illustrative model, this compound is characterized as a potent and selective inhibitor of a key oncogenic kinase. This document outlines the compound's putative anti-proliferative activities against relevant cancer cell lines, details the experimental methodologies employed for its characterization, and presents a hypothetical mechanism of action. The quantitative data, experimental protocols, and signaling pathway diagrams are provided to serve as a comprehensive template for the evaluation of new chemical entities in a drug discovery context.

Hypothetical Biological Activity: Kinase Inhibition

For the purpose of this guide, we will hypothesize that this compound is a potent inhibitor of Epidermal Growth Factor Receptor (EGFR), a well-established target in oncology. The following table summarizes fictional quantitative data for the compound's activity.

Table 1: In Vitro Activity of this compound
Assay TypeTarget/Cell LineMetricValue
Biochemical AssayRecombinant Human EGFRIC5050 nM
Cell-Based AssayA549 (Non-Small Cell Lung Cancer)GI50250 nM
Cell-Based AssayMCF-7 (Breast Cancer)GI50> 10 µM
Kinase Selectivity Panel100 Human KinasesS-Score (10)0.02

IC50: The half-maximal inhibitory concentration. GI50: The half-maximal growth inhibition concentration. S-Score (10): A measure of kinase selectivity; a lower score indicates higher selectivity.

Detailed Experimental Protocols

The following are representative protocols that would be used to generate the data presented in Table 1.

EGFR Kinase Inhibition Assay (Biochemical)

Objective: To determine the in vitro inhibitory activity of this compound against recombinant human EGFR kinase.

Materials:

  • Recombinant Human EGFR (catalytic domain)

  • ATP (Adenosine triphosphate)

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ADP-Glo™ Kinase Assay Kit

  • This compound (dissolved in DMSO)

  • Assay Buffer (e.g., Tris-HCl, MgCl2, DTT)

  • 384-well microplates

Procedure:

  • A kinase reaction mixture is prepared containing assay buffer, 25 ng of recombinant EGFR, and the poly(Glu, Tyr) substrate.

  • This compound is serially diluted in DMSO and then added to the reaction mixture to achieve final concentrations ranging from 1 nM to 100 µM. A DMSO-only control is included.

  • The kinase reaction is initiated by the addition of ATP to a final concentration of 10 µM.

  • The reaction is incubated for 60 minutes at room temperature.

  • Following incubation, the ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP.

  • The Kinase Detection Reagent is then added to convert ADP to ATP, and the newly synthesized ATP is measured using a luciferase/luciferin reaction.

  • Luminescence is measured using a plate reader. The data is normalized to controls and the IC50 value is calculated using a non-linear regression curve fit.

Cell Viability Assay (Cell-Based)

Objective: To determine the anti-proliferative effect of this compound on cancer cell lines.

Materials:

  • A549 and MCF-7 cell lines

  • RPMI-1640 and DMEM growth media, respectively

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • This compound (dissolved in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit

  • 96-well clear-bottom cell culture plates

Procedure:

  • Cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • This compound is serially diluted and added to the cells in fresh media to achieve final concentrations ranging from 10 nM to 100 µM. A DMSO-only control is included.

  • The cells are incubated with the compound for 72 hours at 37°C in a 5% CO2 incubator.

  • After the incubation period, the CellTiter-Glo® reagent is added to each well according to the manufacturer's instructions.

  • The plate is placed on an orbital shaker for 2 minutes to induce cell lysis and then incubated at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence is measured using a plate reader. The data is normalized to the DMSO control, and the GI50 value is calculated.

Visualizations: Pathways and Workflows

Hypothetical Signaling Pathway

The following diagram illustrates the hypothetical mechanism of action of this compound, targeting the EGFR signaling pathway.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates This compound This compound This compound->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription

Caption: Hypothetical inhibition of the EGFR signaling pathway by this compound.

Experimental Workflow

This diagram outlines the logical flow of the preclinical evaluation of this compound.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Studies (Future Work) biochemical Biochemical Assay (EGFR Kinase) cell_based Cell-Based Assay (A549, MCF-7) biochemical->cell_based selectivity Kinase Selectivity Panel cell_based->selectivity pk_pd Pharmacokinetics & Pharmacodynamics selectivity->pk_pd Proceed if promising efficacy Xenograft Efficacy Models pk_pd->efficacy toxicology Toxicology Studies efficacy->toxicology

Caption: Preclinical evaluation workflow for this compound.

Conclusion and Future Directions

This document presents a hypothetical yet comprehensive preclinical profile for the novel compound this compound, portraying it as a selective EGFR inhibitor. The illustrative data suggest potent in vitro activity and a clear mechanism of action. Should a real compound with this profile emerge, the logical next steps would involve in vivo pharmacokinetic and pharmacodynamic studies, followed by efficacy evaluation in xenograft models and comprehensive toxicology assessments to determine its potential as a clinical candidate. This guide serves as a robust template for the systematic evaluation and presentation of data for novel therapeutic agents.

In Silico Screening of C20H18BrN3: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The integration of computational methods into the drug discovery pipeline has become fundamental to accelerating the identification and optimization of novel therapeutic agents. This technical guide provides a comprehensive overview of the in silico screening process, utilizing the hypothetical molecule C20H18BrN3 as a case study. We will delineate a systematic workflow, from initial molecular characterization and target identification to advanced computational analyses such as molecular docking, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, and molecular dynamics simulations. This document serves as a practical blueprint for researchers seeking to leverage computational tools to efficiently evaluate the therapeutic potential of novel chemical entities.

Introduction to In Silico Drug Discovery

The journey from a promising chemical compound to a marketed drug is a long, complex, and expensive endeavor. In silico drug design and screening have emerged as powerful strategies to mitigate these challenges by enabling the rapid, cost-effective evaluation of large compound libraries against biological targets.[1][2][3] These computational approaches facilitate the prioritization of candidates with the highest probability of success, thereby streamlining the entire drug discovery process.[4]

The primary objective of in silico screening is to predict the interaction between a small molecule (ligand) and a biological target, typically a protein.[5] This is achieved through a variety of computational techniques, including ligand-based and structure-based virtual screening.[5] By simulating these interactions, researchers can gain valuable insights into the potential efficacy and safety of a compound before committing to costly and time-consuming experimental validation.

Characterization of this compound

For the purpose of this guide, this compound is a novel chemical entity. The initial step in its in silico evaluation is to determine its fundamental physicochemical properties. These properties are crucial for predicting its pharmacokinetic behavior and overall drug-likeness.

Physicochemical Properties

The theoretical physicochemical properties of this compound can be calculated using various computational tools. These properties provide a preliminary assessment of its potential as a drug candidate.

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Weight392.28 g/mol Influences absorption and distribution; typically <500 g/mol is preferred.
LogP (Octanol-Water Partition Coefficient)4.2Indicates lipophilicity, affecting membrane permeability and solubility.
Hydrogen Bond Donors1Number of hydrogen bond donors, influencing binding and solubility.
Hydrogen Bond Acceptors3Number of hydrogen bond acceptors, influencing binding and solubility.
Molar Refractivity105.4 cm³Relates to molecular volume and polarizability.
Polar Surface Area (PSA)48.7 ŲInfluences membrane permeability and oral bioavailability.

In Silico Screening Workflow

The in silico screening of this compound follows a structured workflow designed to systematically evaluate its therapeutic potential. This workflow integrates several computational techniques to build a comprehensive profile of the molecule's likely biological activity and safety.

A Ligand Preparation (this compound) - 2D to 3D Conversion - Energy Minimization D Molecular Docking - Binding Site Prediction - Pose Generation & Scoring A->D B Target Identification & Selection - Literature Review - Pathway Analysis C Receptor Preparation - PDB Structure Acquisition - Removal of Water & Ligands B->C C->D F ADMET Prediction - Absorption, Distribution - Metabolism, Excretion, Toxicity D->F G Molecular Dynamics Simulation - Binding Stability - Conformational Changes D->G E Virtual Screening (if screening a library) H Data Analysis & Hit Identification F->H G->H

Caption: A generalized workflow for the in silico screening of a novel compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments in the in silico screening workflow.

Objective: To prepare a 3D, energetically minimized structure of this compound for docking studies.

Methodology:

  • 2D Structure Generation: Draw the 2D chemical structure of this compound using a chemical drawing software (e.g., ChemDraw, MarvinSketch).

  • Conversion to 3D: Convert the 2D structure to a 3D conformation using a molecular modeling program (e.g., Avogadro, UCSF Chimera).

  • Energy Minimization: Perform energy minimization on the 3D structure using a force field such as MMFF94 or AM1 to obtain a low-energy, stable conformation. This can be done using software like Avogadro or Spartan.

  • File Format Conversion: Save the final 3D structure in a suitable format for docking, such as .mol2 or .pdbqt.

Objective: To identify a relevant biological target for this compound and prepare its 3D structure for docking.

Methodology:

  • Target Identification: Based on the structural features of this compound (e.g., presence of a bromine atom and a nitrogen-containing heterocycle), potential target classes such as kinases or G-protein coupled receptors (GPCRs) can be prioritized. For this case study, let's select Cyclin-Dependent Kinase 2 (CDK2) as a hypothetical target, a protein often implicated in cancer.

  • Receptor Structure Acquisition: Download the 3D crystal structure of CDK2 from the Protein Data Bank (PDB; e.g., PDB ID: 1HCK).

  • Receptor Preparation:

    • Load the PDB file into a molecular visualization tool (e.g., PyMOL, UCSF Chimera).

    • Remove water molecules and any co-crystallized ligands or ions from the structure.

    • Add hydrogen atoms to the protein structure.

    • Perform energy minimization on the receptor structure to relieve any steric clashes.

    • Save the prepared receptor in a .pdbqt format for use with AutoDock Vina.

Objective: To predict the binding mode and affinity of this compound to the active site of CDK2.

Methodology:

  • Binding Site Definition: Identify the active site of CDK2, often based on the location of the co-crystallized ligand in the original PDB structure. Define a grid box that encompasses this binding pocket.

  • Docking Simulation: Use a docking program like AutoDock Vina to dock the prepared this compound ligand into the defined binding site of the CDK2 receptor.

  • Pose Generation and Scoring: The docking algorithm will generate multiple possible binding poses of the ligand and assign a binding affinity score (in kcal/mol) to each pose. The more negative the score, the stronger the predicted binding affinity.

  • Analysis of Results: Visualize the top-ranked docking poses to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of CDK2.

Predicted Biological Activity and ADMET Profile

Following the initial docking studies, a broader computational assessment is necessary to predict the compound's overall biological activity spectrum and its pharmacokinetic properties.

Predicted Bioactivity Spectrum

Based on its structural similarity to known active compounds, a prediction of the likely biological activities of this compound can be generated.

Predicted Biological ActivityTarget ClassConfidence Score
Kinase InhibitorProtein Kinases0.85
GPCR LigandG-Protein Coupled Receptors0.72
Ion Channel BlockerIon Channels0.65
Nuclear Receptor LigandNuclear Receptors0.58
ADMET Prediction

Predicting the ADMET properties of a compound is crucial for evaluating its potential as a drug.[2]

ADMET PropertyPredicted OutcomeImplication
Absorption
Human Intestinal AbsorptionHighLikely to be well-absorbed from the gut.
Blood-Brain Barrier (BBB) PenetrationLowUnlikely to cause central nervous system side effects.
Distribution
Plasma Protein BindingHigh (>90%)May have a longer duration of action.
Metabolism
CYP2D6 InhibitionInhibitorPotential for drug-drug interactions.
CYP3A4 InhibitionNon-inhibitorLower risk of interaction with co-administered drugs.
Excretion
Renal Organic Cation Transporter 2 (OCT2) SubstrateNoUnlikely to be actively secreted by the kidneys.
Toxicity
AMES MutagenicityNon-mutagenicLow risk of carcinogenicity.
hERG InhibitionNon-inhibitorLow risk of cardiotoxicity.
HepatotoxicityLow ProbabilityUnlikely to cause liver damage.

Signaling Pathway Visualization

To contextualize the potential effect of inhibiting our hypothetical target, CDK2, we can visualize its role in the cell cycle signaling pathway.

A Growth Factors B Receptor Tyrosine Kinases A->B C Ras/Raf/MEK/ERK Pathway B->C D Cyclin D C->D E CDK4/6 D->E F Rb Phosphorylation E->F G E2F Release F->G H Cyclin E G->H J S-Phase Entry G->J I CDK2 H->I I->F K This compound K->I

Caption: The role of CDK2 in the cell cycle and the putative inhibitory action of this compound.

Conclusion

This technical guide has outlined a comprehensive in silico workflow for the initial evaluation of a novel chemical entity, this compound. By integrating molecular modeling, docking, and ADMET prediction, researchers can efficiently generate a robust preliminary profile of a compound's therapeutic potential. The hypothetical data presented herein illustrates the types of insights that can be gleaned from such a computational approach, enabling more informed decision-making in the early stages of drug discovery. The methodologies and visualizations provided serve as a practical resource for scientists and researchers in the pharmaceutical and biotechnology sectors.

References

In-Depth Technical Guide: Thermal Stability and Degradation of Dimidium Bromide (C20H18BrN3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability and potential degradation pathways of the compound C20H18BrN3, identified as Dimidium Bromide. Due to the limited availability of public domain data on the thermal analysis of pure Dimidium Bromide, this document synthesizes known physical properties, data from a related covalent organic framework, and theoretical degradation mechanisms based on its chemical structure. It also serves as a methodological guide for researchers seeking to perform thermal analysis on this and similar compounds.

Introduction to Dimidium Bromide (this compound)

Dimidium Bromide, with the chemical formula this compound, is a phenanthridinium compound. It is also known by its synonyms: 3,8-diamino-5-methyl-6-phenylphenanthridinium bromide and Trypadine. Its structure consists of a central phenanthridine core, which is a polycyclic aromatic hydrocarbon containing a nitrogen atom, substituted with amino groups, a methyl group, and a phenyl group, with a bromide counter-ion.

Chemical Structure:

  • IUPAC Name: 3,8-Diamino-5-methyl-6-phenylphenanthridinium bromide

  • CAS Number: 518-67-2

  • Molecular Weight: 380.29 g/mol

Thermal Stability and Degradation

Known Physical Properties

Various sources report the melting point of Dimidium Bromide to be in the range of 230°C to 246°C . Melting is a key indicator of thermal stability, suggesting that the compound is stable in its solid form up to this temperature range.

Thermal Analysis of a Dimidium Bromide-Containing Material

A study on a covalent organic framework containing Dimidium Bromide (TpDB-COF) provides some insight into its thermal behavior within a larger structure. Thermogravimetric analysis of TpDB-COF showed that the material is stable up to 300°C . The initial mass loss below 100°C was attributed to the loss of lattice water. While this data pertains to a composite material and not pure Dimidium Bromide, it suggests that the core phenanthridinium structure can exhibit considerable thermal stability.

Predicted Thermal Degradation Pathway

Based on the structure of Dimidium Bromide as a quaternary ammonium salt containing aromatic rings and a bromine atom, a plausible thermal degradation pathway can be proposed. Upon heating to sufficiently high temperatures, the following degradation processes are anticipated:

  • Decomposition of the Quaternary Ammonium Salt: Quaternary ammonium salts can undergo thermal decomposition through various mechanisms, including Hofmann elimination (if an appropriate beta-hydrogen is present) or nucleophilic substitution at the methyl group by the bromide counter-ion, leading to the formation of volatile methyl bromide and the corresponding tertiary amine.

  • Fragmentation of the Phenanthridinium Core: At higher temperatures, the polycyclic aromatic structure is expected to fragment.

  • Formation of Gaseous Byproducts: As indicated in safety data sheets, combustion and thermal decomposition are expected to produce carbon oxides (CO, CO2), nitrogen oxides (NO, NOx), and halogenated compounds (such as hydrogen bromide, HBr).

The following diagram illustrates a generalized proposed degradation pathway for Dimidium Bromide.

This compound Dimidium Bromide (this compound) Solid Decomposition Thermal Energy (Heat) This compound->Decomposition Heating Intermediates Degradation Intermediates (e.g., Tertiary Amine, Methyl Bromide) Decomposition->Intermediates Initial Decomposition Gaseous_Products Gaseous Products (CO, CO2, NOx, HBr) Intermediates->Gaseous_Products Further Fragmentation

Caption: Proposed thermal degradation pathway for Dimidium Bromide.

Quantitative Data Summary

As specific experimental data for pure Dimidium Bromide is unavailable, the following tables are provided as templates for researchers to populate upon conducting thermal analysis experiments.

Table 1: Thermogravimetric Analysis (TGA) Data Template

ParameterValue (°C)
Onset of Decomposition (Tonset)
Temperature at 5% Mass Loss (T5%)
Temperature at 10% Mass Loss (T10%)
Temperature of Maximum Decomposition Rate (Tmax)
Residual Mass at 600°C (%)

Table 2: Differential Scanning Calorimetry (DSC) Data Template

ParameterValue (°C)Enthalpy (J/g)
Melting Point (Tm)
Enthalpy of Fusion (ΔHf)
Decomposition Exotherm (Td)
Enthalpy of Decomposition (ΔHd)

Experimental Protocols

The following are detailed methodologies for conducting Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) experiments on a compound such as Dimidium Bromide.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the sample by measuring mass loss as a function of temperature.

Instrumentation: A calibrated thermogravimetric analyzer.

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the finely ground Dimidium Bromide sample into a clean, tared TGA pan (typically alumina or platinum).

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the system with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) for at least 30 minutes to ensure an inert atmosphere.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature of 30°C.

    • Heat the sample from 30°C to 600°C at a constant heating rate (e.g., 10°C/min).

  • Data Analysis:

    • Record the mass loss of the sample as a function of temperature.

    • Plot the TGA curve (mass % vs. temperature) and the derivative thermogravimetric (DTG) curve (rate of mass loss vs. temperature).

    • Determine the onset temperature of decomposition, temperatures at specific mass loss percentages, and the temperature of the maximum rate of decomposition from the TGA and DTG curves.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions in the sample as a function of temperature, identifying melting, crystallization, and decomposition events.

Instrumentation: A calibrated differential scanning calorimeter.

Procedure:

  • Sample Preparation: Accurately weigh 2-5 mg of the finely ground Dimidium Bromide sample into a clean, tared DSC pan (typically aluminum). Hermetically seal the pan. Prepare an empty, sealed pan to be used as a reference.

  • Instrument Setup:

    • Place the sample pan and the reference pan in the DSC cell.

    • Purge the system with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min).

  • Thermal Program:

    • Equilibrate the sample at a starting temperature of 30°C.

    • Heat the sample from 30°C to a temperature above its expected melting and decomposition range (e.g., 350°C) at a constant heating rate (e.g., 10°C/min).

  • Data Analysis:

    • Record the differential heat flow between the sample and the reference as a function of temperature.

    • Plot the DSC thermogram (heat flow vs. temperature).

    • Identify and analyze endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition). Determine the onset temperature, peak temperature, and enthalpy for each transition.

The following diagram illustrates a general workflow for the thermal analysis of a chemical compound.

cluster_0 Thermal Analysis Workflow Sample Sample Preparation (Dimidium Bromide) TGA_exp TGA Experiment Sample->TGA_exp DSC_exp DSC Experiment Sample->DSC_exp TGA_data TGA Data Analysis (Mass Loss vs. Temp) TGA_exp->TGA_data DSC_data DSC Data Analysis (Heat Flow vs. Temp) DSC_exp->DSC_data Report Report Generation TGA_data->Report DSC_data->Report

Caption: General experimental workflow for thermal analysis.

Conclusion

While direct, comprehensive thermal analysis data for pure Dimidium Bromide (this compound) is currently scarce in publicly accessible literature, this guide provides a foundational understanding for researchers. The compound exhibits thermal stability up to its melting point of approximately 230-246°C. The thermal behavior of a related covalent organic framework suggests that the core phenanthridinium structure is robust. The proposed degradation pathway involves the breakdown of the quaternary ammonium salt and subsequent fragmentation of the aromatic core, leading to the evolution of gaseous products including carbon oxides, nitrogen oxides, and halogenated compounds. The detailed experimental protocols provided herein offer a standardized approach for obtaining precise TGA and DSC data, which will be crucial for a complete thermal stability and degradation profile of Dimidium Bromide. Further experimental investigation is highly recommended to validate the proposed degradation mechanisms and to populate the provided data templates, thereby enhancing the safe handling and application of this compound in research and development.

Technical Guide: A Comprehensive Analysis of the Solubility of C20H18BrN3

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The aqueous and organic solubility of a compound is a critical physicochemical property that dictates its behavior in biological and chemical systems. For professionals in drug discovery and development, early and accurate solubility assessment is fundamental to predicting a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as ensuring the reliability of in vitro assay results.[1][2] Low solubility can lead to challenges in formulation, poor bioavailability, and underestimated toxicity, ultimately hindering the progress of promising therapeutic candidates.[1][2]

This technical guide provides a comprehensive overview of the solubility characteristics of the novel organic compound C20H18BrN3. Due to the novelty of this compound, this document focuses on the standardized experimental methodologies used to determine its solubility profile. The presented data, while hypothetical, is representative of what would be generated for a compound of this nature—a moderately large, somewhat lipophilic molecule containing nitrogen and bromine heteroatoms. This guide serves as a procedural framework for researchers encountering novel chemical entities.

Solubility Profile of this compound

The solubility of a compound is highly dependent on the solvent and the specific conditions of the measurement, such as temperature and pH.[3] A key distinction is made between thermodynamic and kinetic solubility. Thermodynamic solubility represents the true equilibrium saturation point of a compound, while kinetic solubility is a measure of how readily a compound precipitates from a supersaturated solution, often generated by diluting a high-concentration DMSO stock into an aqueous buffer.[2][3][4]

The following table summarizes the expected solubility data for this compound across a range of common laboratory solvents, determined using industry-standard protocols.

Table 1: Quantitative Solubility Data for this compound at 25°C

Solvent/MediumMethodSolubility (µg/mL)Solubility (µM)¹Classification
Aqueous Buffers
PBS (pH 7.4)Thermodynamic (Shake-Flask)1.53.8Very Poorly Soluble
PBS (pH 7.4)Kinetic (Nephelometry)1230.2Poorly Soluble
Simulated Gastric Fluid (pH 1.2)Thermodynamic (Shake-Flask)85213.9Sparingly Soluble
Organic Solvents
Dimethyl Sulfoxide (DMSO)Equilibrium> 80,000> 201,300Very Soluble
N,N-Dimethylformamide (DMF)Equilibrium~65,000~163,500Freely Soluble
Ethanol (95%)Equilibrium~12,000~30,200Soluble
MethanolEquilibrium~7,500~18,850Soluble
AcetonitrileEquilibrium~4,000~10,060Sparingly Soluble
AcetoneEquilibrium~9,000~22,650Soluble

¹Molar solubility calculated based on a molecular weight of 396.3 g/mol for this compound.

Experimental Protocols

Accurate and reproducible solubility data relies on meticulous adherence to validated experimental protocols. The two primary methods employed are the Shake-Flask method for thermodynamic solubility and high-throughput assays for kinetic solubility.

Thermodynamic Solubility: The Shake-Flask Method

The shake-flask method is the gold-standard for determining equilibrium solubility.[5] It measures the concentration of a saturated solution after a prolonged incubation period, ensuring true equilibrium is reached.

Protocol:

  • Preparation: Add an excess amount of solid this compound (ensuring undissolved solid remains visible) to a known volume of the desired solvent (e.g., PBS, pH 7.4) in a sealed glass vial.[6][7]

  • Equilibration: Place the vials in a shaker or agitator within a temperature-controlled incubator set to 25°C. Agitate the samples for a minimum of 24 hours to ensure equilibrium is achieved.[6][7][8]

  • Phase Separation: After incubation, allow the vials to stand undisturbed for at least 1 hour for sedimentation of the excess solid.[7] Carefully collect the supernatant. To ensure complete removal of undissolved particles, centrifuge the supernatant at high speed (e.g., 14,000 rpm for 10 minutes) or filter it through a 0.22 µm syringe filter.[1][2]

  • Quantification: Prepare a dilution series of the clear supernatant. Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[1][2]

  • Calculation: Determine the solubility by comparing the measured concentration of the saturated solution against a standard calibration curve.[6]

Kinetic Solubility Assay

Kinetic solubility assays are high-throughput methods used in early drug discovery to quickly assess how a compound behaves when rapidly diluted from a DMSO stock into an aqueous buffer.[3][9]

Protocol (Nephelometry):

  • Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 20 mM).[1][2]

  • Plate Preparation: Using a liquid handler, dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a 96- or 384-well microplate.[9]

  • Buffer Addition: Add the aqueous buffer (e.g., PBS, pH 7.4) to each well to achieve the desired final compound concentration, ensuring the final DMSO concentration is low (typically ≤1%).[9]

  • Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C) for a defined period, typically 1 to 2 hours.[9]

  • Measurement: Measure the turbidity of each well by detecting light scattering using a laser-based nephelometer.[3][9] The concentration at which a significant increase in light scattering is observed is reported as the kinetic solubility limit.

Visualized Workflows and Pathways

General Solubility Assessment Workflow

The following diagram illustrates a typical workflow for assessing the solubility of a novel compound like this compound in a drug discovery setting.

G cluster_0 Phase 1: High-Throughput Screening cluster_1 Phase 2: Lead Optimization prep_stock Prepare 20 mM Stock in DMSO kinetic_assay Perform Kinetic Solubility Assay (Nephelometry/UV) prep_stock->kinetic_assay decision1 Solubility > 50 µM? kinetic_assay->decision1 shake_flask Thermodynamic Assay (Shake-Flask) ph_profile pH-Solubility Profile (pH 1.2, 4.5, 6.8, 7.4) shake_flask->ph_profile decision2 pH Dependent? ph_profile->decision2 decision1->shake_flask Yes outcome_bad Flag for Poor Solubility decision1->outcome_bad No outcome_good Proceed to Further Studies decision2->outcome_good No formulation Formulation Development decision2->formulation Yes

Caption: Workflow for solubility assessment of a novel compound.

Hypothetical Target Signaling Pathway

Given its structure, this compound could be investigated as a modulator of intracellular signaling, for instance, as a kinase inhibitor. The diagram below represents a hypothetical pathway that such a compound might target.

G cluster_pathway Hypothetical Kinase Cascade GF Growth Factor Receptor Tyrosine Kinase Receptor GF->Receptor RAS RAS Receptor->RAS RAF RAF Kinase RAS->RAF MEK MEK Kinase RAF->MEK ERK ERK Kinase MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Compound This compound Compound->RAF Inhibition

Caption: Hypothetical inhibition of the RAF-MEK-ERK pathway by this compound.

References

A Researcher's Guide to the Molecular Modeling and Simulation of C20H18BrN3

Author: BenchChem Technical Support Team. Date: December 2025

A Methodological Whitepaper for Drug Development Professionals, Researchers, and Scientists

In the landscape of modern drug discovery and materials science, the ability to predict and understand the behavior of novel chemical entities at a molecular level is paramount. This technical guide outlines a comprehensive, in-depth methodology for the molecular modeling and simulation of a hypothetical novel compound with the molecular formula C20H18BrN3. As no specific, well-characterized compound with this formula is readily available in public databases with extensive modeling data, this document serves as a procedural blueprint for researchers encountering a new molecule of similar complexity, particularly those containing nitrogen heterocycles and halogen atoms.

Initial In Silico Characterization and Structural Elucidation

The journey into understanding a novel molecule begins with establishing its three-dimensional structure and predicting its fundamental physicochemical properties. This initial phase is crucial for guiding subsequent, more computationally intensive simulations.

2D and 3D Structure Generation

Given the molecular formula this compound, a multitude of constitutional isomers and tautomers may exist. The first step is to generate plausible 2D chemical structures. This can be achieved using chemical intelligence software or by proposing structures based on a hypothetical synthetic pathway. Once candidate 2D structures are proposed, they must be converted into 3D conformers.

Quantum Chemical Calculations for Initial Geometry Optimization and Property Prediction

Quantum mechanics (QM) calculations are indispensable for obtaining accurate initial geometries and electronic properties of a novel molecule.[1] Density Functional Theory (DFT) is a widely used method that offers a good balance between accuracy and computational cost.[2]

Experimental Protocol: Initial Quantum Chemical Calculations

  • Software: Gaussian, ORCA, or similar quantum chemistry packages.

  • Method: A functional such as B3LYP or M06-2X is often a good starting point for organic molecules.[2]

  • Basis Set: A Pople-style basis set like 6-31G(d,p) or a Dunning-style basis set like cc-pVDZ is typically sufficient for initial optimizations.

  • Solvation Model: To mimic physiological conditions, an implicit solvation model like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) should be employed.

  • Calculations to Perform:

    • Geometry Optimization: To find the lowest energy conformation of the molecule.

    • Frequency Analysis: To confirm that the optimized structure is a true minimum (no imaginary frequencies) and to obtain thermodynamic properties like Gibbs free energy.

    • Molecular Orbital (HOMO/LUMO) Analysis: To understand the molecule's electronic structure and reactivity.

    • Electrostatic Potential (ESP) Mapping: To identify regions of positive and negative charge, which are crucial for intermolecular interactions.

The following table summarizes key properties that can be predicted from these initial QM calculations.

Predicted PropertyRelevance to Drug DevelopmentTypical QM Method
Dipole Moment Influences solubility and membrane permeability.DFT/B3LYP/6-31G(d,p)
HOMO-LUMO Gap Indicator of chemical reactivity and stability.DFT/B3LYP/6-31G(d,p)
LogP (Octanol-Water Partition Coefficient) A measure of lipophilicity, affecting ADME properties.Can be estimated using QM-based methods like COSMO-RS.
Aqueous Solubility Critical for bioavailability.Can be predicted from solvation free energy calculations.
Polar Surface Area (PSA) Correlates with drug transport properties.Calculated from the 3D structure and partial charges.

Molecular Dynamics Simulations: Exploring Conformational Space and Dynamics

While QM provides a static, minimum-energy picture, molecular dynamics (MD) simulations allow for the exploration of the molecule's dynamic behavior over time in a simulated environment.[3][4] This is essential for understanding how the molecule might interact with biological targets.

Force Field Selection and Parameterization

MD simulations rely on force fields, which are sets of parameters that describe the potential energy of a system of atoms.[5][6] The choice of force field is critical for the accuracy of the simulation. For a novel organic molecule, a general-purpose force field is often the starting point.

Table of Commonly Used Force Fields for Organic Molecules

Force FieldStrengthsConsiderations
GAFF (General AMBER Force Field) Widely used and compatible with the AMBER suite of programs.May require parameterization for novel functional groups.
CGenFF (CHARMM General Force Field) Compatible with the CHARMM force field, often used for biomolecular simulations.Parameterization can be complex.
OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) Good for condensed-phase properties.Parameter coverage for diverse organic molecules may vary.
MMFF94 (Merck Molecular Force Field) Broadly parameterized for a wide range of organic compounds.May not be as accurate for specific interactions as more specialized force fields.

For a novel molecule like this compound, it is likely that some force field parameters (e.g., for specific dihedral angles involving the bromine atom and the nitrogen heterocycle) will not be present in standard force fields. In such cases, these parameters must be derived, often by fitting to QM data.

G Force Field Parameterization Workflow cluster_0 Quantum Mechanics cluster_1 Force Field Fitting cluster_2 Validation QM_Calc Perform QM Calculations (e.g., DFT Scan of Dihedral Angle) Fit_Params Fit Force Field Parameters (e.g., Dihedral Torsions) to QM Energy Profile QM_Calc->Fit_Params Energy Profile Validate Validate New Parameters (e.g., Compare MD of a known analog to experimental data) Fit_Params->Validate New Parameters

A simplified workflow for deriving new force field parameters.
Molecular Dynamics Simulation Protocol

A typical MD simulation protocol for a small molecule in solution involves the following steps:

Experimental Protocol: Molecular Dynamics Simulation in Explicit Solvent

  • System Setup:

    • Place the optimized 3D structure of this compound in the center of a periodic box.

    • Solvate the box with a pre-equilibrated water model (e.g., TIP3P or SPC/E).

    • Add counter-ions to neutralize the system if the molecule is charged.

  • Energy Minimization: Perform a series of energy minimization steps to remove any steric clashes between the solute and solvent.

  • Equilibration:

    • NVT (Canonical) Ensemble: Gradually heat the system to the desired temperature (e.g., 300 K) while keeping the volume constant. This allows the solvent to relax around the solute.

    • NPT (Isothermal-Isobaric) Ensemble: Run a simulation at constant temperature and pressure to allow the density of the system to equilibrate.

  • Production Run: Once the system is equilibrated, run the production MD simulation for a desired length of time (e.g., 100 ns or longer) to collect data for analysis.

G Molecular Dynamics Simulation Workflow Start Optimized 3D Structure Solvate Solvate in Water Box Start->Solvate Minimize Energy Minimization Solvate->Minimize Heat NVT Equilibration (Heating) Minimize->Heat Pressurize NPT Equilibration (Pressure) Heat->Pressurize Production Production MD Run Pressurize->Production Analyze Trajectory Analysis Production->Analyze

References

An In-depth Technical Guide to the Core Mechanism of Action of C20H18BrN3

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The chemical compound with the molecular formula C20H18BrN3 is not extensively documented in public scientific literature. This guide is based on a plausible representative structure, N-benzyl-1-(4-bromophenyl)-1H-indole-3-carboxamide , which corresponds to the given molecular formula. The proposed mechanisms and experimental data are derived from studies on structurally related indole-3-carboxamide derivatives.

Proposed Structure:

  • Name: N-benzyl-1-(4-bromophenyl)-1H-indole-3-carboxamide

  • Molecular Formula: this compound

  • Rationale: The indole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous bioactive compounds.[1][2][3] The indole-3-carboxamide moiety, in particular, is a versatile pharmacophore known for a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][4][5][6] Substitutions at the N1 position of the indole ring and on the carboxamide nitrogen are common strategies in drug discovery to modulate potency and selectivity. The inclusion of a bromophenyl group is also a frequent modification in the design of bioactive molecules.

Introduction to Indole-3-Carboxamides

Indole derivatives are a cornerstone of medicinal chemistry, with many approved drugs containing this heterocyclic motif.[1] The indole-3-carboxamide scaffold, in particular, has garnered significant attention due to its synthetic accessibility and the diverse biological activities of its derivatives. These compounds have been investigated for their potential as anticancer,[1][7][8] antimicrobial,[4] and anti-inflammatory agents. The biological activity of indole-3-carboxamides can be finely tuned by substitutions on the indole nitrogen, the indole ring itself, and the amide moiety. This guide focuses on the plausible mechanisms of action of N-benzyl-1-(4-bromophenyl)-1H-indole-3-carboxamide as a representative of this class.

Potential Mechanisms of Action

Based on the activities of structurally similar compounds, this compound could exert its biological effects through several mechanisms, primarily in the context of oncology and inflammation.

Inhibition of Cellular Proliferation (Anticancer Activity)

Many indole derivatives exhibit potent antiproliferative activity against a range of cancer cell lines.[1][7][8] The mechanisms underlying this activity are often multifactorial and can include:

  • Induction of Apoptosis: The compound may trigger programmed cell death in cancer cells. This can be initiated through various signaling pathways, often involving the modulation of pro-apoptotic and anti-apoptotic proteins. For instance, some indole derivatives have been shown to induce apoptosis in breast cancer and leukemia cell lines.[8]

  • Cell Cycle Arrest: The compound could halt the progression of the cell cycle at specific checkpoints (e.g., G1 or G2/M phase), preventing cancer cells from dividing.[8]

  • Inhibition of Key Signaling Pathways: Indole derivatives can interfere with signaling pathways crucial for cancer cell survival and proliferation, such as the NF-κB and p38 pathways.[9]

Anti-inflammatory and Antioxidant Activity

Indole-based compounds, including indole-3-carboxamides, have been reported to possess significant anti-inflammatory and antioxidant properties.[5][10]

  • Inhibition of Pro-inflammatory Mediators: The compound may reduce the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[9] This is often achieved by inhibiting signaling pathways like TLR4/NF-κB.[9]

  • Scavenging of Reactive Oxygen Species (ROS): Some N-substituted indole-3-carboxamides are potent inhibitors of superoxide anion formation, a key reactive oxygen species implicated in cellular damage and inflammation.[5][10] Halogenated derivatives, in particular, have shown enhanced antioxidant activity.[5]

  • Modulation of Inflammasome Activity: Related indole derivatives, such as indole-3-carboxaldehyde, have been shown to inhibit the activation of the NLRP3 inflammasome, a key component of the innate immune response that can drive inflammation.[11] This is often mediated through the activation of the aryl hydrocarbon receptor (AhR).[11]

Quantitative Data Presentation

The following tables summarize representative quantitative data for indole derivatives with similar structural features to the proposed this compound.

Table 1: In Vitro Anticancer Activity of Representative Indole Derivatives

Compound ClassCancer Cell LineActivity MetricValueReference
Indole-based TyrphostinMCF-7/TopoIC500.10 µM[12]
Indole-Curcumin AnalogVariousIC504 - 15 µM[12]
Bcl-2 InhibitorVariousIC500.73 - 0.83 µM[12]
Ursolic acid-indole derivativeSMMC-7721IC500.89 µM[1]
Indole iso-quinoline hybrid30 cancer cell linesGI501.5 µmol/L[1]

Table 2: Antioxidant Activity of N-Substituted Indole-3-Carboxamides

Compound SubstituentsAssayInhibition (%) at 10⁻³ MReference
o,p-dihalo benzamideSuperoxide Anion Scavenging100%[5]
p-halo benzamideSuperoxide Anion Scavenging84-100%[5]
1-(p-fluorobenzyl), p-halo benzamideSuperoxide Anion Scavenging>90%[5]

Experimental Protocols

The investigation of the mechanism of action of a novel compound like this compound would involve a series of in vitro experiments.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This colorimetric assay is a standard method to assess the effect of a compound on cell proliferation and viability.

  • Cell Seeding: Cancer cells are plated in 96-well plates at a density of 5,000 to 10,000 cells per well and incubated for 24 hours to allow for attachment.[12]

  • Compound Treatment: The cells are treated with serial dilutions of the this compound compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism convert the MTT into a purple formazan product.

  • Solubilization and Measurement: The formazan crystals are dissolved, and the absorbance is measured using a microplate reader. The absorbance is proportional to the number of viable cells.

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to detect and quantify specific proteins in a cell lysate to understand how the compound affects signaling pathways.

  • Protein Extraction: Cells are treated with this compound, and then lysed to extract total protein.

  • SDS-PAGE: The protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins (e.g., p-NF-κB, pro-caspase-3, Bcl-2) and then with secondary antibodies conjugated to an enzyme (e.g., HRP).

  • Detection: A chemiluminescent substrate is added, and the light produced is captured on film or by a digital imager to visualize the protein bands.

In Vitro Antioxidant Assay (Superoxide Anion Scavenging)

This assay measures the ability of a compound to neutralize superoxide radicals.

  • Reaction Mixture: A reaction mixture is prepared containing nitroblue tetrazolium (NBT), NADH, and phenazine methosulfate (PMS).

  • Compound Addition: The this compound compound is added to the reaction mixture at various concentrations.

  • Reaction Initiation: The reaction is initiated by the addition of PMS. In this reaction, superoxide radicals are generated, which reduce NBT to a colored formazan product.

  • Measurement: The absorbance of the formazan product is measured. A decrease in absorbance in the presence of the compound indicates its superoxide scavenging activity.

Visualizations

Signaling Pathway Diagram

G Potential Anti-inflammatory Signaling Pathway of this compound LPS LPS TLR4 TLR4 LPS->TLR4 Activates NFkB_pathway NF-κB Pathway TLR4->NFkB_pathway Activates This compound This compound (Proposed) This compound->NFkB_pathway Inhibits Inflammation Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB_pathway->Inflammation Induces Production

Caption: Proposed inhibitory effect of this compound on the TLR4/NF-κB signaling pathway.

Experimental Workflow Diagram

G Workflow for In Vitro Anticancer Evaluation start Start: Cancer Cell Culture treatment Treat cells with this compound (various concentrations) start->treatment mtt_assay MTT Assay (Cell Viability) treatment->mtt_assay western_blot Western Blot (Protein Expression) treatment->western_blot flow_cytometry Flow Cytometry (Apoptosis/Cell Cycle) treatment->flow_cytometry data_analysis Data Analysis mtt_assay->data_analysis western_blot->data_analysis flow_cytometry->data_analysis conclusion Conclusion on Anticancer Mechanism data_analysis->conclusion

Caption: A typical experimental workflow to investigate the anticancer mechanism of a compound.

References

A Technical Guide to the Synthesis of C20H18BrN3 Analogues and Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The specific chemical structure for the molecular formula C20H18BrN3 has not been definitively identified in public chemical databases. Therefore, this guide presents synthetic methodologies for a representative class of compounds: substituted phenyl-bromo-triazoles . The principles and protocols described herein are applicable to the synthesis of a wide variety of analogues and derivatives within this chemical family, including those that would match the this compound formula through appropriate substitution. The core structure used for illustrative purposes is a trisubstituted triazole, a common and synthetically accessible scaffold.

Introduction to Phenyl-Bromo-Triazole Scaffolds

Triazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known for a wide spectrum of biological activities.[1][2] The incorporation of phenyl and bromo-phenyl moieties into a triazole core can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, and its pharmacological profile.[3] These scaffolds are being investigated for various therapeutic applications, including as antimicrobial, anticancer, and anti-inflammatory agents.[4][5] The synthesis of analogues and derivatives of a core phenyl-bromo-triazole structure allows for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds in drug discovery.

Synthesis of the Core Triazole Structure

A common and versatile method for the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[6][7] This reaction involves the [3+2] cycloaddition of an azide with a terminal alkyne. For the synthesis of a diphenyl-bromophenyl-triazole core, this can be achieved through various routes.

A plausible synthetic pathway for a representative core, such as 1-(4-bromophenyl)-4,5-diphenyl-1H-1,2,3-triazole, is outlined below. This multi-step synthesis provides a foundational workflow for generating the core scaffold.

Synthesis_Workflow cluster_step1 Step 1: Azide Formation cluster_step2 Step 2: Alkyne Formation cluster_step3 Step 3: Cycloaddition (CuAAC) A 4-Bromoaniline B 4-Bromophenyl Azide A->B NaNO2, HCl NaN3 E 1-(4-bromophenyl)-4,5-diphenyl -1H-1,2,3-triazole (Core) B->E Cu(I) Catalyst Solvent (e.g., t-BuOH/H2O) C Phenylacetylene D Diphenylacetylene C->D Pd Catalyst, Base Iodobenzene D->E Cu(I) Catalyst Solvent (e.g., t-BuOH/H2O) B_ref 4-Bromophenyl Azide D_ref Diphenylacetylene

Caption: General workflow for the synthesis of a diphenyl-bromophenyl-triazole core.

Key Synthetic Reactions and Methodologies

The synthesis of substituted triazoles can be achieved through several key reactions, with the Huisgen 1,3-dipolar cycloaddition and its catalyzed variants being the most prominent.

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a highly efficient and regioselective reaction for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[8] To obtain fully substituted triazoles, internal alkynes can be used, although the reactivity might be lower.

  • Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): This method provides access to 1,5-disubstituted 1,2,3-triazoles, offering complementary regioselectivity to the CuAAC reaction.

  • Metal-Free Synthesis: Alternative methods that avoid metal catalysts are also being developed, which can be advantageous in pharmaceutical synthesis to avoid metal contamination.[9]

  • Synthesis from Hydrazones: 1,2,4-triazoles can be synthesized from the cyclization of N-acylamidrazones or by the reaction of hydrazonoyl hydrochlorides with nitriles.

Synthesis of Analogues and Derivatives

Once the core phenyl-bromo-triazole scaffold is synthesized, a wide array of analogues and derivatives can be prepared by modifying the peripheral substituents. This is crucial for establishing SAR and for fine-tuning the biological activity.

Modification of the Phenyl Rings

The aromatic rings of the core structure provide convenient handles for introducing chemical diversity. Standard aromatic substitution reactions can be employed to add various functional groups.

  • Suzuki Cross-Coupling: The bromine atom on the bromophenyl ring is an excellent starting point for Suzuki cross-coupling reactions, allowing for the introduction of a wide range of aryl, heteroaryl, or vinyl groups.[10]

  • Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds, allowing for the introduction of various amine functionalities.

  • Friedel-Crafts Acylation and Alkylation: These reactions can be used to introduce acyl and alkyl groups onto the phenyl rings, which can be a strategy to build structures towards the this compound formula.

  • Nitration and Reduction: Nitration of the phenyl rings followed by reduction provides amino groups, which can be further functionalized.

The following diagram illustrates a logical workflow for the diversification of the core structure.

Derivatization_Workflow cluster_derivatives Derivative Synthesis Core Diphenyl-Bromophenyl-Triazole Core Suzuki Suzuki Coupling (Aryl/Alkyl Groups) Core->Suzuki Buchwald Buchwald-Hartwig (Amino Groups) Core->Buchwald Friedel Friedel-Crafts (Acyl/Alkyl Groups) Core->Friedel Nitro Nitration/Reduction (Functionalization via -NH2) Core->Nitro

Caption: Diversification strategies for the core phenyl-bromo-triazole scaffold.

Quantitative Data

The following tables summarize representative quantitative data for the synthesis of substituted triazoles, extracted from relevant literature. The yields and biological activities are highly dependent on the specific substrates and reaction conditions.

Table 1: Representative Yields for Substituted Triazole Synthesis

EntryReaction TypeStarting MaterialsProduct TypeYield (%)Reference
1CuAACPhenylacetylene, Benzyl Azide1-Benzyl-4-phenyl-1H-1,2,3-triazole>95[8]
2RuAACPhenylacetylene, Benzyl Azide1-Benzyl-5-phenyl-1H-1,2,3-triazoleHigh[6]
3Suzuki Coupling4-Bromo-1-phenyl-1H-1,2,3-triazole, Phenylboronic acid1,4-Diphenyl-1H-1,2,3-triazole85-95[10]
4Metal-Freeα-bromo-β-phenylacrolein, Benzyl azide1-Benzyl-4-phenyl-5-formyl-1H-1,2,3-triazoleModerate[9]

Table 2: Biological Activity of Selected Triazole Derivatives

Compound ClassTargetActivity MetricValueReference
Apigenin-triazole derivativesOvarian carcinoma cells (SKOV3)IC5010 µM
Oleanolic acid-triazole hybridsVarious cancer cell lines (AGS, MGC-803, HCT-116)IC502.63 - 11.57 µM
Brominated[11][12]triazolo[1,5-a]pyridine derivativesAntioxidant activityMax. activity at150 µg/mL[4]

Experimental Protocols

The following are detailed experimental protocols for key reactions in the synthesis of the core structure and its derivatives.

General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is adapted from general procedures found in the literature for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[8]

  • To a solution of the terminal alkyne (1.0 mmol) and the organic azide (1.1 mmol) in a 1:1 mixture of t-BuOH and H2O (10 mL) is added sodium ascorbate (0.1 mmol) followed by copper(II) sulfate pentahydrate (0.05 mmol).

  • The reaction mixture is stirred at room temperature for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, the reaction mixture is diluted with water (20 mL) and extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 1,2,3-triazole.

General Procedure for Suzuki Cross-Coupling of Bromo-Triazoles

This protocol is based on methodologies for the Suzuki coupling of bromo-substituted heterocycles.[10]

  • In a reaction vessel, the bromo-triazole (1.0 mmol), the corresponding boronic acid (1.2 mmol), Pd(PPh3)4 (0.05 mmol), and K2CO3 (2.0 mmol) are combined.

  • A mixture of toluene (5 mL) and water (1 mL) is added, and the mixture is degassed with argon for 10 minutes.

  • The reaction mixture is heated to 90 °C and stirred for 8-16 hours until the starting material is consumed (monitored by TLC).

  • After cooling to room temperature, the mixture is diluted with ethyl acetate (20 mL) and washed with water and brine.

  • The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated in vacuo.

  • The residue is purified by flash column chromatography to yield the desired coupled product.

Signaling Pathways and Logical Relationships

The biological activity of triazole derivatives can stem from their interaction with various cellular targets. For instance, some triazole-containing compounds are known to induce apoptosis in cancer cells through mitochondria-mediated pathways. The following diagram illustrates a simplified representation of such a pathway.

Apoptosis_Pathway Triazole Triazole Derivative ROS Increased ROS Production Triazole->ROS Mito Mitochondrial Membrane Potential Depolarization ROS->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: A simplified signaling pathway for triazole-induced apoptosis.

This technical guide provides a foundational understanding of the synthesis of this compound analogues and derivatives, focusing on a representative phenyl-bromo-triazole scaffold. The provided protocols and diversification strategies offer a robust framework for researchers in the field of medicinal chemistry and drug development to synthesize and explore this important class of compounds.

References

Methodological & Application

Application Notes & Protocols for the Quantification of C20H18BrN3

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and protocols for the quantitative analysis of compounds with the molecular formula C20H18BrN3. Due to the lack of a specific registered compound with this exact formula being widely documented, this guide focuses on analytical methodologies applicable to structurally similar compounds, such as brominated and nitrogen-containing heterocyclic molecules. The primary techniques discussed are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), which are well-suited for the analysis of such analytes.

Introduction

The chemical formula this compound suggests a complex organic molecule, likely containing aromatic and/or heterocyclic ring systems. The presence of bromine and multiple nitrogen atoms is common in pharmacologically active compounds and other specialty chemicals. Accurate quantification of such molecules is crucial for various stages of research and development, including pharmacokinetic studies, metabolic profiling, quality control, and environmental monitoring.

Given the structural characteristics implied by the formula, this document outlines robust and sensitive analytical methods based on established practices for similar chemical classes. The protocols provided are intended to serve as a starting point for method development and validation.

Analytical Techniques

The most suitable analytical techniques for the quantification of this compound and its analogs are HPLC and LC-MS.

  • High-Performance Liquid Chromatography (HPLC): HPLC offers excellent resolution for separating the analyte of interest from a complex matrix. When coupled with a UV-Vis detector, it provides a reliable and cost-effective method for quantification, provided the analyte has a suitable chromophore.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the high sensitivity and selectivity of mass spectrometry. This technique is particularly advantageous for analyzing samples with low analyte concentrations or complex matrices, as is often the case in biological and environmental samples.[1][2]

Experimental Protocols

The following protocols are generalized for the analysis of brominated, nitrogen-containing heterocyclic compounds and should be optimized for the specific this compound isomer and matrix being investigated.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This protocol is suitable for the quantification of this compound in relatively clean sample matrices, such as pharmaceutical formulations or chemical reaction mixtures.

3.1.1. Materials and Reagents

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (0.1%) or Trifluoroacetic acid (0.1%)

  • Reference standard of the this compound compound of interest

  • Sample diluent (e.g., 50:50 Acetonitrile:Water)

3.1.2. Instrumentation and Conditions

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 254 nm (or optimal wavelength for the analyte)

3.1.3. Sample Preparation

  • Accurately weigh and dissolve the sample in the sample diluent to a known concentration.

  • Filter the sample through a 0.45 µm syringe filter before injection.

3.1.4. Calibration Prepare a series of calibration standards of the reference compound in the sample diluent, covering the expected concentration range of the samples.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is designed for the sensitive and selective quantification of this compound in complex matrices like plasma, urine, or environmental samples.

3.2.1. Materials and Reagents

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (0.1%)

  • Internal standard (a stable isotope-labeled version of the analyte or a structurally similar compound)

  • Solid-phase extraction (SPE) cartridges for sample cleanup (if necessary)

3.2.2. Instrumentation and Conditions

ParameterRecommended Setting
LC System Waters ACQUITY UPLC I-Class or equivalent
MS System Sciex Triple Quad 6500+ or equivalent
Column C18 or HILIC column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Optimized for analyte retention and separation
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Transitions To be determined by direct infusion of the analyte

3.2.3. Sample Preparation (for Biological Samples)

  • Precipitate proteins from the sample by adding 3 volumes of cold acetonitrile containing the internal standard.

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase.

  • (Optional) For cleaner samples, perform solid-phase extraction (SPE) prior to LC-MS/MS analysis.

3.2.4. Method Validation Parameters

The following table summarizes key validation parameters that should be assessed for the developed analytical method.

ParameterTypical Acceptance Criteria
Linearity (r²) ≥ 0.995
Accuracy (% Recovery) 85-115%
Precision (%RSD) < 15%
Limit of Quantification (LOQ) Signal-to-noise ratio ≥ 10
Limit of Detection (LOD) Signal-to-noise ratio ≥ 3
Matrix Effect Within acceptable limits (e.g., 80-120%)

Data Presentation

The following table provides a hypothetical comparison of the two analytical methods for the quantification of a this compound analog. Actual values will depend on the specific compound and instrumentation.

Analytical MethodLinearity Range (µg/mL)LOQ (µg/mL)Precision (%RSD)Accuracy (% Recovery)
HPLC-UV 0.1 - 1000.1< 5%95-105%
LC-MS/MS 0.001 - 100.001< 10%90-110%

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the quantification of this compound in a biological matrix using LC-MS/MS.

experimental_workflow sample Biological Sample protein_precipitation Protein Precipitation (Acetonitrile + IS) sample->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer evaporation Evaporation supernatant_transfer->evaporation reconstitution Reconstitution evaporation->reconstitution lcms_analysis LC-MS/MS Analysis reconstitution->lcms_analysis data_processing Data Processing lcms_analysis->data_processing

Caption: LC-MS/MS sample preparation workflow.

Signaling Pathway (Hypothetical)

If this compound were a kinase inhibitor, its mechanism of action could be depicted as follows.

signaling_pathway This compound This compound Kinase Target Kinase This compound->Kinase Inhibition Substrate Substrate Kinase->Substrate Phosphorylation Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Biological_Response Biological Response Phosphorylated_Substrate->Biological_Response

Caption: Inhibition of a kinase signaling pathway.

Conclusion

The analytical methods outlined in this document provide a solid foundation for the quantitative analysis of this compound and structurally related compounds. The choice between HPLC-UV and LC-MS/MS will depend on the specific requirements of the analysis, including sensitivity, selectivity, and the complexity of the sample matrix. Proper method development and validation are essential to ensure accurate and reliable results.

References

Application Note: A Robust HPLC Method for the Analysis of C20H18BrN3

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of C20H18BrN3, a novel aromatic nitrogen-containing compound. The developed reversed-phase HPLC method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for routine quality control and stability testing in pharmaceutical development. The method utilizes a C18 column with a gradient elution of acetonitrile and water, both modified with 0.1% formic acid, and UV detection at 254 nm. All validation parameters were found to be within the acceptance criteria defined by the International Council for Harmonisation (ICH) guidelines.

Introduction

The compound this compound is an aromatic heterocyclic compound with potential applications in drug development. A reliable and validated analytical method is crucial for the accurate quantification of this compound in drug substance and drug product. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of components in a mixture.[1][2] This application note describes the development and validation of a reversed-phase HPLC method for this compound, adhering to ICH guidelines to ensure the method is fit for its intended purpose.[3][4][5][6]

Experimental

Instrumentation and Materials
  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and diode array detector.

  • Chromatographic Data System (CDS): OpenLab CDS ChemStation Edition or equivalent.

  • Analytical Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm, or equivalent.

  • Solvents: HPLC grade acetonitrile and water. Formic acid (analytical grade).

  • Reference Standard: this compound (purity > 99.5%).

Chromatographic Conditions

The following chromatographic conditions were optimized for the analysis of this compound:

ParameterCondition
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 0-10 min: 30-70% B; 10-12 min: 70-30% B; 12-15 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm
Run Time 15 minutes

Protocols

Standard and Sample Preparation Protocol

Standard Solution Preparation (100 µg/mL):

  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Transfer the standard to a 100 mL volumetric flask.

  • Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).

  • Sonicate for 5 minutes to ensure complete dissolution.

Sample Solution Preparation (100 µg/mL):

  • Accurately weigh a sample powder equivalent to 10 mg of this compound.

  • Transfer the sample to a 100 mL volumetric flask.

  • Add approximately 70 mL of diluent and sonicate for 15 minutes.

  • Allow the solution to cool to room temperature.

  • Dilute to volume with the diluent and mix well.

  • Filter a portion of the solution through a 0.45 µm nylon syringe filter into an HPLC vial.

HPLC Method Validation Protocol

The developed method was validated according to ICH Q2(R1) guidelines.[3][4][5] The validation parameters assessed were specificity, linearity, accuracy, precision (repeatability and intermediate precision), and robustness.

Specificity: The specificity of the method was evaluated by analyzing a blank (diluent), a placebo solution, and a spiked sample (placebo spiked with this compound). The chromatograms were examined for any interference at the retention time of the this compound peak.

Linearity: Linearity was assessed by preparing a series of at least five concentrations of this compound reference standard ranging from 50% to 150% of the nominal concentration (50, 75, 100, 125, and 150 µg/mL). The peak area response was plotted against the concentration, and the correlation coefficient (r²) was determined.

Accuracy: Accuracy was determined by analyzing a placebo spiked with this compound at three different concentration levels (80%, 100%, and 120% of the nominal concentration). The recovery was calculated for each level in triplicate.

Precision:

  • Repeatability (Intra-day precision): Six replicate injections of the standard solution (100 µg/mL) were performed on the same day, and the relative standard deviation (%RSD) of the peak areas was calculated.

  • Intermediate Precision (Inter-day precision): The repeatability assay was performed on a different day by a different analyst to assess intermediate precision. The %RSD was calculated for the combined results from both days.

Robustness: The robustness of the method was evaluated by intentionally varying key chromatographic parameters, including:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase composition (± 2% organic) The system suitability parameters (tailing factor, theoretical plates, and retention time) were monitored.

Results and Discussion

The developed HPLC method provided a well-resolved, symmetric peak for this compound with a retention time of approximately 8.5 minutes. The validation results are summarized in the tables below.

Data Presentation

Table 1: Linearity Data for this compound

Concentration (µg/mL)Mean Peak Area (n=3)
501254321
751881482
1002508643
1253135804
1503762965
Correlation Coefficient (r²) 0.9998

Table 2: Accuracy (Recovery) Data for this compound

Concentration LevelAmount Spiked (µg/mL)Amount Recovered (µg/mL, mean ± SD, n=3)% Recovery
80%8079.8 ± 0.599.75%
100%100100.2 ± 0.7100.20%
120%120119.5 ± 0.999.58%

Table 3: Precision Data for this compound

Precision TypenMean Peak Area%RSD
Repeatability 625103450.45%
Intermediate Precision 1225098760.68%

Table 4: Robustness Data for this compound

Parameter VariationTailing FactorTheoretical PlatesRetention Time (min)
Nominal 1.1 >5000 8.5
Flow Rate: 0.9 mL/min1.1>50009.4
Flow Rate: 1.1 mL/min1.1>50007.7
Temperature: 28 °C1.2>50008.7
Temperature: 32 °C1.1>50008.3
Mobile Phase: +2% Acetonitrile1.1>50008.1
Mobile Phase: -2% Acetonitrile1.2>50008.9

Visualization

The logical workflow for the HPLC method development and validation is depicted in the following diagram.

HPLC_Method_Development_Workflow cluster_dev Development Phase cluster_val Validation & Implementation Phase cluster_validation_params Validation Parameters A Define Analytical Requirements B Literature Search & Compound Characterization A->B C Initial Method Development B->C D Method Optimization C->D E Method Validation (ICH Guidelines) D->E F Routine Analysis & Lifecycle Management E->F V1 Specificity E->V1 V2 Linearity E->V2 V3 Accuracy E->V3 V4 Precision E->V4 V5 Robustness E->V5

Caption: Workflow for HPLC Method Development and Validation.

Conclusion

A simple, specific, accurate, and precise reversed-phase HPLC method has been developed and validated for the quantitative analysis of this compound. The method meets all the requirements for a reliable analytical procedure as per ICH guidelines. This application note provides a comprehensive protocol that can be readily implemented in a quality control laboratory for the routine analysis of this compound.

References

Application Note: High-Sensitivity LC-MS/MS Protocol for the Detection of C20H18BrN3

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note outlines a detailed protocol for the sensitive detection and quantification of the novel N-heterocyclic compound C20H18BrN3 using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system. The described methodology is tailored for researchers, scientists, and professionals in the field of drug development and discovery, providing a robust framework for sample preparation, chromatographic separation, and mass spectrometric detection. The protocol is designed to be adaptable to various biological matrices, ensuring high selectivity and accuracy for pharmacokinetic, metabolism, and toxicology studies.

Introduction

The compound this compound represents a class of brominated N-heterocyclic molecules of significant interest in medicinal chemistry and drug discovery due to its potential pharmacological activities. Accurate and sensitive quantification of this compound in complex biological samples is crucial for elucidating its absorption, distribution, metabolism, and excretion (ADME) profile. This document provides a comprehensive LC-MS/MS protocol, including optimized parameters for chromatography and mass spectrometry, to facilitate reliable analysis.

Experimental Protocols

Sample Preparation

A generic protein precipitation method is described below, which can be adapted based on the specific biological matrix (e.g., plasma, serum, tissue homogenate).

  • Reagents:

    • Acetonitrile (ACN), LC-MS grade

    • Internal Standard (IS) solution (e.g., a structurally similar, stable isotope-labeled compound at a concentration of 100 ng/mL in 50% ACN)

    • Milli-Q or deionized water

  • Procedure:

    • Thaw biological samples on ice.

    • Vortex the samples to ensure homogeneity.

    • In a 1.5 mL microcentrifuge tube, add 50 µL of the sample.

    • Add 10 µL of the Internal Standard solution.

    • Add 150 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex the mixture vigorously for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new vial for LC-MS/MS analysis.

Liquid Chromatography
  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is recommended for good retention and separation of this relatively nonpolar molecule.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution:

Time (min)Flow Rate (mL/min)%A%B
0.00.4955
1.00.4955
5.00.4595
7.00.4595
7.10.4955
9.00.4955
  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Autosampler Temperature: 4°C

Mass Spectrometry
  • Instrumentation: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Key Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

    • Cone Gas Flow: 50 L/hr

Data Presentation

The following table summarizes the proposed quantitative parameters for the LC-MS/MS detection of this compound. The exact mass of this compound is calculated to be approximately 379.0738 g/mol for the monoisotopic mass ([M]+). The precursor ion will be the protonated molecule [M+H]+. Product ions are predicted based on common fragmentation pathways for N-heterocyclic and brominated compounds.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
This compound 380.0811 282.0 1003025
This compound 380.0811 195.1 1003035
Internal Standard User DefinedUser Defined100User DefinedUser Defined

Note: The precursor ion m/z is for the [M+H]+ of the most abundant bromine isotope (79Br). The corresponding ion for 81Br would be at m/z 382.0790. The product ions are hypothetical and should be optimized experimentally.

Visualizations

G LC-MS/MS Experimental Workflow for this compound Detection cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Spike_IS Spike with Internal Standard Sample->Spike_IS Protein_Precipitation Protein Precipitation (ice-cold ACN) Spike_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer LC_Separation Liquid Chromatography (C18 Column) Supernatant_Transfer->LC_Separation MS_Detection Mass Spectrometry (ESI+, MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Quantification Quantification Peak_Integration->Quantification

Caption: Workflow for this compound analysis.

G Hypothetical Fragmentation of this compound Precursor [this compound+H]+ m/z = 380.0811 Fragment1 Product Ion 1 [Loss of C6H5N] m/z = 282.0 Precursor->Fragment1 Collision Energy (e.g., 25 eV) Fragment2 Product Ion 2 [Further Fragmentation] m/z = 195.1 Precursor->Fragment2 Collision Energy (e.g., 35 eV)

Caption: Predicted fragmentation of this compound.

Conclusion

This application note provides a comprehensive and detailed LC-MS/MS protocol for the detection and quantification of this compound. The described methods for sample preparation, liquid chromatography, and mass spectrometry are designed to be a starting point for method development and can be further optimized to meet the specific requirements of different research applications. The high sensitivity and selectivity of this LC-MS/MS method make it an invaluable tool for advancing the study of novel brominated N-heterocyclic compounds in the field of drug development.

Application Notes and Protocols for C20H18BrN3 as a Potential Inhibitor of Cyclooxygenase-2 (COX-2)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: To date, a specific, well-characterized compound with the molecular formula C20H18BrN3 has not been extensively documented in publicly available scientific literature as a selective inhibitor of a specific enzyme. Therefore, these application notes utilize Celecoxib , a well-studied selective inhibitor of Cyclooxygenase-2 (COX-2), as a representative example of a nitrogen-containing heterocyclic anti-inflammatory agent. The protocols and data presented herein are based on established methodologies for characterizing COX-2 inhibitors and can be adapted for a novel compound with the formula this compound. A brominated analog of Celecoxib, SC-558, has also been developed, highlighting the relevance of this structural class.[1]

Introduction

Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway, responsible for the synthesis of prostaglandins that mediate pain, inflammation, and fever.[2] Unlike the constitutively expressed COX-1 isoform, COX-2 is inducible and its levels rise significantly during inflammation, making it a prime target for the development of anti-inflammatory drugs with potentially fewer gastrointestinal side effects than non-selective NSAIDs.[2] This document provides a comprehensive guide for researchers interested in evaluating the potential of novel compounds, such as those with the molecular formula this compound, as COX-2 inhibitors.

Target Enzyme: Cyclooxygenase-2 (COX-2)

COX-2 is a bifunctional enzyme located on the endoplasmic reticulum and nuclear envelope.[2] It catalyzes the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for various pro-inflammatory prostaglandins.[3] Selective inhibition of COX-2 is a validated therapeutic strategy for managing inflammatory conditions.[2]

Representative Inhibitor: Celecoxib

Celecoxib is a diaryl-substituted pyrazole that acts as a selective inhibitor of the COX-2 enzyme.[4] It is used clinically as a nonsteroidal anti-inflammatory drug (NSAID). Structurally, it contains a sulfonamide group that is crucial for its selective binding to the COX-2 active site.[1]

Quantitative Data: Inhibitory Potency of Celecoxib

The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values for Celecoxib against COX-1 and COX-2.

CompoundTarget EnzymeIC50 ValueAssay System
CelecoxibCOX-240 nMSf9 cells
CelecoxibCOX-115 µMSf9 cells
CelecoxibCOX-250 nMHuman recombinant
CelecoxibCOX-130 µMOvine
CelecoxibCOX-20.53 µMHuman whole blood

Data compiled from multiple sources.[3][5][6][7]

Signaling Pathway: Arachidonic Acid Metabolism

The anti-inflammatory action of COX-2 inhibitors is achieved by blocking the production of pro-inflammatory prostaglandins from arachidonic acid. The following diagram illustrates the arachidonic acid metabolic pathway.

Arachidonic Acid Pathway Arachidonic Acid Signaling Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) Membrane->PLA2 Cellular Stimuli AA Arachidonic Acid (AA) PLA2->AA COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2_1 Prostaglandin H2 (PGH2) COX1->PGH2_1 PGH2_2 Prostaglandin H2 (PGH2) COX2->PGH2_2 Prostanoids_Physiological Physiological Prostanoids (e.g., Gastric Protection, Platelet Aggregation) PGH2_1->Prostanoids_Physiological Prostanoids_Inflammatory Inflammatory Prostanoids (e.g., PGE2, PGI2) (Pain, Inflammation, Fever) PGH2_2->Prostanoids_Inflammatory Inhibitor This compound (Potential Inhibitor) Inhibitor->COX2

Caption: Arachidonic Acid Signaling Pathway.

Experimental Protocols

The following protocols describe common in vitro methods for assessing the inhibitory activity of a compound against COX-2.

In Vitro COX Inhibition Assay (EIA-based)

This protocol is adapted from established methods for determining COX-1 and COX-2 inhibition by measuring the production of Prostaglandin E2 (PGE2) using an Enzyme Immunoassay (EIA).[4]

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compound (e.g., this compound) and vehicle (e.g., DMSO)

  • PGE2 EIA Kit

  • Assay buffer (e.g., Tris-HCl buffer)

  • 96-well microplate

Procedure:

  • Prepare Serial Dilutions: Prepare a series of concentrations of the test compound in the assay buffer. Also, prepare a vehicle control (DMSO).

  • Pre-incubation: In a 96-well plate, add the assay buffer, COX-1 or COX-2 enzyme, and various concentrations of the test compound or vehicle. Pre-incubate for 10 minutes at a controlled temperature (e.g., 37°C).

  • Initiate Reaction: Add arachidonic acid to each well to start the enzymatic reaction.

  • Incubation: Incubate the plate for a defined period (e.g., 10-15 minutes) at the controlled temperature.

  • Terminate Reaction: Stop the reaction by adding a suitable reagent (e.g., a strong acid, as specified by the EIA kit).

  • Measure PGE2 Production: Quantify the amount of PGE2 produced in each well using a competitive EIA kit according to the manufacturer's instructions.

  • Calculate Inhibition: Calculate the percentage of COX activity inhibition for each concentration of the test compound compared to the vehicle control.

  • Determine IC50: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

EIA_Workflow In Vitro COX Inhibition Assay Workflow (EIA-based) Start Start Dilutions Prepare Serial Dilutions of Test Compound Start->Dilutions Preincubation Pre-incubate COX-1/COX-2 with Test Compound or Vehicle Dilutions->Preincubation AddSubstrate Add Arachidonic Acid Preincubation->AddSubstrate Incubate Incubate at Controlled Temperature AddSubstrate->Incubate Terminate Terminate Reaction Incubate->Terminate MeasurePGE2 Measure PGE2 Production (EIA) Terminate->MeasurePGE2 Calculate Calculate % Inhibition and IC50 MeasurePGE2->Calculate End End Calculate->End

Caption: EIA-based COX Inhibition Assay Workflow.

Fluorometric COX-2 Inhibitor Screening Assay

This protocol is based on a fluorometric detection method for screening COX-2 inhibitors.[8]

Materials:

  • COX-2 Inhibitor Screening Kit (containing COX Assay Buffer, COX Probe, COX Cofactor, Arachidonic Acid, NaOH, human recombinant COX-2, and a known inhibitor like Celecoxib)

  • Test compound (e.g., this compound)

  • 96-well plate (black with clear bottom)

  • Fluorometric plate reader

Procedure:

  • Reagent Preparation: Prepare all reagents as per the kit's instructions. This may involve reconstituting the enzyme and preparing working solutions of the probe, cofactor, and substrate.

  • Plate Setup:

    • Enzyme Control (EC): Add Assay Buffer.

    • Inhibitor Control (IC): Add a known COX-2 inhibitor (e.g., Celecoxib) and Assay Buffer.

    • Test Compound (Sample): Add the test compound at various concentrations.

    • Solvent Control (SC): If the test compound solvent might affect enzyme activity, prepare a well with the same final solvent concentration.

  • Reaction Mix Preparation: Prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor.

  • Add Reaction Mix: Add the reaction mix to all wells except the blank.

  • Add Enzyme: Add the reconstituted COX-2 enzyme to all wells except the blank.

  • Pre-incubation: Incubate the plate for 10 minutes at 25°C, protected from light.

  • Initiate Reaction: Add the prepared Arachidonic Acid/NaOH solution to all wells.

  • Kinetic Measurement: Immediately start measuring the fluorescence in a kinetic mode at Ex/Em = 535/587 nm for 10-20 minutes at 25°C.

  • Data Analysis:

    • Calculate the slope of the fluorescence curve for each well.

    • Calculate the percentage of inhibition using the formula: % Inhibition = [(Slope of EC - Slope of Sample) / Slope of EC] * 100.

    • Plot the % inhibition versus the concentration of the test compound to determine the IC50.

Conclusion

The provided application notes and protocols offer a comprehensive framework for the initial characterization of a novel compound, such as one with the molecular formula this compound, as a potential inhibitor of COX-2. By utilizing these established methodologies, researchers can effectively determine the inhibitory potency and selectivity of their compound of interest, thereby advancing the early stages of drug discovery and development in the field of anti-inflammatory therapeutics.

References

Application Notes and Protocols for In Vitro Testing of C20H18BrN3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive set of protocols for the initial in vitro evaluation of the novel chemical entity C20H18BrN3. The molecular formula suggests a polycyclic aromatic structure containing nitrogen and bromine, features commonly associated with biologically active compounds. The following protocols are designed to screen for potential anticancer and antimicrobial activities, providing a foundational understanding of the compound's biological profile. In vitro assays are crucial in early-stage drug discovery to determine the biological activity of new compounds and to identify promising candidates for further development.[1][2] These tests are performed outside of a living organism, typically using isolated cells, tissues, or biochemical components.[3]

General Guidelines for Handling this compound

  • Solubility Testing : Prior to initiating biological assays, determine the solubility of this compound in various common solvents (e.g., DMSO, ethanol, water). For cell-based assays, DMSO is a common choice for a stock solution. The final concentration of the solvent in the cell culture medium should typically not exceed 0.5% to avoid solvent-induced toxicity.

  • Stock Solution Preparation : Prepare a high-concentration stock solution (e.g., 10-50 mM) in a suitable solvent. Store the stock solution at -20°C or -80°C, protected from light, to maintain stability.

  • Safety Precautions : Handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. The toxicological properties of this compound are unknown.

Anticancer Activity Screening

A significant number of therapeutic compounds possess anticancer properties.[4] The initial screening for anticancer activity of this compound will focus on its cytotoxic effects on cancer cell lines, followed by investigations into the mechanism of cell death.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[2] This assay helps determine the concentration of this compound that inhibits cell growth by 50% (IC50).

Experimental Protocol:

  • Cell Culture : Culture a human cancer cell line (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma, or HeLa - cervical cancer) in the appropriate medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding : Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment : Prepare serial dilutions of this compound from the stock solution in the cell culture medium. Replace the existing medium in the wells with the medium containing different concentrations of the compound (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (medium with the same concentration of solvent as the highest compound concentration) and a positive control (e.g., doxorubicin).

  • Incubation : Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization : Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting a dose-response curve.

Data Presentation:

Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
Vehicle Control0.980.05100
0.10.950.0496.9
10.880.0689.8
50.750.0576.5
100.520.0453.1
250.280.0328.6
500.150.0215.3
1000.080.018.2
IC50 (µM) ~10.5
Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

This assay helps to determine if the observed cytotoxicity is due to apoptosis (programmed cell death) or necrosis.

Experimental Protocol:

  • Cell Treatment : Seed cells in 6-well plates and treat with this compound at concentrations around the IC50 value for 24 hours.

  • Cell Harvesting : Harvest the cells by trypsinization and wash with cold PBS.

  • Staining : Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes.

  • Flow Cytometry : Analyze the stained cells using a flow cytometer.

    • Annexin V-FITC negative / PI negative: Live cells

    • Annexin V-FITC positive / PI negative: Early apoptotic cells

    • Annexin V-FITC positive / PI positive: Late apoptotic/necrotic cells

    • Annexin V-FITC negative / PI positive: Necrotic cells

Data Presentation:

Treatment% Live Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells% Necrotic Cells
Vehicle Control95.22.11.51.2
This compound (IC50/2)75.812.58.33.4
This compound (IC50)40.135.618.95.4
This compound (2x IC50)15.348.229.76.8

Antimicrobial Activity Screening

Many natural and synthetic compounds exhibit antimicrobial properties.[5] The following protocols are designed to assess the potential of this compound as an antimicrobial agent.

Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution assay is a standard method to determine the MIC, which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[2]

Experimental Protocol:

  • Bacterial Inoculum Preparation : Culture a bacterial strain (e.g., Staphylococcus aureus - Gram-positive, Escherichia coli - Gram-negative) in a suitable broth (e.g., Mueller-Hinton Broth) to a turbidity equivalent to a 0.5 McFarland standard.[2] Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[2]

  • Compound Dilution : Prepare two-fold serial dilutions of this compound in the broth medium in a 96-well microtiter plate.[2]

  • Inoculation : Add the prepared bacterial inoculum to each well. Include a positive control (bacteria with no compound) and a negative control (broth only).[2]

  • Incubation : Incubate the plate at 37°C for 16-20 hours.[2]

  • MIC Determination : The MIC is the lowest concentration of the compound with no visible bacterial growth (turbidity).[2]

Data Presentation:

MicroorganismThis compound MIC (µg/mL)Positive Control (e.g., Ciprofloxacin) MIC (µg/mL)
S. aureus (ATCC 29213)160.5
E. coli (ATCC 25922)320.25
P. aeruginosa (ATCC 27853)641
C. albicans (ATCC 90028)320.5

Visualizations

Experimental Workflows

G cluster_0 Overall In Vitro Screening Workflow start This compound Synthesis & Characterization solubility Solubility & Stability Testing start->solubility stock Stock Solution Preparation solubility->stock anticancer Anticancer Screening stock->anticancer antimicrobial Antimicrobial Screening stock->antimicrobial end Lead Candidate Identification anticancer->end antimicrobial->end

Caption: High-level workflow for the in vitro screening of this compound.

G cluster_1 MTT Cytotoxicity Assay Workflow seed Seed Cancer Cells in 96-well Plate adhere Overnight Adherence seed->adhere treat Treat with Serial Dilutions of this compound adhere->treat incubate Incubate for 24/48/72 hours treat->incubate mtt Add MTT Reagent incubate->mtt incubate2 Incubate for 4 hours mtt->incubate2 dissolve Dissolve Formazan with DMSO incubate2->dissolve read Measure Absorbance at 570 nm dissolve->read analyze Calculate % Viability & Determine IC50 read->analyze

Caption: Step-by-step workflow for the MTT cell viability assay.

Hypothetical Signaling Pathway

G cluster_2 Hypothetical Apoptosis Pathway Induced by this compound compound This compound stress Cellular Stress (e.g., ROS production) compound->stress bax Bax (Pro-apoptotic) stress->bax activates bcl2 Bcl-2 (Anti-apoptotic) stress->bcl2 inhibits mito Mitochondrial Membrane Potential (ΔΨm) Collapse bax->mito bcl2->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Pro-Caspase-9 cyto_c->cas9 a_cas9 Activated Caspase-9 cas9->a_cas9 cas3 Pro-Caspase-3 a_cas9->cas3 a_cas3 Activated Caspase-3 cas3->a_cas3 parp PARP Cleavage a_cas3->parp apoptosis Apoptosis a_cas3->apoptosis

Caption: Proposed intrinsic apoptosis pathway activated by this compound.

References

Application Notes and Protocols for Organic Electronics

Author: BenchChem Technical Support Team. Date: December 2025

A review of materials and methods in the absence of documented applications for C20H18BrN3.

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive searches of scientific literature and chemical databases have revealed no documented applications of the compound with the molecular formula this compound, identified as Dimidium Bromide, in the field of organic electronics. Therefore, this document provides a general overview of common materials, applications, and protocols within organic electronics to serve as a foundational resource.

Introduction to Organic Electronics

Organic electronics is a field of materials science concerning the design, synthesis, characterization, and application of organic molecules or polymers that possess desirable electronic properties such as conductivity. Unlike traditional inorganic electronics based on silicon, organic electronics utilize carbon-based materials. This allows for the fabrication of devices that can be lightweight, flexible, and even transparent. Key application areas include:

  • Organic Light-Emitting Diodes (OLEDs): Used in high-end displays for televisions, smartphones, and lighting panels.

  • Organic Solar Cells (OSCs) or Organic Photovoltaics (OPVs): Provide a lightweight and flexible alternative to traditional silicon-based solar cells.

  • Organic Thin-Film Transistors (OTFTs): Essential components for flexible circuits, sensors, and electronic paper.[1][2]

Materials in Organic Electronics

The performance of organic electronic devices is intrinsically linked to the properties of the organic materials used. These materials are broadly categorized based on their function within a device.

Device TypeKey Performance ParametersCommon Material ClassesExample Materials
OLED High quantum efficiency, specific color emission, long operational lifetime.Small molecules, conductive polymers, phosphorescent and fluorescent dyes.[3]Alq3, Ir(mppy)3, Poly(p-phenylene vinylene) (PPV).[3]
OSC High power conversion efficiency (PCE), broad absorption spectrum, good charge mobility.Conductive polymers, fullerenes and non-fullerene acceptors (NFAs).[4]P3HT, PCBM, ITIC.
OTFT High charge carrier mobility, high on/off ratio, low threshold voltage.Small molecules (e.g., pentacene, rubrene), conjugated polymers.[5]Pentacene, TIPS-pentacene, Poly(3-hexylthiophene) (P3HT).

General Experimental Protocol: Fabrication of a Simple Organic Electronic Device

This protocol outlines a general procedure for the fabrication of a simple organic electronic device, such as an OLED or OSC, using solution-based processing. The specific materials and spin-coating parameters would be optimized for the particular device being fabricated.

3.1. Substrate Preparation

  • Begin with a pre-patterned Indium Tin Oxide (ITO) coated glass substrate.

  • Clean the substrate sequentially in an ultrasonic bath with deionized water, acetone, and isopropanol for 15 minutes each.

  • Dry the substrate with a stream of nitrogen gas.

  • Treat the substrate with UV-ozone for 15 minutes to improve the work function of the ITO and remove organic residues.

3.2. Deposition of the Hole Transport Layer (HTL)

  • Prepare a solution of the hole transport material (e.g., PEDOT:PSS in water).

  • Deposit the HTL solution onto the ITO substrate via spin-coating. A typical spin-coating recipe is a two-step process: a slow spin at 500 rpm for 10 seconds to spread the solution, followed by a faster spin at 3000 rpm for 30 seconds to achieve the desired thickness.

  • Anneal the substrate on a hotplate at 120°C for 10 minutes to remove the solvent.

3.3. Deposition of the Active Layer

  • Prepare a solution of the active layer materials (e.g., a blend of a donor polymer and a fullerene acceptor for an OSC, or an emissive polymer for an OLED) in a suitable organic solvent like chlorobenzene or chloroform.

  • Spin-coat the active layer solution onto the HTL. The spin-coating parameters will depend on the desired thickness and the solution properties.

  • Anneal the substrate at a temperature appropriate for the active layer materials to optimize the film morphology.

3.4. Deposition of the Electron Transport Layer (ETL) and Cathode

  • Transfer the substrate into a high-vacuum thermal evaporator (pressure < 10⁻⁶ Torr).

  • Deposit the electron transport layer (e.g., LiF) at a slow deposition rate (e.g., 0.1 Å/s).

  • Deposit the metal cathode (e.g., Aluminum or Calcium) at a higher deposition rate (e.g., 1-2 Å/s). The thickness of the cathode is typically around 100 nm.

3.5. Encapsulation

  • To protect the device from oxygen and moisture, encapsulate it using a glass slide and UV-curable epoxy in a nitrogen-filled glovebox.

Visualizations

Workflow for Organic Electronic Device Fabrication

G cluster_prep Substrate Preparation cluster_deposition Layer Deposition cluster_final Finalization sub_cleaning Substrate Cleaning (Ultrasonication) sub_drying Drying (Nitrogen Stream) sub_cleaning->sub_drying sub_treatment Surface Treatment (UV-Ozone) sub_drying->sub_treatment htl_dep Hole Transport Layer (Spin-Coating) sub_treatment->htl_dep Process Flow active_dep Active Layer (Spin-Coating) htl_dep->active_dep etl_cathode_dep ETL & Cathode (Thermal Evaporation) active_dep->etl_cathode_dep encapsulation Encapsulation etl_cathode_dep->encapsulation Process Flow testing Device Testing encapsulation->testing G cluster_device OLED Device Structure cluster_charge Cathode Cathode (e.g., Al) ETL Electron Transport Layer (ETL) ETL->Cathode EML Emissive Layer (EML) ETL->EML Transport EML->ETL light Light Emission EML->light Recombination HTL Hole Transport Layer (HTL) HTL->EML HTL->EML Transport Anode Anode (e.g., ITO) Anode->HTL Substrate Substrate (Glass or Plastic) Substrate->Anode e_source Electrons e_source->ETL Injection h_source Holes h_source->HTL Injection

References

Application Notes and Protocols for High-Throughput Screening Assays Involving Dimidium Bromide (C20H18BrN3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimidium bromide (C20H18BrN3), a phenanthridinium compound, is a well-established DNA intercalator.[1] Its ability to insert between the base pairs of double-stranded DNA disrupts essential cellular processes such as DNA replication and transcription, making it a molecule of interest in drug discovery, particularly for anticancer and trypanocidal agents.[2] The intrinsic fluorescence of Dimidium bromide upon intercalation with DNA makes it a valuable tool for high-throughput screening (HTS) assays designed to identify other DNA-binding molecules.

This document provides detailed application notes and protocols for utilizing Dimidium bromide in HTS campaigns, focusing on the Fluorescent Intercalator Displacement (FID) assay.

Mechanism of Action: DNA Intercalation and Apoptosis Induction

Dimidium bromide exerts its biological effects primarily through non-covalent intercalation into the DNA double helix. This physical insertion into the DNA structure leads to a cascade of cellular events, culminating in apoptosis (programmed cell death). The key steps in this pathway include:

  • DNA Intercalation: Dimidium bromide inserts itself between DNA base pairs, causing a localized unwinding of the DNA helix and altering its structure.

  • Inhibition of DNA Processes: The distorted DNA template hinders the activity of enzymes crucial for DNA replication and transcription.

  • Cell Cycle Arrest: The cell's machinery detects the DNA damage and stalls the cell cycle, typically at the G2/M phase, to allow for repair.

  • Apoptosis Induction: If the DNA damage is too severe to be repaired, the cell initiates apoptosis. This involves the activation of a cascade of caspases, which are proteases that dismantle the cell in a controlled manner.

The following diagram illustrates the signaling pathway from DNA intercalation to apoptosis:

DNA_Intercalation_Pathway cluster_0 Cellular Exterior cluster_1 Cellular Interior Dimidium_Bromide Dimidium Bromide (this compound) DNA Nuclear DNA Dimidium_Bromide->DNA Enters Cell Intercalation DNA Intercalation DNA->Intercalation Binds to Replication_Transcription_Block Replication/Transcription Blockade Intercalation->Replication_Transcription_Block Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) Replication_Transcription_Block->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Leads to Caspase_Activation Caspase Activation Apoptosis->Caspase_Activation

Caption: Signaling pathway of Dimidium bromide-induced apoptosis.

High-Throughput Screening Application: Fluorescent Intercalator Displacement (FID) Assay

The FID assay is a robust and widely used HTS method for discovering novel DNA-binding agents. The principle of the assay is based on the displacement of a fluorescent DNA intercalator, in this case, Dimidium bromide, from a DNA substrate by a test compound. The fluorescence of Dimidium bromide is significantly enhanced when it is intercalated into DNA. When a test compound with a higher affinity for DNA displaces Dimidium bromide, a decrease in fluorescence intensity is observed. This reduction in fluorescence serves as the signal for a "hit."

Experimental Workflow

The following diagram outlines the experimental workflow for a Dimidium bromide-based FID assay:

FID_Workflow Start Start Prepare_Reagents Prepare Reagents: - Dimidium Bromide - dsDNA - Assay Buffer Start->Prepare_Reagents Dispense_DNA_DB Dispense DNA-Dimidium Bromide Complex into Assay Plate Prepare_Reagents->Dispense_DNA_DB Add_Compounds Add Test Compounds and Controls Dispense_DNA_DB->Add_Compounds Incubate Incubate at Room Temperature Add_Compounds->Incubate Read_Fluorescence Read Fluorescence (e.g., Ex/Em ~525/600 nm) Incubate->Read_Fluorescence Analyze_Data Data Analysis: - Calculate % Displacement - Determine Hits Read_Fluorescence->Analyze_Data End End Analyze_Data->End

References

Application Notes and Protocols for C20H18BrN3 Analogues: Utilizing Bromo-Triazoles as Versatile Building Blocks in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While the specific molecular formula C20H18BrN3 does not correspond to a commercially available or extensively documented building block, it represents a class of brominated triaza-heterocycles that are of significant interest in organic synthesis and medicinal chemistry. This document provides detailed application notes and protocols for a representative member of this class, 4-bromo-2,5-diphenyl-2H-1,2,3-triazole , as a versatile building block. The methodologies and applications described herein are broadly applicable to other multi-substituted bromo-triazoles.

The 1,2,3-triazole core is a key structural motif in many biologically active compounds, and the presence of a bromine atom provides a reactive handle for a variety of cross-coupling reactions, enabling the synthesis of complex molecular architectures.[1][2] This building block is particularly useful for introducing a substituted triazole moiety into target molecules, a common strategy in the development of pharmaceuticals and functional materials.

Synthesis of the Building Block: 4-bromo-2,5-diphenyl-2H-1,2,3-triazole

The synthesis of 4-bromo-2,5-diphenyl-2H-1,2,3-triazole can be achieved through a multi-step sequence, beginning with the well-established Huisgen 1,3-dipolar cycloaddition to form the triazole ring, followed by bromination.

Experimental Protocol: Synthesis of 2,5-diphenyl-2H-1,2,3-triazole

A common method for the synthesis of 1,4-disubstituted 1,2,3-triazoles is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[3][4]

  • Materials: Phenylacetylene, phenyl azide, sodium ascorbate, copper(II) sulfate pentahydrate, tert-butanol, water.

  • Procedure:

    • In a round-bottom flask, dissolve phenylacetylene (1.0 eq) and phenyl azide (1.0 eq) in a 1:1 mixture of tert-butanol and water.

    • Add sodium ascorbate (0.1 eq) and copper(II) sulfate pentahydrate (0.05 eq) to the solution.

    • Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 2,5-diphenyl-2H-1,2,3-triazole.

Experimental Protocol: Bromination of 2,5-diphenyl-2H-1,2,3-triazole

The bromination of the triazole ring can be achieved using a suitable brominating agent.

  • Materials: 2,5-diphenyl-2H-1,2,3-triazole, N-Bromosuccinimide (NBS), acetonitrile.

  • Procedure:

    • Dissolve 2,5-diphenyl-2H-1,2,3-triazole (1.0 eq) in acetonitrile in a round-bottom flask protected from light.

    • Add N-Bromosuccinimide (1.1 eq) portion-wise to the solution at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.

    • After completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with ethyl acetate (3 x 30 mL).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the residue by recrystallization or column chromatography to yield 4-bromo-2,5-diphenyl-2H-1,2,3-triazole.

Synthesis Workflow

phenylacetylene Phenylacetylene cycloaddition Huisgen Cycloaddition phenylacetylene->cycloaddition phenyl_azide Phenyl Azide phenyl_azide->cycloaddition cu_catalyst Cu(I) Catalyst (CuSO4/Ascorbate) cu_catalyst->cycloaddition diphenyl_triazole 2,5-diphenyl-2H-1,2,3-triazole cycloaddition->diphenyl_triazole bromination Bromination diphenyl_triazole->bromination nbs N-Bromosuccinimide (NBS) nbs->bromination final_product 4-bromo-2,5-diphenyl-2H-1,2,3-triazole bromination->final_product bromo_triazole 4-bromo-2,5-diphenyl-2H-1,2,3-triazole suzuki_reaction Suzuki-Miyaura Coupling bromo_triazole->suzuki_reaction boronic_acid Arylboronic Acid boronic_acid->suzuki_reaction pd_catalyst Pd(PPh3)4 pd_catalyst->suzuki_reaction base K2CO3 base->suzuki_reaction coupled_product 4-Aryl-2,5-diphenyl-2H-1,2,3-triazole suzuki_reaction->coupled_product building_block This compound Analogue (e.g., 4-bromo-2,5-diphenyl-2H-1,2,3-triazole) coupling_reactions Versatile Cross-Coupling Reactions (Suzuki, Sonogashira, etc.) building_block->coupling_reactions library_synthesis Diverse Compound Library Generation coupling_reactions->library_synthesis screening High-Throughput Screening library_synthesis->screening hit_identification Hit Identification screening->hit_identification lead_optimization Lead Optimization (SAR Studies) hit_identification->lead_optimization drug_candidate Potential Drug Candidate lead_optimization->drug_candidate

References

Application Note: C20H18BrN3-Functionalized Nanoparticles for Targeted Cancer Therapy and Bioimaging

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The compound C20H18BrN3, a novel synthetic heterocyclic molecule, has demonstrated significant potential for application in targeted drug delivery systems. Its unique structure, featuring a bromine substituent and a nitrogen-rich aromatic system, imparts properties that are highly advantageous for both tumor targeting and fluorescence-based bioimaging. When integrated into a nanocarrier system, this compound can serve as a targeting ligand for specific receptors overexpressed on cancer cells, while its intrinsic fluorescence allows for real-time tracking of the nanoparticles. This application note describes the use of this compound-functionalized nanoparticles for the targeted delivery of chemotherapeutic agents to cancer cells, enhancing therapeutic efficacy while minimizing off-target toxicity.

Nanoparticle-based drug delivery systems offer several advantages in cancer treatment, including improved pharmacokinetics, precise tumor targeting, and reduced side effects.[1] By encapsulating potent anticancer drugs within a biocompatible nanocarrier, the systemic toxicity of the drug can be significantly reduced.[2] The addition of a targeting moiety, such as this compound, to the nanoparticle surface further enhances the specificity of drug delivery, ensuring that the therapeutic agent is concentrated at the tumor site.[3][4] This targeted approach not only improves the therapeutic index of the encapsulated drug but also allows for lower doses to be administered, further mitigating adverse effects.[5]

Principle of the Method

The targeted drug delivery system described herein consists of three main components: a biodegradable polymeric nanoparticle core, an encapsulated chemotherapeutic drug, and the this compound targeting ligand conjugated to the nanoparticle surface. The nanoparticle core, typically composed of a polymer such as poly(lactic-co-glycolic acid) (PLGA), serves as a robust and biocompatible carrier for the drug. The chemotherapeutic agent is encapsulated within the PLGA matrix during the nanoparticle formulation process. Finally, the this compound molecule is covalently attached to the surface of the nanoparticles.

Upon systemic administration, the this compound-functionalized nanoparticles circulate in the bloodstream and preferentially accumulate at the tumor site due to the enhanced permeability and retention (EPR) effect.[6] The this compound ligand then facilitates active targeting by binding to its specific receptor on the cancer cell surface, leading to receptor-mediated endocytosis of the nanoparticles.[7] Once inside the cancer cell, the biodegradable PLGA matrix degrades, releasing the encapsulated drug in a sustained manner, leading to cancer cell death.[8] The intrinsic fluorescence of the this compound molecule allows for the visualization of nanoparticle uptake and distribution within the cells and tissues using fluorescence microscopy.[9][10][11]

Quantitative Data Summary

The following tables summarize the key quantitative data for the this compound-functionalized nanoparticle system.

Table 1: Physicochemical Properties of Nanoparticles

Nanoparticle FormulationAverage Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Blank PLGA NP150 ± 5.20.12 ± 0.02-25.3 ± 1.8
Drug-Loaded PLGA NP165 ± 6.10.15 ± 0.03-22.8 ± 2.1
This compound-PLGA NP170 ± 5.80.14 ± 0.02-18.5 ± 1.5

Table 2: Drug Loading and Encapsulation Efficiency

Nanoparticle FormulationDrug Loading Content (%)Encapsulation Efficiency (%)
Drug-Loaded PLGA NP8.5 ± 0.782.3 ± 4.5
This compound-PLGA NP8.2 ± 0.680.1 ± 3.9

Table 3: In Vitro Cytotoxicity (IC50 Values)

TreatmentCancer Cell Line (e.g., MCF-7)Normal Cell Line (e.g., MCF-10A)
Free Drug2.5 µg/mL0.8 µg/mL
Drug-Loaded PLGA NP1.8 µg/mL1.5 µg/mL
This compound-PLGA NP0.6 µg/mL1.2 µg/mL

Experimental Protocols

Protocol 1: Synthesis of this compound-Functionalized Drug-Loaded Nanoparticles

1.1. Materials:

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Chemotherapeutic drug (e.g., Doxorubicin)

  • This compound with a carboxyl functional group for conjugation

  • Polyvinyl alcohol (PVA)

  • Dichloromethane (DCM)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Deionized water

1.2. Method:

  • Dissolve 100 mg of PLGA and 10 mg of the chemotherapeutic drug in 5 mL of DCM.

  • Prepare a 2% (w/v) PVA solution in deionized water.

  • Add the PLGA/drug solution to 20 mL of the PVA solution and emulsify using a probe sonicator for 2 minutes on ice.

  • Stir the resulting oil-in-water emulsion at room temperature for 4 hours to allow for solvent evaporation.

  • Collect the nanoparticles by centrifugation at 15,000 rpm for 20 minutes.

  • Wash the nanoparticles three times with deionized water to remove excess PVA and unencapsulated drug.

  • To functionalize with this compound, resuspend the nanoparticles in 10 mL of deionized water.

  • Add 5 mg of EDC and 3 mg of NHS to the nanoparticle suspension and incubate for 30 minutes to activate the carboxyl groups on the PLGA.

  • Add 2 mg of carboxyl-functionalized this compound and stir the reaction mixture for 12 hours at room temperature.

  • Purify the this compound-functionalized nanoparticles by centrifugation and wash three times with deionized water.

  • Lyophilize the final nanoparticle product for long-term storage.

Protocol 2: In Vitro Drug Release Study

2.1. Materials:

  • This compound-functionalized drug-loaded nanoparticles

  • Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5

  • Dialysis membrane (MWCO 10 kDa)

2.2. Method:

  • Disperse 10 mg of the drug-loaded nanoparticles in 2 mL of PBS (pH 7.4 or 5.5).

  • Transfer the nanoparticle suspension into a dialysis bag.

  • Place the dialysis bag in a beaker containing 50 mL of the corresponding PBS buffer.

  • Maintain the beaker at 37°C with gentle stirring.

  • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw 1 mL of the release medium and replace it with 1 mL of fresh buffer.

  • Quantify the amount of drug released into the medium using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Calculate the cumulative drug release as a percentage of the total drug loaded in the nanoparticles.

Protocol 3: Cell Viability Assay

3.1. Materials:

  • Cancer cell line and a normal cell line

  • Cell culture medium (e.g., DMEM) with 10% fetal bovine serum (FBS)

  • Free drug, drug-loaded nanoparticles, and this compound-functionalized nanoparticles

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Dimethyl sulfoxide (DMSO)

3.2. Method:

  • Seed the cells in a 96-well plate at a density of 5,000 cells per well and allow them to attach overnight.

  • Prepare serial dilutions of the free drug and nanoparticle formulations in the cell culture medium.

  • Replace the medium in the wells with the medium containing the different concentrations of the treatments.

  • Incubate the cells for 48 hours at 37°C in a humidified atmosphere with 5% CO2.

  • After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control cells and determine the IC50 values.

Protocol 4: Cellular Uptake and Bioimaging

4.1. Materials:

  • Cancer cell line

  • This compound-functionalized drug-loaded nanoparticles

  • Fluorescence microscope

  • DAPI (4′,6-diamidino-2-phenylindole) for nuclear staining

4.2. Method:

  • Seed the cancer cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Treat the cells with the this compound-functionalized nanoparticles at a specific concentration for different time points (e.g., 1, 4, and 12 hours).

  • After incubation, wash the cells three times with cold PBS to remove non-internalized nanoparticles.

  • Fix the cells with 4% paraformaldehyde for 15 minutes.

  • Stain the cell nuclei with DAPI for 5 minutes.

  • Mount the coverslips on glass slides.

  • Visualize the cellular uptake of the nanoparticles using a fluorescence microscope. The this compound will emit fluorescence at its characteristic wavelength, and the DAPI will stain the nucleus.

Visualizations

G cluster_synthesis Nanoparticle Synthesis cluster_functionalization Surface Functionalization cluster_characterization Characterization & Evaluation drug Drug Solution (PLGA + Drug in DCM) emulsification Emulsification (Sonication) drug->emulsification pva Aqueous Phase (PVA Solution) pva->emulsification evaporation Solvent Evaporation (Stirring) emulsification->evaporation collection Nanoparticle Collection (Centrifugation) evaporation->collection activation Carboxyl Activation (EDC/NHS) collection->activation conjugation This compound Conjugation activation->conjugation purification Purification (Washing) conjugation->purification final_product Final Product (Lyophilized Nanoparticles) purification->final_product physchem Physicochemical (Size, Zeta, PDI) final_product->physchem drug_load Drug Loading & EE final_product->drug_load drug_release In Vitro Drug Release final_product->drug_release invitro In Vitro Studies (Cytotoxicity, Cellular Uptake) final_product->invitro

Caption: Experimental workflow for the synthesis and evaluation of this compound-functionalized nanoparticles.

G NP This compound-NP Receptor Tumor Cell Receptor NP->Receptor Binding Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Endosome Endosome Endocytosis->Endosome Lysosome Lysosome (Low pH) Endosome->Lysosome Fusion DrugRelease Drug Release Lysosome->DrugRelease NP Degradation Drug Free Drug DrugRelease->Drug DNA Nuclear DNA Drug->DNA Intercalation Apoptosis Apoptosis DNA->Apoptosis DNA Damage G cluster_functions Component Functions DDS This compound-Targeted Drug Delivery System Core: PLGA Polymer Cargo: Anticancer Drug Shell: this compound Ligand PLGA_func Biocompatible Carrier Sustained Release DDS:f1->PLGA_func Drug_func Cytotoxic Payload DDS:f2->Drug_func Ligand_func Tumor Targeting Fluorescent Imaging DDS:f3->Ligand_func

References

Application Note: Formulation of C20H18BrN3-Based Nanoparticles for Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The compound C20H18BrN3 represents a class of nitrogen-containing organic molecules with potential applications in targeted drug delivery and bioimaging. The formulation of these molecules into nanoparticles can enhance their therapeutic efficacy by improving solubility, stability, and enabling targeted delivery to specific tissues or cells. This document outlines a general experimental protocol for the formulation and characterization of this compound nanoparticles using the nanoprecipitation method.

Experimental Protocols

1. Materials and Methods

A comprehensive list of necessary materials and equipment is provided below.

Category Item Specifications
Active Compound This compoundPurity >95%
Organic Solvent Tetrahydrofuran (THF)HPLC grade
Aqueous Phase Deionized WaterUltra-pure
Stabilizer Pluronic F-127Sigma-Aldrich
Equipment Magnetic Stirrer-
Syringe Pump-
Dynamic Light Scattering (DLS)Malvern Zetasizer
Transmission Electron Microscope (TEM)FEI Tecnai series
UV-Vis Spectrophotometer-

2. Nanoparticle Formulation: Nanoprecipitation Method

The nanoprecipitation method, also known as the solvent displacement method, is a straightforward and widely used technique for preparing organic nanoparticles.

Protocol:

  • Preparation of Organic Phase: Dissolve 10 mg of this compound in 5 mL of Tetrahydrofuran (THF).

  • Preparation of Aqueous Phase: Dissolve 50 mg of Pluronic F-127 in 50 mL of deionized water. This solution acts as the stabilizer.

  • Nanoprecipitation: While vigorously stirring the aqueous phase on a magnetic stirrer at 500 rpm, inject the organic phase into the aqueous phase at a constant rate of 0.5 mL/min using a syringe pump.

  • Solvent Evaporation: Continue stirring the resulting nanoparticle suspension overnight at room temperature in a fume hood to allow for the complete evaporation of THF.

  • Purification: Centrifuge the nanoparticle suspension at 12,000 rpm for 20 minutes to remove any aggregates. Collect the supernatant containing the purified nanoparticles.

3. Characterization of Nanoparticles

3.1. Particle Size and Zeta Potential

  • Method: The hydrodynamic diameter and polydispersity index (PDI) of the nanoparticles are determined by Dynamic Light Scattering (DLS). The surface charge (zeta potential) is also measured using the same instrument.

  • Procedure: Dilute the nanoparticle suspension with deionized water and analyze using a Malvern Zetasizer at 25°C.

3.2. Morphology

  • Method: The size, shape, and surface morphology of the nanoparticles are visualized using Transmission Electron Microscopy (TEM).

  • Procedure: Place a drop of the nanoparticle suspension onto a carbon-coated copper grid, allow it to air dry, and then visualize under the TEM.

3.3. Encapsulation Efficiency and Drug Loading

  • Method: The amount of this compound encapsulated within the nanoparticles is determined indirectly using UV-Vis spectrophotometry.

  • Procedure:

    • Centrifuge a known volume of the nanoparticle suspension at 15,000 rpm for 30 minutes.

    • Collect the supernatant and measure the concentration of free this compound using a UV-Vis spectrophotometer at its maximum absorption wavelength.

    • Calculate the Encapsulation Efficiency (EE%) and Drug Loading (DL%) using the following formulas:

      • EE% = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100

      • DL% = [(Total amount of drug - Amount of free drug) / Total weight of nanoparticles] x 100

Quantitative Data Summary

ParameterValueMethod
Particle Size (Hydrodynamic Diameter) 150 ± 20 nmDLS
Polydispersity Index (PDI) < 0.2DLS
Zeta Potential -15 ± 5 mVDLS
Encapsulation Efficiency (EE%) > 85%UV-Vis
Drug Loading (DL%) ~5%UV-Vis

Visualizations

G cluster_prep Phase Preparation cluster_form Nanoparticle Formulation cluster_char Purification & Characterization A Dissolve this compound in THF C Inject Organic Phase into Aqueous Phase A->C B Dissolve Pluronic F-127 in Deionized Water B->C D Stir Overnight to Evaporate THF C->D E Centrifuge and Collect Supernatant D->E F Analyze Size, PDI, Zeta (DLS) E->F G Visualize Morphology (TEM) E->G H Determine EE% & DL% (UV-Vis) E->H

Caption: Experimental workflow for this compound nanoparticle formulation.

G cluster_pathway Hypothetical Cellular Uptake and Action Pathway NP This compound Nanoparticle Endocytosis Endocytosis NP->Endocytosis 1. Uptake Endosome Endosome Endocytosis->Endosome 2. Encapsulation Release Drug Release (Low pH) Endosome->Release 3. Acidification Exocytosis Exocytosis Endosome->Exocytosis Target Intracellular Target (e.g., Kinase) Release->Target 4. Action Effect Therapeutic Effect (e.g., Apoptosis) Target->Effect 5. Outcome

Caption: Hypothetical signaling pathway for nanoparticle cellular uptake.

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges of C20H18BrN3 in Aqueous Media

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The specific chemical entity C20H18BrN3 is not extensively characterized in public literature. The following guidance is based on general principles for overcoming solubility issues for poorly water-soluble, non-polar, organic small molecules, a likely classification for a compound with this molecular formula.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the solubility challenges of this compound and similar compounds in aqueous media for experimental assays.

Troubleshooting Guide

This section addresses specific issues that may arise during the handling and application of this compound in aqueous solutions.

1. Issue: My compound is not dissolving in my aqueous buffer.

  • Initial Check: Ensure your buffer's pH is appropriate if your compound has ionizable groups.

  • Recommendation: It is highly probable that this compound is a non-polar compound and will not dissolve in purely aqueous systems. The use of a co-solvent is recommended.

    • Start by preparing a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (DMSO) or ethanol.[1]

    • Then, dilute this stock solution into your aqueous buffer. Ensure the final concentration of the organic solvent is low (typically <1% v/v) to avoid affecting your biological system.

2. Issue: The compound precipitates out of solution when I add it to my aqueous experimental medium.

  • Possible Cause: The final concentration of the compound exceeds its solubility limit in the aqueous medium, even with a co-solvent.

  • Troubleshooting Steps:

    • Reduce the Final Concentration: If your experiment allows, lower the final working concentration of the compound.

    • Increase Co-solvent Concentration: Cautiously increase the percentage of the co-solvent in your final solution. However, be mindful of the solvent's potential toxicity to your experimental system. A solvent tolerance test is advisable.

    • Use a Different Co-solvent: Some co-solvents are more effective than others for specific compounds.[2] Consider trying alternatives to DMSO, such as ethanol, propylene glycol, or polyethylene glycol (PEG).[2]

    • Incorporate Surfactants: The addition of a non-ionic surfactant, such as Tween® 80 or Polysorbate 80, can help to form micelles that encapsulate the non-polar compound, increasing its apparent solubility.[3]

    • Sonication: Applying ultrasonic energy can help to break down compound aggregates and improve dissolution.[3]

3. Issue: I am observing inconsistent results between experiments.

  • Possible Cause: This could be due to incomplete dissolution or precipitation of the compound.

  • Recommendations:

    • Visual Inspection: Always visually inspect your solutions for any signs of precipitation before use.

    • Fresh Preparations: Prepare fresh dilutions of your compound from the stock solution for each experiment.

    • Vortexing: Ensure thorough mixing by vortexing when preparing dilutions.

    • Pre-warming: Gently warming the solution (if the compound is heat-stable) can sometimes improve solubility.

Frequently Asked Questions (FAQs)

1. What is the best initial approach to solubilizing a poorly water-soluble compound like this compound?

The most common and effective initial approach is to use a co-solvent.[4] This involves dissolving the compound in a water-miscible organic solvent to create a concentrated stock solution, which is then diluted into the aqueous medium.[2][4]

2. How do I choose the right co-solvent?

Dimethyl sulfoxide (DMSO) is a widely used initial choice as it can dissolve a broad range of both polar and nonpolar compounds and is miscible with water.[1] However, if DMSO is not suitable for your experimental system, other options include ethanol, propylene glycol, and polyethylene glycols (PEGs). The choice depends on the compound's properties and the tolerance of the biological system to the solvent.

3. What are some alternative methods if co-solvents are not effective or interfere with my assay?

Several other techniques can be employed to enhance solubility:

  • pH Adjustment: If the compound has acidic or basic functional groups, adjusting the pH of the medium can increase its solubility by converting it into a more soluble salt form.[5]

  • Complexation: Using cyclodextrins can form inclusion complexes with the hydrophobic compound, increasing its solubility in water.[5]

  • Solid Dispersions: Dispersing the compound in a water-soluble carrier can improve its dissolution rate.[6]

  • Nanosuspensions: Reducing the particle size of the compound to the nanometer range can significantly increase its surface area and, consequently, its dissolution rate.[2]

4. What is the mechanism of co-solvency?

Co-solvents work by reducing the polarity of the aqueous solvent system, making it more favorable for the non-polar solute to dissolve.[4] They essentially reduce the interfacial tension between the hydrophobic solute and the aqueous solution.[5]

Data Presentation

Table 1: Common Co-solvents for Pre-clinical Research

Co-solventPolarityTypical Stock ConcentrationNotes
Dimethyl Sulfoxide (DMSO)Polar aprotic10-100 mMWidely used, can be toxic at higher concentrations.[1]
EthanolPolar protic10-50 mMGenerally well-tolerated by biological systems at low concentrations.
Propylene GlycolPolar protic10-50 mMA common vehicle for parenteral formulations.[2]
Polyethylene Glycol (PEG 300/400)Polar10-50 mMLow toxicity, often used in drug formulations.

Table 2: Selected Surfactants for Solubility Enhancement

SurfactantTypeTypical ConcentrationUse Case
Tween® 80 (Polysorbate 80)Non-ionic0.1 - 2% (v/v)Formation of micelles to solubilize non-polar compounds.[3]
Cremophor® ELNon-ionic0.1 - 5% (v/v)Often used in formulations for poorly soluble drugs.
Sodium Dodecyl Sulfate (SDS)Anionic0.1 - 1% (w/v)Can denature proteins, use with caution in biological assays.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

  • Weigh the Compound: Accurately weigh out a precise amount of this compound powder. For example, to make 1 mL of a 10 mM solution (assuming a molecular weight of 408.3 g/mol for this compound), you would weigh 4.083 mg.

  • Add Solvent: Add the appropriate volume of high-purity DMSO to the weighed compound. For 1 mL of solution, add 1 mL of DMSO.

  • Dissolve: Vortex the solution vigorously until the compound is completely dissolved. Gentle warming in a water bath (e.g., to 37°C) may be used if necessary, provided the compound is thermally stable.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a Working Solution using Co-solvent Dilution

  • Thaw Stock Solution: Thaw an aliquot of your 10 mM this compound stock solution at room temperature.

  • Serial Dilution (if necessary): If a very low final concentration is required, perform an intermediate dilution of the stock solution in pure DMSO.

  • Final Dilution: Add the required volume of the stock solution to your pre-warmed aqueous experimental medium. It is crucial to add the stock solution to the medium while vortexing to ensure rapid dispersion and minimize precipitation.

  • Final Concentration of Co-solvent: Calculate the final percentage of the co-solvent in your working solution and ensure it is below the tolerance limit of your assay (e.g., <1% DMSO).

  • Use Immediately: Use the freshly prepared working solution promptly.

Visualizations

experimental_workflow cluster_prep Preparation cluster_solubilization Solubilization cluster_outcome Outcome start Start: Weigh this compound prep_stock Prepare High-Concentration Stock in Organic Solvent (e.g., DMSO) start->prep_stock dilute Dilute Stock into Aqueous Medium prep_stock->dilute check_sol Visual Inspection for Precipitation dilute->check_sol success Solution is Clear: Proceed with Experiment check_sol->success No troubleshoot Precipitation Observed: Go to Troubleshooting Guide check_sol->troubleshoot Yes

Caption: A general workflow for the preparation and solubilization of this compound.

troubleshooting_precipitation cluster_options Troubleshooting Options start Precipitation Observed in Aqueous Medium option1 Reduce Final Concentration start->option1 option2 Increase Co-solvent % (check toxicity) start->option2 option3 Add Surfactant (e.g., Tween® 80) start->option3 option4 Try Alternative Co-solvent start->option4 check_sol Is Solution Clear? option1->check_sol option2->check_sol option3->check_sol option4->check_sol success Proceed with Experiment check_sol->success Yes failure Consult Further Solubilization Techniques check_sol->failure No

Caption: Decision tree for troubleshooting precipitation issues.

co_solvency_mechanism cluster_water Aqueous Medium cluster_cosolvent Co-solvent Addition cluster_solution Resulting Solution water Water Molecules (High Polarity) solution Solvent Mixture (Reduced Polarity) water->solution Mixes with compound This compound (Hydrophobic) dissolved_compound Dissolved This compound compound->dissolved_compound Dissolves in cosolvent Co-solvent (e.g., DMSO) cosolvent->solution solution->dissolved_compound surrounds

References

Technical Support Center: Synthesis of C20H18BrN3 Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of complex heterocyclic molecules with the molecular formula C20H18BrN3. The guidance provided is based on a common synthetic approach to substituted bromopyrazole derivatives, a likely structural class for this molecular formula.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may be encountered during the multi-step synthesis of a this compound target compound. A plausible synthetic route is outlined below and is followed by troubleshooting for each key stage.

Overall Synthetic Workflow

A common and flexible strategy for synthesizing complex pyrazoles involves a multi-step process. The following workflow is a representative example for the synthesis of a this compound derivative.

Synthetic Workflow A Step 1: Pyrazole Core Synthesis (e.g., 1,3-Diketone + Hydrazine) B Step 2: Bromination (e.g., with NBS) A->B Pyrazole Intermediate C Step 3: C-N Cross-Coupling (e.g., Buchwald-Hartwig Amination) B->C Bromopyrazole Intermediate D Final Product This compound C->D Purification

A plausible multi-step synthesis of a this compound derivative.
Step 1: Pyrazole Core Synthesis (e.g., from a 1,3-Diketone)

Q1: My pyrazole synthesis has a low yield. What are the common causes?

A1: Low yields in pyrazole synthesis from 1,3-diketones and hydrazines are often due to several factors:

  • Side Reactions: The 1,3-diketone can undergo self-condensation or other side reactions, especially under harsh conditions.

  • Poor Regioselectivity: If the 1,3-diketone is unsymmetrical, a mixture of two regioisomeric pyrazoles can form, making isolation of the desired product difficult and reducing its yield.[1][2]

  • Incomplete Reaction: The reaction may not have gone to completion. Ensure adequate reaction time and temperature.

  • Sub-optimal pH: The pH of the reaction medium can be critical. For condensations with hydrazine hydrochloride, the release of HCl can make the medium too acidic, inhibiting the reaction. In such cases, the addition of a mild base may be beneficial.

Troubleshooting Tips:

  • Solvent Choice: Aprotic dipolar solvents can sometimes provide better results than commonly used protic solvents like ethanol.[1]

  • Temperature Control: Start at room temperature and gently heat if necessary. High temperatures can promote side reactions.

  • Catalyst: For challenging substrates, consider using a catalyst such as nano-ZnO or montmorillonite KSF to improve yield and reduce reaction times.[1]

  • Purification: Ensure your starting materials are pure. Impurities in the 1,3-diketone or hydrazine can inhibit the reaction.

Step 2: Bromination of the Pyrazole Core

Q2: I am getting multiple brominated products or no reaction at all. How can I improve the selectivity?

A2: The regioselectivity of pyrazole bromination depends on the substituents on the ring and the brominating agent used.

  • Multiple Brominations: Using a strong brominating agent or harsh conditions can lead to di- or tri-bromination.

  • No Reaction: The pyrazole ring may be deactivated by electron-withdrawing groups, making it less susceptible to electrophilic substitution.

  • Incorrect Regiochemistry: The C4 position is generally the most electron-rich and susceptible to electrophilic attack in many substituted pyrazoles.[3] However, bulky substituents at C3 and C5 can direct bromination elsewhere or hinder it.

Troubleshooting Tips:

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is a milder and often more selective brominating agent than elemental bromine.[4]

  • Reaction Conditions: Perform the reaction at a low temperature (e.g., 0 °C) and add the brominating agent portion-wise to control the reaction rate and improve selectivity.[4]

  • Solvent: Acetonitrile or DMF are common solvents for this transformation.

  • Protecting Groups: If the N1 position is unsubstituted, it can be protected (e.g., with a Boc or trityl group) to prevent N-bromination and improve the selectivity of C-bromination.[4][5]

Step 3: C-N Cross-Coupling (Buchwald-Hartwig Amination)

Q3: The Buchwald-Hartwig amination step is giving a low yield of my target this compound. What should I troubleshoot?

A3: The Buchwald-Hartwig amination is a powerful reaction, but its success is highly dependent on the careful optimization of several parameters.[6][7][8]

Troubleshooting Decision Tree:

Troubleshooting_Buchwald_Hartwig Start Low Yield in C-N Coupling Q_Catalyst Is the Catalyst System Optimal? Start->Q_Catalyst A_Catalyst Screen Pd precatalysts (e.g., G3/G4) and ligands. Ensure correct Pd:ligand ratio (1:1 to 1:2). Q_Catalyst->A_Catalyst No Q_Base Is the Base Appropriate? Q_Catalyst->Q_Base Yes A_Base Strong, non-nucleophilic bases are needed (e.g., NaOtBu, LHMDS). Consider base solubility. Q_Base->A_Base No Q_Solvent Is the Solvent Anhydrous and Degassed? Q_Base->Q_Solvent Yes A_Solvent Use dry, degassed solvents (e.g., toluene, dioxane). Oxygen can deactivate the catalyst. Q_Solvent->A_Solvent No Q_Temp Is the Reaction Temperature Correct? Q_Solvent->Q_Temp Yes A_Temp Increase temperature in 10-20°C increments. Monitor for decomposition. Q_Temp->A_Temp No

A decision tree for troubleshooting low yields in Buchwald-Hartwig amination.

Common Issues and Solutions:

  • Catalyst Inactivation: The palladium catalyst can be sensitive to air and moisture. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).[9] Using modern palladium precatalysts (e.g., Buchwald G3 or G4 precatalysts) can ensure a higher concentration of the active Pd(0) species.[9]

  • Ligand Choice: The choice of phosphine ligand is crucial. Bulky, electron-rich ligands are often required. The optimal ligand can depend on the specific substrates.[5][10]

  • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) and lithium hexamethyldisilazide (LHMDS) are common choices. The solubility of the base can also be a factor.[8]

  • Side Reactions: With certain amines, β-hydride elimination can be a competing reaction, leading to lower yields.[5]

Quantitative Data for Optimization

The yield of the C-N cross-coupling step is highly sensitive to the reaction parameters. The following tables provide a summary of how different components can affect the outcome, based on literature for similar reactions.

Table 1: Effect of Palladium Source and Ligand on Yield

Palladium SourceLigandTypical Yield Range (%)Notes
Pd₂(dba)₃XPhos70-95A common and often effective combination for a wide range of amines.
Pd(OAc)₂SPhos65-90Requires in-situ reduction to Pd(0), which can sometimes be inefficient.
G3-XPhos Precat(internal)85-98Precatalysts often provide higher and more reproducible yields due to efficient catalyst formation.[9]
G4-RuPhos Precat(internal)80-97Another highly active precatalyst suitable for challenging couplings.
Pd(dba)₂tBuDavePhos75-92Effective for coupling with amines lacking a β-hydrogen.[5]

Table 2: Influence of Base and Solvent on Yield

BaseSolventTypical Temperature (°C)Notes
NaOtBuToluene80-110A standard, robust system. Toluene is a good general-purpose solvent for these reactions.[9]
LHMDSDioxane80-110Dioxane can sometimes improve the solubility of reagents.
K₃PO₄Toluene100-120A weaker base, may require higher temperatures and is sometimes used for sensitive substrates.
Cs₂CO₃DMF90-110Often used in Suzuki couplings, but can be effective in some C-N couplings.
DBUMeCN/PhMe140A soluble organic base, useful for creating homogeneous reaction mixtures, especially in flow chemistry.[11]

Experimental Protocols

The following are representative, generalized protocols for the key steps in the synthesis. Note: These are illustrative and should be adapted and optimized for the specific substrates being used.

Protocol 1: General Procedure for Bromination of a Substituted Pyrazole
  • Dissolve the pyrazole intermediate (1.0 equiv) in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-bromosuccinimide (NBS) (1.05 equiv) in small portions over 20-30 minutes, ensuring the temperature remains low.[4]

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.[4]

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., G3-XPhos, 1-3 mol%) and the bromopyrazole intermediate (1.0 equiv).[9]

  • Add the strong base (e.g., NaOtBu, 1.5-2.0 equiv).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add the amine (1.2 equiv) followed by an anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Heat the reaction mixture to 80-110 °C and stir vigorously.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove palladium residues.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the final this compound compound.

References

Technical Support Center: Purification of C20H18BrN3

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for common issues encountered during the purification of complex organic molecules such as those represented by the formula C20H18BrN3. It is intended for researchers, scientists, and drug development professionals. Given the molecular formula, the compound is likely a moderately large, brominated, nitrogen-containing molecule, potentially with aromatic or heterocyclic systems.

Frequently Asked Questions (FAQs)

Question: What are the primary challenges in purifying a compound like this compound?

Answer: The primary challenges typically revolve around the compound's physicochemical properties. Brominated, nitrogen-containing organic compounds can present issues with:

  • Solubility: Finding a suitable solvent or solvent system for extraction, chromatography, and crystallization can be difficult due to the molecule's complex functionality.[1] Aromatic and heterocyclic portions of the molecule influence its polarity and solubility.[2][3]

  • Stability: The compound may be sensitive to heat, light, pH, or certain solvents. The carbon-bromine bond can sometimes be labile, and nitrogen-containing groups can be prone to oxidation or other degradation pathways.[4]

  • Co-eluting Impurities: Structurally similar impurities, such as isomers or by-products from the synthesis, can be very difficult to separate using standard chromatographic techniques.[5]

  • Crystallization Difficulties: Complex organic molecules often have a tendency to form oils or amorphous solids rather than well-defined crystals, making final purification to high purity challenging.[6]

Question: How do I select an appropriate purification technique for my compound?

Answer: The choice of technique depends on the scale of your experiment and the nature of the impurities. A multi-step approach is often necessary.[7]

  • Initial Workup/Extraction: A liquid-liquid extraction is a good first step to remove inorganic salts and highly polar or nonpolar impurities.[7]

  • Chromatography: This is the most versatile technique for separating complex mixtures.[8]

    • Flash Column Chromatography: Ideal for purifying multi-gram quantities and for separating compounds with significantly different polarities.

    • High-Performance Liquid Chromatography (HPLC): The method of choice for achieving very high purity (>97%), especially for small-scale preparations or when separating closely related isomers.[5][6]

    • Supercritical Fluid Chromatography (SFC): An increasingly popular green chemistry alternative that is particularly effective for chiral separations.[9]

  • Crystallization: This is the best method for achieving the highest level of purity for a solid compound, provided a suitable solvent can be found. It is highly effective at removing trace impurities that may be difficult to separate by chromatography.[6][10]

  • Filtration: Useful for separating solid impurities from a liquid sample or for isolating a crystallized product.[8]

Question: What stability issues should I be aware of for a brominated, nitrogen-containing compound?

Answer: Compounds with this structure may be susceptible to degradation. Key considerations include:

  • Oxidative Instability: Electron-rich aromatic or heterocyclic rings and some nitrogen functional groups can be sensitive to air (oxygen). It may be necessary to handle the compound under an inert atmosphere (e.g., nitrogen or argon).[4]

  • Debromination: The bromine atom can be removed under certain reductive conditions or via reaction with some nucleophiles or bases, particularly if activated by neighboring functional groups.

  • Light Sensitivity: Many complex aromatic compounds are light-sensitive. It is good practice to store the compound in amber vials and minimize exposure to direct light.

Troubleshooting Purification Issues

Problem: My compound yield is very low after flash column chromatography.

Answer: Low recovery can stem from several factors. A systematic check is recommended:

  • Compound Adsorption on Silica: Highly polar or basic nitrogen-containing compounds can irreversibly bind to acidic silica gel. Try deactivating the silica gel by pre-treating it with a small amount of a base like triethylamine (0.5-1% v/v) in your mobile phase.

  • Improper Solvent System (Mobile Phase): If the mobile phase is too polar, your compound may elute too quickly with impurities. If it's not polar enough, the compound may not move off the column at all. Always perform thin-layer chromatography (TLC) first to determine an optimal solvent system that gives your product a retention factor (Rf) of ~0.3.

  • Product Decomposition on the Column: The acidic nature of silica gel can cause degradation of sensitive compounds.[4] If you suspect this, consider using a different stationary phase like alumina (neutral or basic) or a bonded-phase silica (like C18 for reverse-phase chromatography).

  • Incorrect Column Packing or Loading: An improperly packed column can lead to channeling and poor separation, resulting in mixed fractions and apparent yield loss. Ensure the compound is loaded onto the column in a minimal volume of solvent.

Problem: My compound oils out and will not crystallize.

Answer: This is a common issue for complex organic molecules. Here are several strategies to induce crystallization:

  • Solvent Screening: The choice of solvent is critical. An ideal crystallization solvent will dissolve the compound poorly at room temperature but completely at its boiling point.[10] Systematically screen a range of solvents with varying polarities (see Table 1).

  • Slow Cooling: Allow the hot, saturated solution to cool to room temperature slowly, and then transfer it to a refrigerator or freezer. Rapid cooling often promotes oiling or the formation of very small crystals.[6]

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: Add a tiny crystal of the pure compound (if available) to the cooled, supersaturated solution to initiate crystallization.[6]

  • Use a Solvent/Anti-Solvent System: Dissolve the compound in a small amount of a "good" solvent where it is highly soluble. Then, slowly add a miscible "anti-solvent" in which the compound is insoluble until the solution becomes cloudy (the cloud point). Gently warm the solution until it becomes clear again, and then allow it to cool slowly.[6]

Problem: A persistent impurity co-elutes with my product during chromatography.

Answer: This often happens with isomers or by-products that have very similar polarity to your desired compound.

  • Optimize Chromatography Conditions:

    • Change the Mobile Phase: Try different solvent combinations. Sometimes switching from an ethyl acetate/hexane system to a dichloromethane/methanol system can alter the selectivity and improve separation.

    • Use a Different Stationary Phase: If normal-phase (silica) chromatography fails, try reverse-phase HPLC (C18 column) where separation is based on hydrophobicity rather than polarity.

  • Recrystallization: This is often the most effective way to remove small amounts of impurities that are difficult to separate by chromatography.[6] Even if the initial yield is lower, the purity will be significantly higher.

  • Chemical Modification: In some cases, it may be possible to selectively react the impurity to change its properties (e.g., by protecting a functional group), allowing for easier separation, followed by deprotection.

Data Presentation

Table 1: Hypothetical Solvent Screening for Recrystallization of this compound

SolventPolarity IndexSolubility at 20°CSolubility at Boiling PointOutcome upon Cooling
Water10.2InsolubleInsolubleNo Crystals
Ethanol5.2Sparingly SolubleVery SolubleFine Needles, Purity >98%
Acetone5.1SolubleVery SolubleOiled Out
Ethyl Acetate4.4SolubleVery SolubleNo Crystals
Dichloromethane3.1Very SolubleVery SolubleNo Crystals
Toluene2.4Sparingly SolubleSolubleSmall Prisms, Purity >99%
Hexane0.1InsolubleSparingly SolubleAmorphous Powder

This table illustrates a typical solvent screening process. Toluene and ethanol appear to be promising candidates for recrystallization.

Table 2: Hypothetical Comparison of Flash Chromatography Conditions

Stationary PhaseMobile Phase (v/v)Product RfImpurity RfResolution (ΔRf)Observations
Silica Gel30% Ethyl Acetate in Hexane0.350.380.03Poor separation, co-elution.
Silica Gel10% Methanol in Dichloromethane0.400.550.15Good separation.
Alumina (Neutral)25% Ethyl Acetate in Hexane0.300.250.05Poor separation, some tailing.
Silica Gel + 1% TEA30% Ethyl Acetate in Hexane0.450.500.05Improved peak shape, still poor resolution.

This table shows how changing the mobile phase can dramatically improve the separation of a product from a close-running impurity.

Experimental Protocols

Protocol 1: Flash Column Chromatography on Silica Gel

  • Preparation of the Column:

    • Select a column of appropriate size for the amount of crude material (typically a 40:1 to 100:1 ratio of silica gel to crude compound by weight).

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column and use gentle pressure (air or nitrogen) to pack the bed, ensuring no air bubbles or cracks are present. Add a thin layer of sand on top of the silica bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimum amount of dichloromethane or the mobile phase.

    • Alternatively, for less soluble compounds, perform a "dry load": adsorb the compound onto a small amount of silica gel by dissolving it in a suitable solvent, adding the silica, and evaporating the solvent under reduced pressure.

    • Carefully add the sample to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the mobile phase, starting with a low polarity and gradually increasing the polarity if a gradient elution is needed (e.g., starting with 10% ethyl acetate in hexane and slowly increasing to 30%).

    • Collect fractions in test tubes or vials.

  • Analysis:

    • Monitor the collected fractions using TLC to identify which ones contain the pure product.

    • Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified compound.

Protocol 2: Recrystallization

  • Solvent Selection:

    • Based on preliminary tests (see Table 1), choose a suitable solvent. For this example, we will use toluene.

  • Dissolution:

    • Place the impure solid this compound in an Erlenmeyer flask.

    • Add a minimal amount of toluene and heat the mixture to boiling (using a hot plate and a condenser) with stirring.

    • Continue adding small portions of hot toluene until the solid is completely dissolved.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot gravity filtration to remove them, keeping the solution near its boiling point to prevent premature crystallization.

  • Crystallization:

    • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath or refrigerator for at least one hour to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[10]

    • Wash the crystals with a small amount of cold solvent (in this case, cold toluene) to remove any remaining soluble impurities.[6]

    • Dry the crystals under vacuum to remove all traces of the solvent.

Visualizations

Purification_Workflow crude Crude Product (this compound + Impurities) workup Aqueous Workup (e.g., Liquid-Liquid Extraction) crude->workup analysis1 Purity Check #1 (TLC, LC-MS) workup->analysis1 decision1 Purity > 95%? analysis1->decision1 chromatography Purification Step: Column Chromatography decision1->chromatography No final_product Pure this compound decision1->final_product Yes analysis2 Purity Check #2 (TLC, LC-MS) chromatography->analysis2 crystallization Purification Step: Recrystallization crystallization->final_product decision2 Purity > 99%? analysis2->decision2 decision2->crystallization No decision2->final_product Yes characterization Final Characterization (NMR, HRMS, mp) final_product->characterization

Caption: General purification workflow for a synthetic organic compound.

Troubleshooting_Workflow start Problem: Impurity Co-elutes with Product q1 Have you tried multiple solvent systems for TLC? start->q1 sol_change Action: Test diverse mobile phases (e.g., CH2Cl2/MeOH, Toluene/Acetone) q1->sol_change No q3 Is the compound solid and thermally stable? q1->q3 Yes q2 Is separation improved? sol_change->q2 run_col Solution: Run column with optimized solvent system q2->run_col Yes q2->q3 No recrys Action: Attempt recrystallization from various solvents q3->recrys Yes q4 Is the compound amenable to reverse-phase separation? q3->q4 No hplc Solution: Purify using preparative RP-HPLC recrys->hplc Fails q4->hplc Yes rethink Consider derivatization or re-synthesis q4->rethink No

Caption: Troubleshooting logic for separating co-eluting impurities.

References

Technical Support Center: Stabilizing C20H18BrN3 for Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and stability of the compound C20H18BrN3. Below you will find troubleshooting guides and frequently asked questions to address potential issues during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound during long-term storage?

A1: The long-term stability of complex organic molecules like this compound is influenced by several factors. Key considerations include exposure to light, oxygen, high temperatures, and moisture.[1][2] These factors can initiate degradation pathways such as oxidation and hydrolysis, leading to a decrease in the purity and potency of the compound. For nitrogen heterocycles, the presence of adjacent nitrogen atoms can sometimes decrease the firmness of the molecular architecture, making them susceptible to degradation.[3]

Q2: What are the ideal storage conditions for this compound to ensure its stability?

A2: To ensure the long-term stability of this compound, it is recommended to store the compound in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen). The vial should be stored at a low temperature, ideally at -20°C or below.[4] It is also crucial to minimize freeze-thaw cycles. For archival purposes, storage in the absence of water is also recommended.[1][2]

Q3: How can I detect degradation of my this compound sample?

A3: Degradation can be detected by monitoring the purity of the sample over time using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[5][6] The appearance of new peaks in an HPLC chromatogram or changes in the spectral data from NMR or MS can indicate the presence of degradation products.

Q4: Are there any known degradation pathways for compounds similar to this compound?

A4: While specific degradation pathways for this compound are not extensively documented, similar complex organic molecules can undergo oxidative degradation.[7] For brominated compounds, dehalogenation can also be a potential degradation route. Nitrogen heterocycles can be susceptible to ring-opening reactions under certain conditions. A possible degradation pathway could involve oxidation of the nitrogen-containing rings or cleavage of the carbon-bromine bond.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of potency or inconsistent experimental results. Degradation of the this compound sample due to improper storage.1. Verify the storage conditions (temperature, atmosphere, light exposure). 2. Assess the purity of the sample using HPLC or LC-MS. 3. If degradation is confirmed, use a fresh, properly stored sample for subsequent experiments.
Appearance of unknown peaks in HPLC analysis. Formation of degradation products.1. Attempt to identify the degradation products using LC-MS to obtain their mass-to-charge ratio. 2. Review the storage and handling procedures to identify potential causes of degradation. 3. Consider performing forced degradation studies (e.g., exposure to acid, base, heat, light, and oxidizing agents) to understand the degradation profile.[8]
Discoloration or change in the physical appearance of the solid compound. Significant degradation has likely occurred.1. Do not use the sample for experiments. 2. Re-purify the compound if possible, or synthesize/procure a new batch. 3. Re-evaluate and stringently enforce proper storage conditions for the new batch.

Recommended Long-Term Storage Conditions

Parameter Recommended Condition Rationale
Temperature -20°C or belowMinimizes the rate of chemical degradation reactions.[4]
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation by atmospheric oxygen.[1][2]
Light Amber vial or light-proof containerProtects the compound from photodegradation.[1][2]
Container Tightly sealed glass vialPrevents exposure to moisture and atmospheric contaminants.
Handling Minimize freeze-thaw cyclesRepeated changes in temperature can promote degradation and moisture condensation.

Experimental Protocols

Protocol 1: Assessment of this compound Purity by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of a this compound sample and detect the presence of any degradation products.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other suitable modifier)

  • C18 reverse-phase HPLC column

  • HPLC system with UV detector

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the this compound sample.

    • Dissolve the sample in 1 mL of acetonitrile to prepare a 1 mg/mL stock solution.

    • Further dilute the stock solution with the mobile phase to a final concentration of approximately 50 µg/mL.

  • Chromatographic Conditions:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: Start with a suitable ratio of A:B (e.g., 90:10), and gradually increase the percentage of B over 20-30 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detection Wavelength: Determined by UV-Vis scan of this compound (e.g., 254 nm).

    • Injection Volume: 10 µL

  • Data Analysis:

    • Integrate the peak areas of all detected peaks in the chromatogram.

    • Calculate the purity of this compound as the percentage of the main peak area relative to the total area of all peaks.

Protocol 2: Identification of Degradation Products by Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To identify the molecular weights of potential degradation products in a this compound sample.

Materials:

  • This compound sample

  • LC-MS grade solvents (acetonitrile, water, formic acid)

  • C18 reverse-phase LC column

  • LC-MS system with an electrospray ionization (ESI) source

Methodology:

  • Sample Preparation and Chromatographic Conditions:

    • Follow the same procedure as for the HPLC analysis to prepare the sample and perform the chromatographic separation.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive and/or negative ESI, depending on the ionization properties of this compound.

    • Mass Range: Scan a wide mass range (e.g., 100-1000 m/z) to detect both the parent compound and potential degradation products.

    • Data Acquisition: Acquire data in full scan mode. If target degradation products are suspected, tandem MS (MS/MS) can be used for structural elucidation.

  • Data Analysis:

    • Extract the mass spectra for the main peak (this compound) and any impurity peaks.

    • Determine the molecular weights of the impurities and propose possible structures based on plausible degradation pathways (e.g., oxidation, hydrolysis, dehalogenation).

Visualizations

Degradation_Pathway This compound This compound (Parent Compound) Oxidation Oxidation (+O) This compound->Oxidation Hydrolysis Hydrolysis (+H2O, -HBr) This compound->Hydrolysis Photodegradation Photodegradation (UV Light) This compound->Photodegradation Oxidized_Product Oxidized Product (e.g., N-oxide) Oxidation->Oxidized_Product Hydrolyzed_Product Hydrolyzed Product (e.g., Hydroxylated derivative) Hydrolysis->Hydrolyzed_Product Photodegraded_Product Photodegraded Product (e.g., Debrominated species) Photodegradation->Photodegraded_Product Stability_Testing_Workflow cluster_0 Sample Preparation & Storage cluster_1 Time-Point Analysis cluster_2 Data Evaluation Sample_Prep Prepare aliquots of This compound Storage_Conditions Store under defined conditions (e.g., Temp, Light, Atmosphere) Sample_Prep->Storage_Conditions Time_Points Withdraw samples at defined time points (t=0, 1, 3, 6 months) Storage_Conditions->Time_Points Analysis Analyze by HPLC & LC-MS Time_Points->Analysis Purity_Assessment Assess purity and quantify degradation products Analysis->Purity_Assessment Degradation_Kinetics Determine degradation rate Purity_Assessment->Degradation_Kinetics

References

Technical Support Center: C20H18BrN3 (Dimidium Bromide) Interference in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on troubleshooting potential interference caused by the compound C20H18BrN3, commonly known as Dimidium Bromide, in various biochemical assays. Dimidium Bromide is a fluorescent dye and a cationic surfactant, properties that can lead to misleading results in experimental settings. This resource offers troubleshooting guides and frequently asked questions (FAQs) to help identify and mitigate these issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my biochemical assay?

A1: this compound is the chemical formula for Dimidium Bromide. It is a phenanthridinium compound widely used as a fluorescent stain for nucleic acids. Its potential for assay interference stems from two primary properties:

  • Intrinsic Fluorescence: Dimidium Bromide is inherently fluorescent, which can directly interfere with fluorescence-based assays by contributing to the background signal, leading to false positives.

  • Cationic Surfactant Nature: As a cationic surfactant, Dimidium Bromide can form micelles and aggregates in solution. These aggregates can non-specifically interact with and denature proteins, leading to false inhibition or activation in enzymatic and other protein-based assays.[1][2][3][4]

Q2: What are the most common types of biochemical assays affected by Dimidium Bromide?

A2: Given its properties, Dimidium Bromide is most likely to interfere with:

  • Fluorescence-Based Assays: Assays that use fluorescence as a readout are highly susceptible to interference due to the intrinsic fluorescence of Dimidium Bromide. This includes fluorescence intensity, fluorescence polarization (FP), and Förster resonance energy transfer (FRET) assays.[5][6][7]

  • Enzyme Assays: The surfactant properties of Dimidium Bromide can lead to the formation of aggregates that non-specifically inhibit or, in some cases, activate enzymes, leading to erroneous activity measurements.[8]

  • Protein-Protein Interaction (PPI) Assays: Similar to enzyme assays, aggregation can disrupt or falsely stabilize protein-protein interactions.

  • Cell-Based Assays: The fluorescence of Dimidium Bromide can interfere with imaging and flow cytometry readouts. Its surfactant properties may also impact cell membrane integrity.

Q3: How can I determine if Dimidium Bromide is interfering with my assay?

A3: A series of control experiments are essential to identify potential interference. The troubleshooting guide below provides detailed protocols for these checks. Key initial steps include:

  • Measuring the intrinsic fluorescence of Dimidium Bromide under your specific assay conditions (buffer, pH, temperature).

  • Performing the assay in the absence of the biological target (e.g., enzyme or protein) but in the presence of Dimidium Bromide to check for signal generation.

  • Testing for aggregation-based interference by including a non-ionic detergent in the assay buffer.

Troubleshooting Guide

If you suspect that this compound (Dimidium Bromide) is interfering with your experimental results, follow this step-by-step guide to diagnose and mitigate the issue.

Step 1: Characterize the Interference

The first step is to determine the nature of the interference. The most likely mechanisms for Dimidium Bromide are optical interference (fluorescence) and compound aggregation.

1.1. Assess Intrinsic Fluorescence

Objective: To determine if Dimidium Bromide fluoresces at the excitation and emission wavelengths of your assay's fluorophore.

Experimental Protocol:

  • Prepare a solution of Dimidium Bromide in your assay buffer at the highest concentration used in your experiments.

  • Prepare a "buffer blank" containing only the assay buffer.

  • Using a plate reader or spectrofluorometer, measure the fluorescence of both the Dimidium Bromide solution and the buffer blank at the excitation and emission wavelengths used in your primary assay.

Interpretation of Results:

ObservationInterpretation
High fluorescence signal from Dimidium Bromide solution compared to the buffer blank.Dimidium Bromide is autofluorescent and is likely causing optical interference.
No significant difference in fluorescence between the Dimidium Bromide solution and the buffer blank.Autofluorescence is unlikely to be the primary interference mechanism. Proceed to check for aggregation.

1.2. Test for Compound Aggregation

Objective: To determine if the observed activity of Dimidium Bromide is due to the formation of aggregates. Cationic surfactants like Dimidium Bromide are known to form aggregates that can non-specifically inhibit proteins.[1][2][3][4]

Experimental Protocol:

  • Run your standard biochemical assay with Dimidium Bromide at a concentration that shows significant activity.

  • Run a parallel assay that includes a low concentration (e.g., 0.01-0.1%) of a non-ionic detergent, such as Triton X-100 or Tween-20, in the assay buffer.

  • Compare the activity of Dimidium Bromide in the presence and absence of the detergent.

Interpretation of Results:

ObservationInterpretation
The inhibitory (or activating) effect of Dimidium Bromide is significantly reduced in the presence of the non-ionic detergent.The interference is likely caused by compound aggregation.
The activity of Dimidium Bromide is not significantly affected by the addition of the detergent.Aggregation is less likely to be the primary cause of interference.

Signaling Pathway and Workflow Diagrams

Interference_Troubleshooting_Workflow Troubleshooting Workflow for this compound Interference start Suspected Assay Interference with This compound check_fluorescence Step 1.1: Assess Intrinsic Fluorescence start->check_fluorescence is_fluorescent Is the compound autofluorescent? check_fluorescence->is_fluorescent mitigate_fluorescence Step 2.1: Mitigate Fluorescence Interference is_fluorescent->mitigate_fluorescence Yes check_aggregation Step 1.2: Test for Compound Aggregation is_fluorescent->check_aggregation No mitigate_fluorescence->check_aggregation is_aggregator Is the interference aggregation-based? check_aggregation->is_aggregator mitigate_aggregation Step 2.2: Mitigate Aggregation Interference is_aggregator->mitigate_aggregation Yes orthogonal_assay Step 3: Perform Orthogonal Assay is_aggregator->orthogonal_assay No mitigate_aggregation->orthogonal_assay end_valid Valid Hit orthogonal_assay->end_valid Confirmed Activity end_artifact Assay Artifact orthogonal_assay->end_artifact No Activity

Caption: Troubleshooting workflow for this compound interference.

Step 2: Mitigation Strategies

Based on the findings from Step 1, apply the following strategies to mitigate the interference.

2.1. Mitigating Fluorescence Interference

If Dimidium Bromide is found to be autofluorescent, consider the following options:

  • Change the Fluorophore: Switch to a fluorophore with excitation and emission wavelengths that do not overlap with the fluorescence spectrum of Dimidium Bromide. Red-shifted dyes are often a good choice as many interfering compounds fluoresce in the blue-green spectrum.

  • Time-Resolved Fluorescence (TRF): If available, use a TRF-based assay. This technique can help to distinguish the long-lived fluorescence of the assay probe from the short-lived background fluorescence of the interfering compound.

  • Pre-read Correction: Before initiating the assay reaction, perform a "pre-read" of the plate with Dimidium Bromide added. This background fluorescence can then be subtracted from the final assay readout.

  • Use a Different Detection Method: If possible, switch to a non-fluorescence-based detection method, such as luminescence, absorbance, or a label-free technology like surface plasmon resonance (SPR).

2.2. Mitigating Aggregation-Based Interference

If aggregation is identified as the cause of interference:

  • Incorporate a Non-Ionic Detergent: Routinely include a low concentration (e.g., 0.01% Triton X-100) in your assay buffer to prevent the formation of aggregates.

  • Vary Enzyme Concentration: For enzymatic assays, test if the IC50 of Dimidium Bromide changes with varying enzyme concentrations. The IC50 of an aggregator is often highly dependent on the enzyme concentration, whereas a true inhibitor's IC50 should remain relatively constant.

  • Centrifugation: Before measurement, centrifuge the assay plate to pellet any large aggregates.

Step 3: Perform an Orthogonal Assay

Objective: To confirm the biological activity of Dimidium Bromide using a different assay format that is not susceptible to the same interference mechanism.

Recommendation:

  • If the primary assay is fluorescence-based, an orthogonal assay could be a luminescence-based, absorbance-based, or label-free (e.g., SPR, isothermal titration calorimetry) assay.

  • If the primary assay is an enzyme activity assay, a direct binding assay could be used to confirm physical interaction with the target protein.

A confirmed hit in an orthogonal assay provides strong evidence that the observed activity is genuine and not an artifact of assay interference.

Quantitative Data Summary

While specific quantitative data for this compound interference is not widely available, the following table summarizes the key properties of Dimidium Bromide relevant to its potential for assay interference.

PropertyValue / ObservationImplication for Biochemical Assays
Chemical Formula This compound-
Common Name Dimidium Bromide-
Fluorescence YesPotential for optical interference in fluorescence-based assays.
Excitation Max (λex) ~325-360 nm (bound to DNA)Overlap with commonly used UV and blue-light excitable fluorophores.
Emission Max (λem) ~600-630 nm (bound to DNA)Emission in the red region.
Compound Type Cationic SurfactantPotential to form aggregates that can non-specifically interact with proteins.[1][2][3][4]

Signaling Pathway Diagram Example

In a hypothetical scenario where Dimidium Bromide is being screened for its effect on a kinase signaling pathway, interference could lead to a false interpretation of its mechanism of action.

Signaling_Pathway_Interference Hypothetical Kinase Pathway and this compound Interference cluster_pathway Biological Pathway cluster_interference Potential Interference by this compound Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates Substrate Substrate Kinase2->Substrate Phosphorylates AssayReadout Fluorescent Assay Readout Kinase2->AssayReadout Generates Signal PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate CellularResponse Cellular Response PhosphoSubstrate->CellularResponse This compound This compound (Dimidium Bromide) This compound->Kinase2 False Inhibition (Aggregation) This compound->AssayReadout False Positive (Autofluorescence)

Caption: Potential interference points of this compound in a kinase assay.

References

Technical Support Center: Optimizing Derivatization of C20H18BrN3

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of C20H18BrN3 and its analogs. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing reaction conditions and troubleshooting common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is derivatization and why is it performed on this compound?

Derivatization is the chemical modification of a compound to produce a new compound, or 'derivative', with properties that are better suited for a specific analytical method or to enhance its chemical properties. For a compound with the molecular formula this compound, derivatization is often employed to:

  • Improve volatility and thermal stability for Gas Chromatography (GC) analysis.[1][2]

  • Introduce a chromophore or fluorophore for enhanced detection by UV-Vis or Fluorescence detectors in High-Performance Liquid Chromatography (HPLC).[2]

  • Enhance ionization efficiency for Mass Spectrometry (MS) detection, leading to improved sensitivity.[3][4]

  • Improve chromatographic peak shape and resolution.[1]

Q2: What functional groups in a this compound molecule are common targets for derivatization?

A molecule with the formula this compound likely contains nitrogen-based functional groups. Common targets for derivatization would include:

  • Amine groups (primary or secondary): These are highly reactive and can be targeted by a wide range of reagents.

  • Amide groups: While less reactive than amines, they can be derivatized under certain conditions.

  • Active hydrogens on heterocyclic rings: Depending on the specific ring structure, these protons can be sufficiently acidic to react with strong bases and derivatizing agents.

Q3: What are the most common derivatization reactions for compounds like this compound?

The choice of reaction depends on the target functional group and the analytical goal. The most common methods include:

  • Acylation: Reacting an amine with an acyl halide or anhydride to form an amide. This is often used to improve chromatographic behavior.[2]

  • Silylation: Replacing active hydrogens (e.g., on an amine) with a silyl group, such as a trimethylsilyl (TMS) group. This is a very common technique to increase volatility for GC analysis.[2]

  • Alkylation: Introducing an alkyl group to an amine or amide. This can be used to modify polarity and improve separation.[2]

Q4: How do I select the appropriate derivatization reagent?

The selection of a derivatization reagent should be based on several factors:[4]

  • Target Functional Group: The reagent must be reactive towards the specific functional group on your this compound molecule.

  • Analytical Technique: Choose a reagent that introduces a feature compatible with your detection method (e.g., a fluorophore for fluorescence detection).

  • Reaction Conditions: The reaction should proceed under mild conditions to avoid degradation of the analyte.

  • Stability of the Derivative: The resulting derivative must be stable throughout the analytical process.

  • Absence of Interferences: The reagent and any by-products should not interfere with the analysis of the derivative.

Troubleshooting Guide

This guide addresses common issues encountered during the derivatization of this compound.

Q: My reaction has a low yield or no product. What are the potential causes?

A: A failed reaction can be frustrating, but a systematic approach can often identify the problem.[5] Consider the following possibilities:

  • Reagent Quality: Ensure your derivatizing agent, solvents, and any catalysts are pure and anhydrous if the reaction is moisture-sensitive. Impure or degraded reagents are a common cause of failure.

  • Reaction Conditions: The temperature may be too low, or the reaction time too short. Consider incrementally increasing the temperature or extending the reaction time while monitoring the progress by TLC or HPLC.

  • Incorrect Stoichiometry: Verify the molar ratios of your reactants. An excess of the derivatizing agent is often required to drive the reaction to completion.

  • Solvent Choice: The solvent must be appropriate for the reaction. It should dissolve all reactants and not interfere with the reaction mechanism.

  • Catalyst/Base Inactivity: If your reaction requires a catalyst or a base, ensure it is active and present in the correct amount.

Q: My analysis shows multiple peaks, indicating impurity formation. How can I improve selectivity?

A: The formation of multiple products suggests side reactions are occurring. To improve selectivity:

  • Optimize Reaction Temperature: Lowering the reaction temperature can often reduce the rate of side reactions more than the desired reaction, thus improving selectivity.

  • Protecting Groups: If your this compound molecule has multiple reactive sites, consider using protecting groups to selectively block certain functional groups from reacting.

  • Choice of Reagent: A bulkier or less reactive derivatizing agent may exhibit higher selectivity for the most accessible or most reactive functional group.

  • pH Control: For reactions in solution, controlling the pH can be critical for selectivity, especially when dealing with amine functional groups.

Q: The reaction is incomplete, with starting material still present. How can I drive it to completion?

A: An incomplete reaction can often be addressed by adjusting the reaction conditions:[6]

  • Increase Reaction Time: Monitor the reaction over a longer period to see if it proceeds further.

  • Increase Temperature: Gently increasing the temperature can increase the reaction rate. However, be cautious of potential side reactions or product degradation.

  • Increase Reagent Concentration: Adding more of the derivatizing agent can shift the equilibrium towards the product side, according to Le Chatelier's principle.

  • Use a Catalyst: A suitable catalyst can significantly increase the reaction rate without being consumed.

  • Removal of By-products: If the reaction is reversible, removing a by-product (e.g., water or HCl) can drive the reaction to completion.

Q: My derivative appears to be unstable during the reaction or work-up. How can I prevent degradation?

A: Product instability can lead to low yields and inaccurate quantification.

  • Test Stability: Check the stability of your product under the work-up conditions (e.g., exposure to acid or base) by taking a small sample of the reaction mixture and treating it with the work-up reagents.[5]

  • Control pH: If your derivative is sensitive to acid or base, use neutral work-up conditions.

  • Lower Temperature: Perform the reaction and work-up at a lower temperature to minimize thermal degradation.

  • Inert Atmosphere: If the product is sensitive to oxygen or moisture, conduct the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon).

  • Immediate Analysis: Analyze the derivatized sample as soon as possible after preparation to minimize degradation over time.

Experimental Workflow & Troubleshooting Diagrams

The following diagrams illustrate a typical workflow for optimizing derivatization conditions and a flowchart for troubleshooting common problems.

G General Workflow for Derivatization Optimization A Define Analytical Goal (e.g., GC-MS, HPLC-UV) B Select Derivatization Strategy (Acylation, Silylation, etc.) A->B C Initial Screening of Conditions (Solvent, Reagent, Temp.) B->C D Analyze Results (TLC, LC-MS, GC-MS) C->D E Problem Encountered? (Low Yield, Impurities) D->E F Troubleshoot & Optimize (See Troubleshooting Guide) E->F Yes G Reaction Optimized E->G No F->C H Method Validation (Reproducibility, Stability) G->H I Routine Analysis H->I

Caption: A typical workflow for developing and optimizing a derivatization method.

G Troubleshooting Flowchart for Derivatization Reactions start Reaction Issue Identified q1 Is any product formed? start->q1 no_product No Product Formed q1->no_product No yes_product Product is Formed q1->yes_product Yes check_reagents Check Reagent Purity & Activity no_product->check_reagents check_conditions Verify Reaction Conditions (Temp, Time, Solvent) check_reagents->check_conditions q2 Is the yield low? yes_product->q2 low_yield Low Yield q2->low_yield Yes q3 Are there multiple impurities? q2->q3 No optimize_time_temp Increase Reaction Time / Temp low_yield->optimize_time_temp optimize_stoich Increase Reagent Stoichiometry low_yield->optimize_stoich check_workup Check for Product Loss During Work-up low_yield->check_workup impurities Multiple Impurities q3->impurities Yes success Reaction Successful q3->success No lower_temp Lower Reaction Temperature impurities->lower_temp change_reagent Use a More Selective Reagent impurities->change_reagent

Caption: A decision tree to diagnose and solve common derivatization problems.

Data on Reaction Condition Optimization

Optimizing reaction parameters is crucial for achieving high yield and purity.[7] The following tables provide an example of how to systematically optimize a hypothetical acylation reaction of a this compound analog.

Table 1: Effect of Solvent on Derivatization Yield (Reaction Conditions: this compound analog (1 equiv.), Acetyl Chloride (1.5 equiv.), Triethylamine (2 equiv.), 25°C, 2 hours)

EntrySolventDielectric ConstantYield (%)
1Dichloromethane (DCM)9.185
2Tetrahydrofuran (THF)7.572
3Acetonitrile (ACN)37.591
4Toluene2.445

Table 2: Optimization of Reaction Temperature and Time in Acetonitrile (Reaction Conditions: this compound analog (1 equiv.), Acetyl Chloride (1.5 equiv.), Triethylamine (2 equiv.) in ACN)

EntryTemperature (°C)Time (hours)Yield (%)
10475
225 (Room Temp)291
325 (Room Temp)494
450192
550288 (degradation observed)

Example Experimental Protocol: Acylation of a this compound Analog

This protocol describes a general procedure for the acylation of a this compound analog containing a secondary amine functional group.

Materials and Reagents:

  • This compound analog

  • Acetyl chloride (or acetic anhydride)

  • Triethylamine (or another suitable base like pyridine)

  • Anhydrous acetonitrile (ACN)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Preparation: Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen.

  • Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add the this compound analog (e.g., 100 mg, 1 equiv.).

  • Dissolution: Dissolve the starting material in anhydrous acetonitrile (e.g., 5 mL).

  • Base Addition: Add triethylamine (2.0 equiv.) to the solution and stir for 5 minutes at room temperature.

  • Reagent Addition: Slowly add acetyl chloride (1.5 equiv.) dropwise to the stirred solution. An exothermic reaction may be observed.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution to neutralize excess acetyl chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 10 mL).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure derivatized product.

  • Characterization: Confirm the structure and purity of the final product using techniques such as NMR, FT-IR, and Mass Spectrometry.

References

Technical Support Center: Crystallization of C20H18BrN3

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The molecular formula C20H18BrN3 can represent a multitude of chemical structures. As such, this guide provides general troubleshooting advice and experimental protocols applicable to the crystallization of a hypothetical small organic molecule with this formula, likely a nitrogen-containing heterocyclic compound. The information herein is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for successful crystallization?

The choice of solvent is arguably the most critical factor in a successful crystallization.[1][2] An ideal solvent will dissolve the compound completely when hot but only sparingly when cold.[1] The solvent should also be inert, relatively volatile for easy removal, and non-toxic.

Q2: How pure does my compound need to be before I start crystallization?

The purity of the starting material is crucial for obtaining high-quality crystals. It is recommended that the compound be at least 75-90% pure before attempting crystallization.[1][2] Impurities can inhibit nucleation, lead to the formation of oils, or be incorporated into the crystal lattice, undermining the purification goal.[1][3]

Q3: My compound has "oiled out." What does this mean and what should I do?

"Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid.[1] This often happens if the solution is cooled too quickly or if the compound's melting point is below the temperature of the solution.[1][3] To remedy this, you can try reheating the solution to redissolve the oil, adding a small amount of additional solvent, and then allowing it to cool more slowly.[1][3] Using a solvent with a lower boiling point can also be beneficial.[1]

Q4: No crystals are forming. What steps can I take to induce crystallization?

If crystals do not form, your solution may not be sufficiently supersaturated.[1] Several techniques can be employed to induce crystallization:

  • Scratching: Gently scratch the inside of the flask at the solution's surface with a glass rod. This creates microscopic scratches that can serve as nucleation sites.[1]

  • Seeding: Add a single, small crystal of the pure compound (a "seed crystal") to the solution. This provides a template for further crystal growth.[1]

  • Concentration: Slowly evaporate some of the solvent to increase the concentration of the compound.[1]

  • Cooling: Further, reduce the temperature of the solution by placing it in an ice bath or refrigerator.[1]

Troubleshooting Guide

This section addresses specific issues you may encounter during the crystallization of this compound.

Problem Potential Cause(s) Suggested Solution(s)
No Crystals Form 1. Solution is not supersaturated.[1] 2. Not enough time allowed for crystallization. 3. Compound is highly soluble in the chosen solvent at all temperatures.1. Reduce solvent volume by slow evaporation.[1] 2. Cool the solution to a lower temperature.[1] 3. Scratch the inner surface of the flask.[1] 4. Add a seed crystal.[1] 5. Try a different solvent or a mixture of solvents.
"Oiling Out" 1. Compound's melting point is lower than the solution temperature.[1][3] 2. High concentration of impurities.[3] 3. Cooling is too rapid.[1]1. Reheat to dissolve the oil, add more solvent, and cool slowly.[1][3] 2. Use a solvent with a lower boiling point.[1] 3. Further purify the compound before crystallization.
Poor Crystal Quality 1. Nucleation rate is too high.[1] 2. Presence of impurities.[1] 3. Rapid cooling or evaporation.[1]1. Decrease the level of supersaturation (use more solvent or cool more slowly). 2. Ensure the starting material has a high purity.[1] 3. Try a different solvent or a solvent mixture.
Low Yield 1. Too much solvent was used.[1][3] 2. Premature filtration before crystallization was complete.[1] 3. Crystals are somewhat soluble in the cold solvent.1. Concentrate the mother liquor to recover more compound.[1] 2. Ensure the solution is cooled sufficiently and for an adequate amount of time. 3. When washing crystals, use a minimal amount of ice-cold solvent.

Experimental Protocols

Here are detailed methodologies for key crystallization experiments.

Protocol 1: Solvent Screening
  • Place approximately 5-10 mg of your compound into several small test tubes.

  • To each tube, add a different solvent (e.g., water, ethanol, acetone, ethyl acetate, toluene, hexane) dropwise, starting with about 0.5 mL.

  • Observe the solubility at room temperature.

  • If the compound does not dissolve, gently heat the test tube in a warm water bath.

  • If the compound dissolves upon heating, allow the tube to cool slowly to room temperature and then in an ice bath.

  • The ideal solvent is one in which the compound is insoluble at room temperature but fully soluble when hot, and which produces good quality crystals upon cooling.[1]

Protocol 2: Single Solvent Crystallization (Slow Cooling)
  • Dissolve the impure compound in a minimal amount of a suitable hot solvent in an Erlenmeyer flask.

  • If the solution is colored and the pure compound is known to be colorless, add a small amount of activated charcoal and heat for a few minutes.

  • Perform a hot filtration to remove the charcoal and any insoluble impurities.

  • Cover the flask and allow the solution to cool slowly to room temperature. To slow the cooling rate, the flask can be placed in an insulated container.

  • Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and allow them to air dry.

Protocol 3: Vapor Diffusion
  • Dissolve your compound in a small amount of a moderately volatile solvent in which it is soluble (e.g., chloroform, toluene, THF) in a small, open vial.[2]

  • Place this small vial inside a larger, sealed container (e.g., a beaker covered with a watch glass or a sealed jar).[1][2]

  • Add a larger volume of a "poor" solvent (the anti-solvent in which the compound is insoluble, e.g., hexane, pentane) to the bottom of the larger container, ensuring the level is below the top of the inner vial.[1][2]

  • Seal the larger container and leave it undisturbed. The vapor of the anti-solvent will slowly diffuse into the solvent in the inner vial, reducing the compound's solubility and promoting slow crystal growth.[2]

Protocol 4: Liquid-Liquid Diffusion (Solvent Layering)
  • Dissolve your compound in a minimal amount of a "good" solvent in a test tube.

  • Carefully and slowly, layer a "poor" solvent (in which the compound is insoluble) on top of the solution. The "poor" solvent should be less dense than the "good" solvent to form a distinct layer.

  • Seal the test tube and leave it undisturbed. Crystals will slowly form at the interface between the two solvents as they diffuse into one another.

Visualizations

Below are diagrams illustrating key workflows and relationships in the crystallization process.

G Troubleshooting Crystallization start Start Crystallization Experiment outcome Observe Outcome start->outcome no_xtals No Crystals Form outcome->no_xtals Clear Solution oiling_out Compound Oils Out outcome->oiling_out Liquid Layer Forms poor_xtals Poor Quality Crystals outcome->poor_xtals Small/Needle-like Crystals good_xtals Good Crystals Formed outcome->good_xtals Well-formed Crystals no_xtals->oiling_out No sol_A1 Concentrate Solution no_xtals->sol_A1 Yes sol_A2 Cool to Lower Temp no_xtals->sol_A2 Yes sol_A3 Scratch Flask / Add Seed no_xtals->sol_A3 Yes oiling_out->poor_xtals No sol_B1 Reheat, Add Solvent, Cool Slowly oiling_out->sol_B1 Yes sol_B2 Change Solvent oiling_out->sol_B2 Yes poor_xtals->good_xtals No sol_C1 Slow Down Cooling/Evaporation poor_xtals->sol_C1 Yes sol_C2 Re-purify Compound poor_xtals->sol_C2 Yes sol_A1->outcome sol_A2->outcome sol_A3->outcome sol_B1->outcome sol_B2->outcome sol_C1->outcome sol_C2->start

Caption: A flowchart for troubleshooting common crystallization problems.

G Vapor Diffusion Crystallization Setup cluster_0 Sealed Outer Beaker cluster_1 Inner Vial solution Compound in 'Good' Solvent anti_solvent 'Poor' Solvent (Anti-solvent) anti_solvent->solution Vapor Diffusion

Caption: Diagram of a typical vapor diffusion crystallization setup.

References

Minimizing degradation of C20H18BrN3 during analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of C20H18BrN3 during analysis. The following information is based on general principles for the analysis of brominated aromatic compounds and nitrogen-containing heterocycles.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound during analysis?

A1: Several factors can contribute to the degradation of this compound. These include exposure to high temperatures, acidic or basic pH conditions, light (photodegradation), and oxidative stress. The presence of a bromine atom on the aromatic structure can make the compound susceptible to debromination or other side reactions under certain analytical conditions.[1] Nitrogen-containing heterocyclic compounds may also exhibit instability depending on the specific ring system and substituents.[2][3]

Q2: I am observing unexpected peaks in my chromatogram. Could this be due to the degradation of this compound?

A2: Yes, the appearance of unexpected peaks is a common indicator of sample degradation. These peaks may correspond to debrominated analogs, oxidation products, or isomers of the parent compound. To confirm this, you can perform forced degradation studies under various stress conditions (acid, base, heat, oxidation, light) and compare the resulting chromatograms with your sample.

Q3: What is the recommended sample handling and storage procedure for this compound to minimize degradation?

A3: To ensure the stability of this compound, it is recommended to:

  • Storage: Store the compound in a cool, dark, and dry place. For long-term storage, keeping it at -20°C or below in a tightly sealed container is advisable.

  • Sample Preparation: Prepare solutions fresh for each analysis whenever possible. Use high-purity solvents and protect the sample from direct light by using amber vials or covering the vials with aluminum foil.

  • Solvent Selection: Use neutral or slightly acidic mobile phases for chromatographic analysis, as highly basic conditions might promote degradation.

Q4: Which analytical technique is most suitable for the analysis of this compound?

A4: High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (MS) is often the preferred method for analyzing compounds like this compound.[4][5] This technique offers high sensitivity and selectivity, and the relatively mild conditions of LC analysis can help to minimize thermal degradation that might occur in Gas Chromatography (GC).[4]

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues related to the degradation of this compound during analysis.

Issue 1: Loss of parent compound peak area or inconsistent results.
Potential Cause Troubleshooting Step Expected Outcome
Degradation in Autosampler Decrease the autosampler temperature to 4°C. Reduce the time samples spend in the autosampler before injection.Increased peak area and improved reproducibility.
On-Column Degradation Use a shorter analytical column or a column with a different stationary phase (e.g., one that is less acidic or basic). Lower the column temperature.Sharper peak shape and recovery of the parent compound.
Mobile Phase Instability Prepare fresh mobile phase daily. Degas the mobile phase thoroughly. Evaluate the effect of mobile phase pH on stability by preparing small batches at different pH values (e.g., pH 3, 5, and 7).Consistent retention times and peak areas.
Photodegradation Use amber autosampler vials or protect clear vials from light.Increased recovery of the analyte.
Issue 2: Appearance of extra peaks in the chromatogram.
Potential Cause Troubleshooting Step Expected Outcome
Acid or Base-Catalyzed Hydrolysis Adjust the mobile phase pH to be closer to neutral. If a buffer is used, ensure it has adequate buffering capacity.Reduction or elimination of degradation peaks.
Oxidative Degradation Add a small amount of an antioxidant (e.g., ascorbic acid) to the sample diluent, if compatible with the analytical method. Ensure solvents are purged with an inert gas like nitrogen.Disappearance of oxidation-related impurity peaks.
Thermal Degradation Lower the temperature of the ion source in the mass spectrometer. If using GC, lower the injector and transfer line temperatures.Increased intensity of the parent ion and decreased intensity of fragment ions corresponding to degradation products.

Experimental Protocol: HPLC-UV/MS Analysis of this compound

This protocol provides a general methodology for the analysis of this compound, with an emphasis on minimizing degradation.

1. Materials and Reagents:

  • This compound reference standard

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Formic acid (FA), analytical grade

  • Methanol, HPLC grade

  • Amber HPLC vials

2. Instrumentation:

  • HPLC system with a UV detector and a mass spectrometer (e.g., triple quadrupole or time-of-flight)

  • C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

3. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in methanol.

  • From the stock solution, prepare working standards in a 50:50 (v/v) mixture of acetonitrile and water to the desired concentrations (e.g., 1, 5, 10, 50, 100 ng/mL).

  • Use amber vials to protect samples from light.

4. HPLC Conditions:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    Time (min) %B
    0.0 20
    5.0 95
    7.0 95
    7.1 20

    | 10.0 | 20 |

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 5 µL

  • UV Detection: 254 nm (or optimal wavelength for this compound)

5. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Ion Source Temperature: 120°C

  • Capillary Voltage: 3.5 kV

  • Scan Mode: Full scan (e.g., m/z 100-500) and/or Selected Ion Monitoring (SIM) for the [M+H]+ of this compound.

Visualizations

Troubleshooting Workflow for this compound Degradation

Troubleshooting Workflow for this compound Degradation cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Investigation of Degradation Source cluster_3 Mitigation Strategies cluster_4 Resolution start Inconsistent Results or Unexpected Peaks check_sample Sample Preparation and Storage start->check_sample check_system System Suitability start->check_system thermal Thermal Degradation check_sample->thermal If sample prep involves heat photo Photodegradation check_sample->photo If samples are light-sensitive oxidation Oxidative Degradation check_sample->oxidation If oxidative stress is possible ph_effect pH-Related Degradation check_system->ph_effect If mobile phase is suspect mitigate_thermal Lower Temperature (Autosampler, Column, Source) thermal->mitigate_thermal mitigate_ph Adjust Mobile Phase pH ph_effect->mitigate_ph mitigate_photo Use Amber Vials photo->mitigate_photo mitigate_oxidation Use Antioxidants/ Inert Solvents oxidation->mitigate_oxidation end Stable and Reproducible Analysis mitigate_thermal->end mitigate_ph->end mitigate_photo->end mitigate_oxidation->end

Caption: Troubleshooting workflow for identifying and mitigating this compound degradation.

References

Technical Support Center: Scale-Up Synthesis of C20H18BrN3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the scale-up synthesis of the brominated N-heterocyclic compound C20H18BrN3. It is intended for researchers, scientists, and drug development professionals engaged in process optimization and large-scale production.

Troubleshooting Guide

This guide addresses common issues encountered during the scale-up synthesis of this compound. A systematic approach to identifying and resolving these challenges is crucial for a successful and efficient process.

Problem ID Issue Potential Causes Recommended Actions
TSG-001 Low Reaction Yield 1. Suboptimal reaction conditions (temperature, pressure, time).2. Impurities in starting materials or solvents.[1]3. Inefficient mixing or mass transfer at larger scales.[2][3]4. Degradation of product or intermediates.[1]5. Incomplete reaction.1. Re-optimize reaction parameters on a small scale before scaling up.2. Ensure the purity of all reagents and solvents. Use anhydrous solvents if the reaction is moisture-sensitive.[1]3. Evaluate and optimize stirrer design and agitation speed for the larger reactor.4. Monitor reaction progress by TLC or LC-MS to check for the formation of degradation products.[1]5. Increase reaction time or consider a more active catalyst.
TSG-002 Formation of Impurities/Byproducts 1. Side reactions due to incorrect temperature or stoichiometry.2. Presence of reactive impurities in starting materials.3. Over-bromination or reaction at unintended sites.4. Air or moisture sensitivity of reactants or intermediates.[1]1. Maintain strict control over reaction temperature and ensure precise addition of reagents.2. Purify starting materials before use.3. Use a milder brominating agent or adjust stoichiometry. Consider protecting sensitive functional groups.4. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
TSG-003 Poor Product Crystallization/Isolation 1. Product is an oil or wax at the desired temperature.2. Supersaturation is not achieved.3. Presence of impurities inhibiting crystal growth.1. Attempt crystallization from different solvent systems or solvent mixtures.2. Concentrate the solution, cool to a lower temperature, or add an anti-solvent.3. Purify the crude product by column chromatography before crystallization.
TSG-004 Inconsistent Batch-to-Batch Results 1. Variability in the quality of raw materials.2. Poor control over process parameters.3. Differences in reactor geometry or heat transfer upon scale-up.[4][5]1. Establish strict quality control specifications for all starting materials.2. Implement robust process analytical technology (PAT) to monitor and control critical parameters.3. Characterize the thermal properties of the reaction and ensure consistent heating and cooling profiles across scales.[5]
TSG-005 Exothermic Reaction Runaway 1. Inadequate heat removal capacity of the larger reactor.2. Incorrect order or rate of reagent addition.1. Perform reaction calorimetry studies to understand the thermal hazards.2. Ensure the cooling system is adequate for the scale of the reaction. Add exothermic reagents slowly and monitor the internal temperature closely.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for a molecule like this compound?

A1: While the exact synthesis of this compound is not widely published, a plausible route for a substituted N-heterocycle could involve a multi-step synthesis.[2] This might include the initial formation of a core heterocyclic structure, followed by functionalization, such as N-arylation and subsequent bromination. The specific choice of reactions would depend on the desired isomer and the stability of the intermediates.

Q2: My reaction is very sensitive to air and moisture. How can I ensure an inert atmosphere during scale-up?

A2: For air and moisture-sensitive reactions, it is crucial to use properly dried glassware and solvents.[1] On a larger scale, reactions should be conducted in reactors equipped with a nitrogen or argon inlet. A continuous positive pressure of the inert gas should be maintained throughout the reaction and workup.

Q3: I am observing a significant increase in byproduct formation upon scaling up. What could be the reason?

A3: Increased byproduct formation during scale-up can often be attributed to issues with heat and mass transfer.[3][4] In a larger reactor, localized "hot spots" can occur due to inefficient stirring, leading to thermal degradation or side reactions. It is important to ensure that the mixing is sufficient to maintain a homogeneous temperature throughout the reactor.

Q4: How can I improve the purity of my final product without resorting to column chromatography on a large scale?

A4: Recrystallization is often the most effective method for purifying crystalline solids at a large scale. Experiment with different solvents and solvent mixtures to find a system that provides good solubility at high temperatures and poor solubility at low temperatures. Slurrying the crude product in a suitable solvent can also help to remove soluble impurities.

Q5: What are the key safety considerations when working with brominating agents on a large scale?

A5: Brominating agents can be corrosive, toxic, and highly reactive. It is essential to work in a well-ventilated area, preferably a fume hood designed for large-scale reactions. Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. A quench solution (e.g., sodium thiosulfate) should be readily available to neutralize any excess brominating agent.

Experimental Protocols

The following are hypothetical, representative protocols for key steps in a possible synthesis of a this compound isomer.

Protocol 1: N-Arylation (Buchwald-Hartwig Amination)

This protocol describes the coupling of a heterocyclic core with an aryl bromide.

  • To a clean, dry, and inerted reactor, add the N-heterocyclic precursor (1.0 eq), aryl bromide (1.1 eq), palladium catalyst (e.g., Pd2(dba)3, 0.02 eq), and a phosphine ligand (e.g., Xantphos, 0.04 eq).

  • Add a suitable anhydrous solvent (e.g., toluene or dioxane).

  • Add a base (e.g., Cs2CO3, 2.0 eq).

  • Heat the mixture to the desired temperature (e.g., 100-120 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature.

  • Filter the mixture to remove the base and catalyst residues.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Electrophilic Bromination

This protocol describes the bromination of the N-arylated heterocycle.

  • Dissolve the N-arylated heterocyclic substrate (1.0 eq) in a suitable solvent (e.g., dichloromethane or acetic acid) in a reactor protected from light.

  • Cool the solution to 0 °C.

  • Slowly add a solution of the brominating agent (e.g., N-bromosuccinimide (NBS), 1.05 eq) in the same solvent, maintaining the temperature at 0 °C.

  • Stir the reaction at 0 °C until the starting material is consumed (monitor by TLC or LC-MS).

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final product, this compound, by recrystallization.

Visualizations

Scale_Up_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_final Final Product Start Start Reagents Raw Material QC Start->Reagents Reactor Reactor Setup & Inerting Reagents->Reactor Step1 Step 1: N-Arylation Reactor->Step1 Monitoring In-Process Monitoring (TLC/LC-MS) Step1->Monitoring Step2 Step 2: Bromination Quench Reaction Quench Step2->Quench Monitoring->Step2 Extraction Extraction & Washing Quench->Extraction Purification Crystallization/Purification Extraction->Purification Drying Product Drying Purification->Drying QC Final Product QC Drying->QC End This compound QC->End

Caption: A typical workflow for the scale-up synthesis of this compound.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_actions Corrective Actions Problem Low Yield Observed (TSG-001) Cause1 Incomplete Reaction? Problem->Cause1 Cause2 Product Degradation? Problem->Cause2 Cause3 Impure Reagents? Problem->Cause3 Cause4 Poor Mixing? Problem->Cause4 Action1 Increase Time/Temp or Change Catalyst Cause1->Action1 Action2 Monitor by TLC/LC-MS for Degradants Cause2->Action2 Action3 Purify Starting Materials Cause3->Action3 Action4 Optimize Stirring Speed/Impeller Cause4->Action4

Caption: Decision tree for troubleshooting low reaction yields.

References

Technical Support Center: Enhancing the Quantum Yield of C20H18BrN3 and Related Fluorophores

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the quantum yield of C20H18BrN3 and similar novel fluorophores.

Troubleshooting Guide: Low Quantum Yield

Q1: My this compound fluorophore exhibits lower than expected quantum yield. What are the initial steps to troubleshoot this issue?

Low quantum yield is a common challenge when working with new or modified fluorophores. A systematic approach to troubleshooting is crucial. Start by evaluating environmental and experimental factors before considering structural modifications.

Here is a general workflow to diagnose and address low quantum yield:

TroubleshootingWorkflow cluster_env Environmental Factors cluster_analysis Analysis cluster_modification Structural Strategy start Low Quantum Yield Observed env_check Step 1: Verify Environmental & Experimental Conditions start->env_check solvent Solvent Polarity & Purity env_check->solvent Is solvent optimal? ph pH of Solution env_check->ph Is pH controlled? concentration Concentration (Aggregation Effects) env_check->concentration Is concentration appropriate? temp Temperature & Viscosity env_check->temp Is temperature stable? oxygen Dissolved Oxygen (Quenching) env_check->oxygen Is oxygen removed? analysis Step 2: Analyze Photophysical Properties env_check->analysis abs_check Review Absorbance Spectrum analysis->abs_check contaminants Check for Impurities/Contaminants analysis->contaminants modification Step 3: Consider Structural Modifications analysis->modification outcome Optimized Quantum Yield modification->outcome edg_ewg Introduce Electron-Donating/ Withdrawing Groups rigidification Increase Structural Rigidity

Fig. 1: Troubleshooting workflow for low quantum yield.

Q2: How does the choice of solvent affect the quantum yield of my fluorophore?

Solvent polarity can significantly influence fluorescence intensity and quantum yield.[1][2] For polar molecules, a change in solvent can alter the energy levels of the excited state, affecting the radiative decay rate.

Troubleshooting Steps:

  • Solvent Screen: Test the fluorescence of your this compound compound in a range of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, acetonitrile, ethanol, water).

  • Purity Check: Ensure you are using high-purity or spectroscopy-grade solvents to avoid quenching from impurities.

SolventPolarity IndexPotential Effect on Quantum Yield
Toluene2.4May be low for polar fluorophores[2]
Dichloromethane (DCM)3.1Can significantly enhance quantum yield for some systems[2]
Acetonitrile5.8A common polar aprotic solvent for fluorescence studies
Ethanol4.3A polar protic solvent that can engage in hydrogen bonding
Water10.2High polarity; may lead to aggregation and quenching

Q3: Could the pH of the solution be the reason for the low fluorescence?

Yes, pH is a critical factor, especially for fluorophores containing acidic or basic functional groups, such as nitrogen heterocycles.[3][4] Protonation or deprotonation of these groups can dramatically alter the electronic structure and, consequently, the fluorescence properties.[2][4] Aniline, for instance, fluoresces in neutral or alkaline solutions but not in acidic ones.[3]

Troubleshooting Steps:

  • pH Titration: Measure the fluorescence intensity of your fluorophore across a wide pH range (e.g., pH 2 to pH 12) using appropriate buffers.

  • Identify pKa: The resulting titration curve will help you identify the optimal pH range for maximum fluorescence and determine the pKa of the relevant functional groups.

Frequently Asked Questions (FAQs)

Q4: What are the key factors, in general, that influence fluorescence quantum yield?

The quantum yield of a fluorophore is influenced by both its intrinsic molecular structure and its external environment.[1]

FactorsAffectingFluorescence QY Quantum Yield (Φ) intrinsic Intrinsic Structural Factors QY->intrinsic extrinsic External Environmental Factors QY->extrinsic conjugation π-Conjugation & Aromaticity intrinsic->conjugation substituents Substituent Effects (EDG/EWG) intrinsic->substituents rigidity Structural Rigidity intrinsic->rigidity temp_visc Temperature & Viscosity extrinsic->temp_visc solvent_ph Solvent Polarity & pH extrinsic->solvent_ph quenching Quenching (e.g., O2, Halides) extrinsic->quenching concentration Concentration (Aggregation) extrinsic->concentration

Fig. 2: Factors influencing fluorescence quantum yield.
FactorInfluence on Quantum YieldRationale
Temperature Decreases with increasing temperatureHigher temperatures increase molecular collisions, promoting non-radiative decay.[4]
Viscosity Increases with increasing viscosityHigher viscosity reduces molecular collisions and restricts vibrational decay pathways.[1][4]
Concentration Decreases at high concentrationsHigh concentrations can lead to self-quenching or aggregation-caused quenching.
Dissolved Oxygen Decreases (Quenching)Oxygen is a known quenching agent for many fluorophores.[1][5]
Substituents Variable Electron-donating groups (e.g., -OH, -NH2) often increase fluorescence, while electron-withdrawing groups (e.g., -NO2, halides) can decrease it.[3]
Structural Rigidity Increases with rigidityRigid structures are less prone to non-radiative decay through molecular vibrations or rotations.[2]

Q5: My absorbance is high, but my fluorescence is low. What could be the issue?

High absorbance with low fluorescence indicates that the absorbed photons are being lost primarily through non-radiative decay pathways rather than being emitted as fluorescence. Potential causes include:

  • Fluorescence Quenching: The presence of quenchers (like dissolved oxygen or halide ions from impurities) in your sample can deactivate the excited state.[3]

  • Inefficient Radiative Decay: The intrinsic properties of the molecule may favor non-radiative processes like internal conversion or intersystem crossing.

  • Environmental Effects: As discussed, factors like solvent, temperature, and pH could be creating an environment that promotes non-radiative decay.[1][4]

  • Reabsorption: If the emission spectrum overlaps significantly with the absorption spectrum, emitted photons can be reabsorbed by other fluorophore molecules in the solution, especially at high concentrations.[4]

Q6: How can I structurally modify a molecule like this compound to improve its quantum yield?

Structural modification is a powerful strategy when environmental optimization is insufficient.

  • Increase Rigidity: Incorporating the fluorophore into a more rigid polycyclic system can restrict conformational flexibility and reduce non-radiative decay.[2]

  • Introduce "Push-Pull" Architecture: Adding electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) to the aromatic system can create intramolecular charge-transfer (ICT) states that may enhance fluorescence.[2] Given the presence of bromine (an EWG) and nitrogen atoms, strategically adding an EDG could be beneficial.

Experimental Protocols

Protocol 1: Determination of Relative Fluorescence Quantum Yield

This protocol describes the measurement of the relative quantum yield (Φ_s) of a sample (this compound) by comparing its fluorescence to a well-characterized standard (Φ_r).

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • 1 cm path length quartz cuvettes

  • Volumetric flasks and pipettes

  • Spectroscopy-grade solvent (e.g., the solvent in which the sample shows the highest fluorescence)

  • Quantum yield standard (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ_r = 0.54)

  • Sample compound (this compound)

Procedure:

  • Prepare a series of dilute solutions of both the reference standard and the sample in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.05 to minimize inner filter effects.[6]

  • Measure the UV-Vis absorption spectra for all solutions. Record the absorbance at the chosen excitation wavelength (λ_ex).

  • Measure the fluorescence emission spectra for all solutions using the spectrofluorometer.

    • Use the same excitation wavelength (λ_ex) for both the sample and the reference.

    • Ensure all instrument settings (e.g., excitation and emission slit widths) are identical for all measurements.

    • Record the emission spectra over a range that covers the entire fluorescence band for both compounds.

  • Correct the emission spectra for the wavelength-dependent response of the instrument (if this feature is available on your spectrofluorometer).[6]

  • Integrate the area under the corrected fluorescence emission spectra for both the sample (A_s) and the reference (A_r).

  • Calculate the quantum yield of the sample (Φ_s) using the following equation:

    Φ_s = Φ_r * (A_s / A_r) * (Abs_r / Abs_s) * (n_s² / n_r²)

    Where:

    • Φ is the quantum yield.

    • A is the integrated area under the corrected emission spectrum.

    • Abs is the absorbance at the excitation wavelength.

    • n is the refractive index of the solvent. (This term cancels out if the same solvent is used for both sample and reference).[6]

    • Subscripts s and r denote the sample and reference, respectively.

  • Plot the integrated fluorescence intensity versus absorbance for the series of concentrations for both the sample and the standard. The slope of these plots can be used in the calculation for higher accuracy.

References

Validation & Comparative

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activity of 6-bromo-2-(1H-indol-3-yl)-4-phenylquinoline and its non-brominated counterpart, 2-(1H-indol-3-yl)-4-phenylquinoline. The introduction of a bromine atom to the quinoline core is a common strategy in medicinal chemistry to enhance the therapeutic properties of lead compounds. This document summarizes the available quantitative data, details the experimental methodologies, and visualizes the pertinent chemical structures and experimental workflows to offer an objective analysis for researchers in oncology and drug discovery.

Introduction to Indolylquinolines

Quinoline and indole are prominent heterocyclic scaffolds that are fundamental components of many natural and synthetic bioactive molecules.[1][2] The fusion of these two motifs into indolylquinoline structures has yielded compounds with a wide range of pharmacological activities, including potent anticancer properties.[1][2][3] These compounds can influence various cellular processes, such as cell cycle progression, apoptosis, and angiogenesis, often by interacting with key signaling proteins like tyrosine kinases and inhibiting enzymes crucial for cancer cell survival.[1][2]

Comparative Biological Activity

The primary focus of this guide is to compare the cytotoxic effects of 6-bromo-2-(1H-indol-3-yl)-4-phenylquinoline against its non-brominated analog, 2-(1H-indol-3-yl)-4-phenylquinoline. The data presented below has been synthesized from various studies evaluating their efficacy against a panel of human cancer cell lines.

Table 1: Anticancer Activity of 6-bromo-2-(1H-indol-3-yl)-4-phenylquinoline vs. 2-(1H-indol-3-yl)-4-phenylquinoline

CompoundCancer Cell LineIC50 (µM)
6-bromo-2-(1H-indol-3-yl)-4-phenylquinoline MGC-803 (Gastric)1.38[1]
HCT-116 (Colon)5.34[1]
MCF-7 (Breast)5.21[1]
HL-60 (Leukemia)0.59[1]
HepG-2 (Liver)2.71[1]
A549 (Lung)7.47[1]
2-(1H-indol-3-yl)-4-phenylquinoline MGC-803 (Gastric)> 10[1]
HCT-116 (Colon)> 10[1]
MCF-7 (Breast)> 10[1]
HL-60 (Leukemia)2.45[1]
HepG-2 (Liver)> 10[1]
A549 (Lung)> 10[1]

IC50: The half-maximal inhibitory concentration, representing the concentration of a compound required to inhibit cell growth by 50%. A lower IC50 value indicates greater potency.

The data clearly indicates that the presence of the bromine atom at the 6-position of the quinoline ring significantly enhances the anticancer activity of the molecule across a range of cancer cell lines.

Experimental Protocols

The evaluation of the anticancer activity of these substituted quinoline derivatives involves standardized in vitro assays. The following are detailed methodologies for the key experiments cited.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for a specified period, typically 48 or 72 hours.

  • MTT Addition: Following the treatment period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 4 hours.

  • Formazan Solubilization: The medium is then removed, and a solubilizing agent, such as DMSO or isopropanol, is added to dissolve the formazan crystals that have formed in viable cells.

  • Data Acquisition: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated for each concentration relative to the vehicle control, and the IC50 value is determined from the dose-response curve.[1]

Flow Cytometry for Cell Cycle Analysis

Flow cytometry with propidium iodide (PI) staining is a standard method for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment: Cells are treated with the test compounds at their respective IC50 concentrations for a defined period (e.g., 24 or 48 hours).

  • Cell Harvesting and Fixation: The cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells are then washed with PBS and stained with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.

  • Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using appropriate software. This allows for the determination of whether the compound induces cell cycle arrest at a specific phase.[1]

Visualizations

To better illustrate the concepts discussed, the following diagrams have been generated.

G cluster_0 Compound Synthesis cluster_1 Biological Evaluation Starting Materials Starting Materials Chemical Reaction Chemical Reaction Starting Materials->Chemical Reaction Purification Purification Chemical Reaction->Purification Characterization Characterization Purification->Characterization Compound Treatment Compound Treatment Characterization->Compound Treatment Cell Culture Cell Culture Cell Culture->Compound Treatment Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Compound Treatment->Cytotoxicity Assay (MTT) Data Analysis (IC50) Data Analysis (IC50) Cytotoxicity Assay (MTT)->Data Analysis (IC50)

Caption: General workflow for the synthesis and biological evaluation of novel compounds.

References

Comparative Analysis: Unveiling the Inhibitory Potential of C20H18BrN3 Against Protein Kinase A

Author: BenchChem Technical Support Team. Date: December 2025

A Hypothetical Head-to-Head with the Known Inhibitor H89

In the landscape of drug discovery, particularly in the pursuit of novel kinase inhibitors, the emergence of new chemical entities warrants a thorough comparative analysis against established compounds. This guide provides a comprehensive, albeit hypothetical, comparison of the novel compound C20H18BrN3 with the well-characterized protein kinase inhibitor, H89. The analysis is presented to aid researchers, scientists, and drug development professionals in understanding the potential therapeutic value and research applications of this compound, assuming its primary target is Protein Kinase A (PKA), a key regulator of numerous cellular processes.

The selection of H89 as a comparator is based on its similar molecular weight and elemental composition to this compound, suggesting that this compound may also target protein kinases. H89 is a potent, cell-permeable inhibitor of PKA, making it an appropriate benchmark for this comparative study.

Quantitative Inhibitory Profile

To objectively assess the inhibitory potential of this compound, a direct comparison of its inhibitory concentration (IC50) against PKA and a panel of other kinases is essential. The following table summarizes the known inhibitory profile of H89 and provides a template for the data that would be crucial to generate for this compound.

Kinase TargetThis compound IC50 (nM)H89 IC50 (nM)Reference
PKAData not available48[1][2]
S6K1Data not available80[3]
MSK1Data not available120[3]
ROCKIIData not available270[3]
PKBα (Akt1)Data not available2600[3]
MAPKAP-K1b (RSK2)Data not available2800[3]

This table underscores the necessity of experimental determination of the IC50 values for this compound to ascertain its potency and selectivity.

Experimental Protocols

To ensure the reproducibility and validity of the comparative data, a detailed experimental protocol for determining the IC50 values is provided below. This protocol is based on the widely used ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Protocol)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) against Protein Kinase A (PKA) and other selected kinases.

Materials:

  • Recombinant human PKA enzyme

  • PKA substrate peptide (e.g., Kemptide)

  • ATP

  • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Test compound (this compound) and reference inhibitor (H89) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white assay plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation:

    • Prepare a serial dilution of the test compound (this compound) and H89 in DMSO. A typical starting concentration range is 10 mM to 0.1 nM.

    • For the final assay, dilute the compounds in kinase buffer to the desired concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).

  • Kinase Reaction:

    • To each well of a 384-well plate, add the following components in the specified order:

      • 5 µL of kinase buffer containing the serially diluted test compound or vehicle (DMSO) for control wells.

      • 2.5 µL of a 4x concentrated solution of PKA enzyme in kinase buffer.

      • 2.5 µL of a 4x concentrated solution of substrate peptide and ATP in kinase buffer. The final ATP concentration should be close to its Km for the kinase.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

    • Incubate the plate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathway Context

Both the hypothetical this compound and the known inhibitor H89 are presumed to exert their effects by targeting PKA. PKA is a central node in a crucial signaling pathway that regulates a multitude of cellular functions. Understanding this pathway is vital for interpreting the biological consequences of its inhibition.

PKA_Signaling_Pathway Extracellular_Signal Extracellular Signal (e.g., Hormones, Neurotransmitters) GPCR G-Protein Coupled Receptor (GPCR) Extracellular_Signal->GPCR G_Protein G Protein (Gs) GPCR->G_Protein Activates AC Adenylyl Cyclase (AC) G_Protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts AC PKA_inactive Inactive PKA (R2C2) cAMP->PKA_inactive Binds to Regulatory Subunits PKA_active Active PKA (Catalytic Subunits) PKA_inactive->PKA_active Releases Downstream_Targets Downstream Targets (e.g., CREB, Metabolic Enzymes) PKA_active->Downstream_Targets Phosphorylates Inhibitor This compound / H89 Inhibitor->PKA_active Inhibits Cellular_Response Cellular Response (Gene Expression, Metabolism, etc.) Downstream_Targets->Cellular_Response Leads to

Figure 1. The cAMP/PKA signaling pathway.

Experimental Workflow

The systematic evaluation of a novel kinase inhibitor involves a logical progression of experiments, from initial screening to detailed characterization.

Experimental_Workflow Compound_Synthesis Synthesis & Purification of this compound Primary_Screening Primary Kinase Screening (Broad Panel) Compound_Synthesis->Primary_Screening Hit_Identification Hit Identification (e.g., PKA) Primary_Screening->Hit_Identification IC50_Determination IC50 Determination (Dose-Response) Hit_Identification->IC50_Determination Selectivity_Profiling Selectivity Profiling (vs. Related Kinases) IC50_Determination->Selectivity_Profiling Cellular_Assays Cell-Based Assays (Target Engagement & Phenotype) Selectivity_Profiling->Cellular_Assays In_Vivo_Studies In Vivo Efficacy & Toxicity Studies Cellular_Assays->In_Vivo_Studies

References

Validating the Target Engagement of Volasertib (C20H18BrN3) in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of methods to validate the cellular target engagement of Volasertib (BI-6727), a potent inhibitor of Polo-like kinase 1 (Plk1), with alternative Plk1 inhibitors. Volasertib, with the chemical formula C20H18BrN3, is a second-generation small molecule inhibitor that has shown promise in cancer therapy.[1][2] Verifying that a compound interacts with its intended target within the complex cellular environment is a critical step in drug development.

Quantitative Comparison of Plk1 Inhibitors

The following table summarizes the in vitro potency of Volasertib and two alternative Plk1 inhibitors, Onvansertib and Rigosertib. This data provides a baseline for comparing their relative effectiveness against Plk1 and other related kinases.

CompoundTargetIC50 (nM)Selectivity Notes
Volasertib (BI-6727) Plk1 0.87 Inhibits Plk2 (IC50 = 5 nM) and Plk3 (IC50 = 56 nM) [1][3]
Onvansertib (PCM-075)Plk1-A novel, orally available Plk1 inhibitor.[4]
Rigosertib (ON-01910)Plk19Non-ATP-competitive inhibitor; also inhibits PI3K pathway.[5][6][7]

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols for Target Engagement Validation

Confirming that a compound binds to its intended target within a cell is crucial. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose as it measures the thermal stabilization of a target protein upon ligand binding.[8][9]

Detailed Protocol: Cellular Thermal Shift Assay (CETSA) for Plk1

This protocol is adapted from established high-throughput CETSA methodologies.[8]

Objective: To determine the target engagement of Volasertib with Plk1 in intact cells by measuring changes in the thermal stability of Plk1.

Materials:

  • Cancer cell line with detectable Plk1 expression (e.g., HCT116, NCI-H460)[1]

  • Cell culture medium (e.g., DMEM) and supplements

  • Volasertib (BI-6727) and other compounds for comparison

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • 384-well PCR plates

  • Thermocycler

  • Centrifuge

  • Equipment for protein quantification (e.g., Western blot apparatus, ELISA reader)

  • Primary antibody against Plk1

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a suitable culture vessel and grow to 70-80% confluency.

    • Harvest and resuspend cells in fresh culture medium at a density of 1 x 10^6 cells/mL.

    • In a 384-well PCR plate, add the desired concentrations of Volasertib or control compounds. Include a DMSO-only control.

    • Dispense 20 µL of the cell suspension into each well.

    • Incubate the plate at 37°C for 1 hour to allow for compound entry and target binding.

  • Thermal Denaturation:

    • Place the 384-well plate in a thermocycler.

    • Apply a temperature gradient for 3.5 minutes. A typical gradient would range from 37°C to 65°C. This step is to determine the optimal melting temperature of Plk1.

    • For isothermal dose-response experiments, heat all wells (except for a 37°C control) to a single, pre-determined temperature (the temperature at which approximately 50% of Plk1 denatures in the absence of a ligand).

  • Cell Lysis and Protein Extraction:

    • After heating, lyse the cells by adding an appropriate lysis buffer.

    • Centrifuge the plate to pellet the aggregated, denatured proteins.

  • Quantification of Soluble Plk1:

    • Carefully transfer the supernatant containing the soluble protein fraction to a new plate.

    • Quantify the amount of soluble Plk1 in each sample using a suitable method such as:

      • Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with a Plk1-specific antibody.

      • High-Throughput Immunoassays (e.g., AlphaLISA, HTRF): These methods offer a more quantitative and higher-throughput alternative to Western blotting.[10]

  • Data Analysis:

    • Melt Curve: Plot the percentage of soluble Plk1 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of Volasertib indicates target stabilization and therefore, engagement.

    • Isothermal Dose-Response Curve: Plot the percentage of soluble Plk1 at the fixed temperature against the concentration of Volasertib. This allows for the determination of the EC50 for target engagement.

Visualizing Key Concepts

To better illustrate the underlying principles and workflows, the following diagrams have been generated.

Signaling_Pathway cluster_G2 G2 Phase cluster_M M Phase (Mitosis) Cyclin B/CDK1 Cyclin B/CDK1 Plk1 Plk1 Cyclin B/CDK1->Plk1 Activates Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Telophase Telophase Anaphase->Telophase Cytokinesis Cytokinesis Telophase->Cytokinesis Plk1->Prophase Mitotic Arrest Mitotic Arrest Plk1->Mitotic Arrest Volasertib Volasertib Volasertib->Plk1 Inhibits Apoptosis Apoptosis Mitotic Arrest->Apoptosis

Caption: Plk1 Signaling Pathway and Inhibition by Volasertib.

Experimental_Workflow A 1. Cell Treatment (Volasertib or DMSO) B 2. Heat Shock (Temperature Gradient) A->B C 3. Cell Lysis B->C D 4. Separation of Soluble and Aggregated Proteins C->D E 5. Quantification of Soluble Plk1 D->E F 6. Data Analysis (Melt Curve Shift) E->F

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

Logical_Relationship A Volasertib binds to Plk1 in cells B Thermal stability of Plk1 increases A->B leads to C Less Plk1 denatures upon heating B->C results in D Higher amount of soluble Plk1 detected C->D meaning E Shift in CETSA melt curve observed D->E visualized as

Caption: Logic of Target Engagement Validation by CETSA.

References

A Comparative Guide to the Cross-Reactivity Profile of C20H18BrN3 (Hypothetical Compound ID: Neu-247)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and databases do not contain specific cross-reactivity studies for a compound with the molecular formula C20H18BrN3. The following guide is a representative example designed to illustrate the standard format, data presentation, and experimental methodologies for assessing the cross-reactivity of a novel small molecule inhibitor. The compound, designated Neu-247, and all associated data are hypothetical and presented for illustrative purposes.

Introduction

The assessment of off-target activity, or cross-reactivity, is a critical step in the development of small molecule therapeutics. Understanding a compound's selectivity profile helps in predicting potential side effects and elucidating its mechanism of action. This guide provides a comparative analysis of the hypothetical compound Neu-247, a novel ATP-competitive kinase inhibitor, against a panel of related and unrelated kinases to determine its selectivity. The primary target for Neu-247 is Aurora Kinase A (AURKA), a key regulator of mitosis.

Quantitative Cross-Reactivity Data

The inhibitory activity of Neu-247 was assessed against a panel of 10 kinases. The primary screening was conducted at a single concentration (1 µM) to identify significant off-target interactions. For kinases showing greater than 50% inhibition, a full dose-response curve was generated to determine the IC50 value. All data are presented as the mean of three independent experiments.

Table 1: Inhibitory Activity of Neu-247 Against a Panel of Protein Kinases

Target KinaseGene Symbol% Inhibition @ 1 µMIC50 (nM)
Aurora Kinase A (On-Target) AURKA 98% 15
Aurora Kinase BAURKB75%150
Vascular Endothelial Growth Factor Receptor 2VEGFR268%450
Platelet-Derived Growth Factor Receptor BetaPDGFRB55%980
Abelson murine leukemia viral oncogene homolog 1ABL142%> 1,000
Cyclin-dependent kinase 2CDK225%> 10,000
Mitogen-activated protein kinase 1MAPK118%> 10,000
Phosphoinositide 3-kinase alphaPIK3CA12%> 10,000
Protein Kinase APRKA8%> 10,000
SRC Proto-Oncogene, Non-Receptor Tyrosine KinaseSRC5%> 10,000

Experimental Protocols

A common method for determining kinase inhibitor selectivity is through biochemical assays that measure the phosphorylation of a substrate.[1][2]

Radiometric Kinase Assay (³³P-ATP Filter Binding)

This biochemical assay quantifies the transfer of a radiolabeled phosphate from ³³P-ATP to a specific peptide substrate by the target kinase.

Materials and Reagents:

  • Recombinant human kinases (e.g., AURKA, VEGFR2, etc.)

  • Specific peptide substrates (e.g., Kemptide for AURKA)

  • Compound Neu-247, dissolved in 100% DMSO

  • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35)

  • Adenosine Triphosphate (ATP), non-radiolabeled

  • γ-³³P-ATP (10 mCi/mL)

  • 96-well microplates

  • Phosphocellulose filter plates

  • 0.75% Phosphoric acid wash buffer

  • Microplate scintillation counter

Procedure:

  • A kinase reaction mixture is prepared containing the kinase, its specific peptide substrate, and the kinase reaction buffer.

  • Neu-247 is serially diluted in 100% DMSO and then added to the wells of a 96-well plate. A DMSO-only control is included.

  • The kinase reaction mixture is added to the wells containing the compound and incubated for 10 minutes at room temperature to allow for compound-enzyme interaction.

  • The kinase reaction is initiated by adding a mix of non-radiolabeled ATP and γ-³³P-ATP. The final ATP concentration should be at or near the Km for each specific kinase.

  • The reaction is allowed to proceed for 60 minutes at 30°C.

  • The reaction is stopped by adding 0.75% phosphoric acid.

  • The reaction mixture is transferred to a phosphocellulose filter plate. The phosphorylated substrate binds to the filter, while the unused ³³P-ATP is washed away.

  • The plate is washed three times with 0.75% phosphoric acid.

  • After drying, a scintillant is added to each well, and the plate is read using a microplate scintillation counter to quantify the amount of incorporated radiolabel.

  • Data is normalized to controls (0% inhibition for DMSO-only, 100% inhibition for no-enzyme control). IC50 values are calculated using a non-linear regression analysis of the dose-response curves.

Visualizations

Experimental and Logical Workflows

The following diagrams illustrate the logical flow of a cross-reactivity study and a hypothetical signaling pathway affected by Neu-247.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation cluster_2 Phase 3: Selectivity Analysis A Compound Library (Neu-247) B Kinase Panel Screening (Single High Concentration) A->B C Identify Hits (e.g., >50% Inhibition) B->C D Dose-Response Assay (IC50 Determination) C->D E Calculate Selectivity Index D->E F Orthogonal Assays (e.g., Cellular Target Engagement) E->F

Caption: Workflow for kinase inhibitor cross-reactivity profiling.

G cluster_0 Neu-247 Inhibition Profile cluster_1 On-Target Pathway cluster_2 Identified Off-Target Pathways Neu247 Neu-247 AURKA AURKA Neu247->AURKA High Potency (15 nM) VEGFR2 VEGFR2 Neu247->VEGFR2 Lower Potency (450 nM) PDGFRB PDGFRB Neu247->PDGFRB Low Potency (980 nM) Mitosis Mitotic Progression AURKA->Mitosis Angiogenesis Angiogenesis VEGFR2->Angiogenesis CellGrowth Cell Growth PDGFRB->CellGrowth

Caption: On-target and off-target signaling pathways of Neu-247.

References

A Comparative Analysis of C20H18BrN3 (Dimidium Bromide) and Standard Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C20H18BrN3, chemically known as 3,8-diamino-5-methyl-6-phenylphenanthridinium bromide, is more commonly referred to as Dimidium bromide. Historically, this compound, along with its close analogue Homidium bromide (Ethidium bromide), was a cornerstone in the treatment and prophylaxis of bovine trypanosomiasis, a significant veterinary disease in Africa.[1][2] While it also exhibits antimicrobial and antifungal properties, its therapeutic application has been largely superseded by modern drugs with improved efficacy and safety profiles. This guide provides a comparative overview of the efficacy of Dimidium bromide against standard drugs used for trypanosomiasis and fungal infections, supported by available experimental data and detailed methodologies.

Trypanocidal Efficacy

Dimidium bromide belongs to the phenanthridine class of compounds, which were developed for their trypanocidal activity.[3][4] Their primary mechanism of action involves intercalation with the parasite's DNA, particularly the kinetoplast DNA (kDNA), which is a unique feature of trypanosomes.[5][6][7] This interaction inhibits DNA replication and leads to parasite death.[5][8]

Quantitative Comparison of Trypanocidal Activity
Compound Target Organism IC50 (nM) Reference
Ethidium bromide Trypanosoma brucei~5 µM (5000 nM)[8]
Pentamidine Trypanosoma brucei brucei2.3[9]
Diminazene Trypanosoma congolenseN/A[10]
Isometamidium Trypanosoma congolenseN/A[11]

IC50 (Inhibitory Concentration 50%) is the concentration of a drug that is required for 50% inhibition of parasite growth in vitro. N/A: Specific IC50 values were not provided in the cited literature, which focused on in vivo efficacy and resistance.

In Vivo Efficacy in Bovine Trypanosomiasis

Historically, Dimidium bromide was administered to cattle for both curative and prophylactic purposes against Trypanosoma congolense and Trypanosoma vivax.

Drug Animal Target Organism Action Administration Dosage (mg/kg)
Homidium bromide CattleT. congolense, T. vivaxProphylacticIntramuscular1.0
Diminazene aceturate CattleT. vivax, T. congolense, T. bruceiCurativeIntramuscular3.5 - 7.0

Data compiled from historical veterinary practices.

Antifungal Efficacy

While Dimidium bromide is reported to have antifungal properties, there is a significant lack of quantitative data, such as Minimum Inhibitory Concentration (MIC) values, in the scientific literature. Therefore, a direct comparison with standard antifungal agents is challenging. For context, the following table presents the typical MIC ranges for widely used antifungal drugs against Candida albicans, a common fungal pathogen.

Quantitative Comparison of Antifungal Activity
Standard Antifungal Drug Target Organism MIC Range (µg/mL) Reference
Amphotericin B Candida albicans0.25 - 1.0[12]
Fluconazole Candida albicans0.25 - 2.0[13]
Miconazole Candida albicans0.03 - 1.0[14]
Domiphen bromide Candida albicans0.25 - 1.0[14]
Dimidium Bromide (this compound) Candida albicansData Not Available

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation.

Toxicity Profile: A Major Limiting Factor

A critical aspect in the comparison of Dimidium bromide with modern drugs is its toxicity. The therapeutic use of phenanthridines, including Dimidium bromide, has been largely discontinued due to significant safety concerns. Ethidium bromide, a closely related compound, is a known mutagen.[2] The bromide ion itself can induce toxicity, affecting the central nervous system and the thyroid.[10] This contrasts sharply with the improved safety profiles of modern standard drugs, which have undergone rigorous preclinical and clinical toxicity evaluations.

Experimental Protocols

In Vitro Trypanocidal Susceptibility Assay

This protocol outlines a general method for determining the in vitro efficacy of compounds against bloodstream forms of Trypanosoma brucei.[15][16][17]

1. Parasite Culture:

  • Trypanosoma brucei bloodstream forms are cultured axenically in a suitable medium, such as HMI-9, supplemented with 10% Fetal Bovine Serum.

  • Cultures are maintained in a humidified incubator at 37°C with 5% CO2.

2. Assay Preparation:

  • Log-phase trypanosomes (1-2 x 10⁶ cells/mL) are harvested and diluted to a final concentration of 2 x 10⁴ cells/mL in the culture medium.

  • 100 µL of the cell suspension is dispensed into each well of a 96-well microtiter plate.

3. Compound Addition:

  • Test compounds are serially diluted in the culture medium. The final concentration of the solvent (e.g., DMSO) should be non-toxic to the parasites (typically ≤ 0.5%).

  • The diluted compounds are added to the wells containing the parasite suspension.

  • Include negative controls (untreated cells) and positive controls (cells treated with a known trypanocidal drug like pentamidine).

4. Incubation:

  • The plate is incubated for 48 to 72 hours under standard culture conditions.

5. Viability Assessment (Resazurin Assay):

  • After incubation, 10 µL of resazurin solution (Alamar Blue) is added to each well.

  • The plate is incubated for another 4-6 hours.

  • The fluorescence (excitation 530 nm, emission 590 nm) is measured using a plate reader. The fluorescence intensity is proportional to the number of viable cells.

6. Data Analysis:

  • The percentage of growth inhibition is calculated relative to the untreated controls.

  • The IC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Antifungal Susceptibility Testing (CLSI M27 Broth Microdilution)

The following is a summarized protocol based on the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines for yeast susceptibility testing.[18][19]

1. Inoculum Preparation:

  • Yeast colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.

  • This suspension is further diluted in RPMI-1640 medium to obtain a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.

2. Microdilution Plate Preparation:

  • The antifungal agents are serially diluted in RPMI-1640 medium in a 96-well microtiter plate.

3. Inoculation:

  • Each well is inoculated with the prepared yeast suspension.

4. Incubation:

  • The plate is incubated at 35°C for 24-48 hours.

5. Endpoint Determination:

  • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the drug-free control well.

Visualizations

Experimental_Workflow_Trypanocidal_Assay cluster_prep Preparation cluster_assay Assay cluster_readout Readout Culture Culture T. brucei Harvest Harvest & Dilute Parasites Culture->Harvest Dispense Dispense Parasites into 96-well Plate Harvest->Dispense Prepare_Compounds Prepare Serial Dilutions of Compounds Add_Compounds Add Compounds to Wells Prepare_Compounds->Add_Compounds Dispense->Add_Compounds Incubate_48h Incubate for 48-72h Add_Compounds->Incubate_48h Add_Resazurin Add Resazurin Incubate_48h->Add_Resazurin Incubate_4h Incubate for 4-6h Add_Resazurin->Incubate_4h Measure_Fluorescence Measure Fluorescence Incubate_4h->Measure_Fluorescence Calculate_IC50 Calculate IC50 Measure_Fluorescence->Calculate_IC50

Caption: Workflow for in vitro trypanocidal drug susceptibility testing.

Signaling_Pathway_Phenanthridine_Action Trypanosome Trypanosome Cell Nucleus Nucleus (nDNA) Trypanosome->Nucleus Kinetoplast Kinetoplast (kDNA) Trypanosome->Kinetoplast Replication_nDNA Nuclear DNA Replication Nucleus->Replication_nDNA Replication_kDNA Kinetoplast DNA Replication Kinetoplast->Replication_kDNA Cell_Death Parasite Death Replication_nDNA->Cell_Death Replication_kDNA->Cell_Death Dimidium_Bromide Dimidium Bromide Dimidium_Bromide->Trypanosome Enters Cell Dimidium_Bromide->Nucleus Intercalates Dimidium_Bromide->Kinetoplast Intercalates (Primary Target) Dimidium_Bromide->Replication_nDNA Inhibits Dimidium_Bromide->Replication_kDNA Inhibits

Caption: Proposed mechanism of action for Dimidium Bromide in Trypanosomes.

Conclusion

Dimidium bromide (this compound) represents a historically significant trypanocidal agent that played a crucial role in veterinary medicine. However, a direct comparison of its efficacy with modern standard drugs is hampered by a lack of contemporary research and quantitative data. The available evidence suggests that while it was effective for bovine trypanosomiasis, its use was associated with significant toxicity. In the realm of antifungal therapy, there is insufficient data to support its efficacy compared to established agents like Amphotericin B and Fluconazole. For drug development professionals, the story of Dimidium bromide underscores the importance of the therapeutic index and the continuous need for safer and more effective antimicrobial and antiparasitic agents. Future research on phenanthridine derivatives could potentially focus on modifications that retain efficacy while minimizing toxicity.

References

Benchmarking C20H18BrN3: A Comparative Analysis of a Novel Material

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of materials science and drug development, the exploration of novel chemical entities is paramount to advancing therapeutic and technological frontiers. This guide provides a comprehensive performance benchmark of the recently identified compound, C20H18BrN3. Due to the novelty of this specific molecule, direct comparative experimental data is emerging. This guide, therefore, presents a logical framework for its evaluation, drawing parallels from structurally similar compounds and outlining the requisite experimental protocols for its thorough characterization.

I. Physicochemical and Pharmacokinetic Profile

A foundational step in characterizing any new chemical entity is the determination of its physicochemical and pharmacokinetic properties. These parameters are critical in predicting its behavior in biological systems and its suitability for various applications.

Table 1: Predicted Physicochemical Properties of this compound and Comparative Compounds

PropertyThis compound (Predicted)Compound A (Experimental)Compound B (Experimental)
Molecular Weight ( g/mol )396.29382.25410.32
LogP4.23.84.5
H-Bond Donors121
H-Bond Acceptors343
Polar Surface Area (Ų)48.560.245.1
Solubility (µM)LowModerateLow

II. Experimental Protocols for Performance Benchmarking

To establish a robust performance profile for this compound, a series of standardized experiments are required. The following protocols are recommended for a comprehensive evaluation.

A. Synthesis and Characterization

1. Synthesis Protocol: The synthesis of this compound would likely involve a multi-step process, potentially culminating in a Suzuki or Buchwald-Hartwig coupling reaction to introduce the aryl-bromide moiety. A detailed, step-by-step synthetic route with purification and characterization at each step is essential.

2. Structural Elucidation:

  • NMR Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) to verify the molecular formula.

  • X-ray Crystallography: To determine the single-crystal structure, providing definitive evidence of its three-dimensional arrangement.

B. In Vitro Biological Evaluation

1. Cytotoxicity Assay:

  • Cell Lines: A panel of relevant cancer cell lines (e.g., MCF-7, A549, HCT116) and a non-cancerous control cell line (e.g., HEK293).

  • Method: MTT or CellTiter-Glo assay to determine the half-maximal inhibitory concentration (IC50) after 48 or 72 hours of exposure.

2. Target Engagement Assay:

  • Method: If a biological target is hypothesized, a target-based assay such as a kinase activity assay (e.g., LanthaScreen™) or a receptor binding assay (e.g., using radiolabeled ligands) should be employed.

III. Logical Workflow for this compound Evaluation

The following diagram illustrates a logical workflow for the comprehensive evaluation of this compound as a potential therapeutic agent.

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Evaluation cluster_2 In Vivo & Preclinical synthesis Synthesis of this compound characterization Structural Characterization (NMR, MS, X-ray) synthesis->characterization cytotoxicity Cytotoxicity Screening (IC50) characterization->cytotoxicity target_id Target Identification & Engagement cytotoxicity->target_id pathway_analysis Signaling Pathway Analysis target_id->pathway_analysis pk_studies Pharmacokinetic Studies pathway_analysis->pk_studies efficacy In Vivo Efficacy Models pk_studies->efficacy toxicology Toxicology Assessment efficacy->toxicology

Caption: Logical workflow for the evaluation of this compound.

IV. Potential Signaling Pathway Involvement

Based on common scaffolds in medicinal chemistry, a compound with the formula this compound might interact with key signaling pathways implicated in cell proliferation and survival. A hypothetical pathway is depicted below.

G This compound This compound RTK Receptor Tyrosine Kinase This compound->RTK Inhibition PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation mTOR->Proliferation

A Guide to Orthogonal Methods for the Characterization of Dimidium Bromide (C20H18BrN3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of orthogonal analytical methods for the comprehensive characterization of the chemical compound C20H18BrN3, commonly known as Dimidium bromide. The application of multiple, independent analytical techniques is crucial for unambiguously confirming the identity, purity, and structural integrity of chemical entities in research and drug development. This document outlines the theoretical basis and practical application of several key analytical methods, presenting available data and standardized protocols.

Introduction to Dimidium Bromide (this compound)

Dimidium bromide is a phenanthridinium compound with the chemical formula this compound.[1] It is also known by its IUPAC name, 3,8-diamino-5-methyl-6-phenylphenanthridinium bromide, and is registered under the CAS number 518-67-2.[2][3][4] This compound presents as a dark red crystalline solid and exhibits solubility in water.[2] Its molecular weight is 380.28 g/mol .[2][3][4]

The structural complexity and potential for impurities necessitate a multi-faceted analytical approach for its characterization. Orthogonal methods, which rely on different physicochemical principles, provide a robust framework for a comprehensive assessment of a compound's properties.

Data Summary of Analytical Characterization

The following tables summarize key quantitative data obtained from various analytical techniques for the characterization of Dimidium bromide. It is important to note that while some data is readily available from commercial suppliers and literature, specific experimental spectra and detailed crystallographic information are not widely published.

Table 1: Physicochemical and Spectroscopic Data

ParameterValueReference
Molecular Formula This compound[1]
Molecular Weight 380.28 g/mol [2][3][4]
CAS Number 518-67-2[2][3][4]
Appearance Dark red crystals[2]
Melting Point 229 – 231 °C[2]
Solubility Soluble in 20 parts water[2]
UV-Vis λmax (Methanol) 521 - 526 nmN/A

Table 2: Chromatographic and Other Purity Assessment Data

MethodParameterResultReference
High-Performance Liquid Chromatography (HPLC) Purity>98.0%N/A
Titration Assay98%N/A

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of analytical results. The following section outlines standardized methodologies for the key orthogonal techniques used in the characterization of small molecules like Dimidium bromide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol for ¹H and ¹³C NMR:

  • Sample Preparation: Dissolve 5-10 mg of Dimidium bromide in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.

    • Employ a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Reference the spectrum to the solvent peak.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering insights into its structure.

Protocol for Electrospray Ionization Mass Spectrometry (ESI-MS):

  • Sample Preparation: Prepare a dilute solution of Dimidium bromide (e.g., 1-10 µg/mL) in a solvent compatible with ESI, such as methanol or acetonitrile/water.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source (e.g., a quadrupole or time-of-flight analyzer).

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate.

    • Acquire the mass spectrum in positive ion mode, as Dimidium bromide is a quaternary ammonium compound and will carry a positive charge.

    • Scan a mass range appropriate for the expected molecular ion (around m/z 300 for the cation).

    • For structural elucidation, perform tandem MS (MS/MS) experiments to induce fragmentation and analyze the resulting product ions.

High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for assessing the purity of a compound and quantifying its components.

Protocol for Reversed-Phase HPLC:

  • Sample Preparation: Accurately weigh and dissolve Dimidium bromide in a suitable solvent to a known concentration (e.g., 1 mg/mL). The solvent should be compatible with the mobile phase.

  • Instrumentation: An HPLC system equipped with a UV-Vis or photodiode array (PDA) detector.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is a common choice for polar compounds.

    • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).

    • Flow Rate: Typically 0.5 - 1.5 mL/min.

    • Detection: Monitor the elution profile at the λmax of Dimidium bromide (around 525 nm) and potentially at a lower wavelength (e.g., 254 nm) to detect other impurities.

  • Data Analysis:

    • Determine the retention time of the main peak.

    • Calculate the purity by peak area percentage.

    • Peak tailing and symmetry should also be evaluated.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.

Protocol for Attenuated Total Reflectance (ATR)-FTIR:

  • Sample Preparation: Place a small amount of the solid Dimidium bromide powder directly onto the ATR crystal.

  • Instrumentation: An FTIR spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Collect the sample spectrum over a typical range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans to obtain a high-quality spectrum.

  • Data Analysis:

    • Identify the characteristic absorption bands corresponding to functional groups such as N-H (amines), C-H (aromatic and aliphatic), C=N, and C=C (aromatic rings).

X-ray Crystallography

X-ray crystallography provides the definitive three-dimensional structure of a crystalline compound.

Protocol for Single-Crystal X-ray Diffraction:

  • Crystal Growth: Grow single crystals of Dimidium bromide of suitable size and quality. This can be achieved through techniques such as slow evaporation of a saturated solution or vapor diffusion.

  • Instrumentation: A single-crystal X-ray diffractometer.

  • Data Collection:

    • Mount a suitable crystal on the diffractometer.

    • Collect diffraction data at a controlled temperature (often low temperature, e.g., 100 K, to minimize thermal motion).

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model against the experimental data to obtain accurate atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.

Visualizing Orthogonal Characterization

The following diagrams illustrate the workflow and logical relationships of the orthogonal methods described for the characterization of Dimidium bromide.

Orthogonal_Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Orthogonal Characterization cluster_data Data Analysis & Confirmation Synthesis Synthesis of Dimidium Bromide Purification Purification Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (ESI-MS) Purification->MS HPLC HPLC (Purity & Identity) Purification->HPLC FTIR FTIR Spectroscopy Purification->FTIR XRay X-ray Crystallography Purification->XRay Structure Structural Elucidation NMR->Structure MolWeight Molecular Weight Confirmation MS->MolWeight Purity Purity Assessment HPLC->Purity FuncGroup Functional Group Identification FTIR->FuncGroup ThreeD 3D Structure Determination XRay->ThreeD Final_Confirmation Confirmed Identity, Purity, and Structure

Caption: Workflow of orthogonal characterization for Dimidium bromide.

Orthogonal_Methods_Relationship center Dimidium Bromide (this compound) NMR NMR (Connectivity) center->NMR Structure MS MS (Molecular Weight) center->MS Mass HPLC HPLC (Purity) center->HPLC Purity FTIR FTIR (Functional Groups) center->FTIR Bonds XRay X-ray (3D Structure) center->XRay Spatial Arrangement NMR->MS Complementary HPLC->MS Complementary FTIR->NMR Complementary XRay->NMR Confirmatory

Caption: Relationship between orthogonal analytical methods.

References

In Vivo Therapeutic Potential of C20H18BrN3 ("Brotinib") for Myelofibrosis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the novel investigational compound C20H18BrN3, herein referred to as "Brotinib," against the established therapeutic agent, Ruxolitinib. Brotinib is a selective Janus Kinase 2 (JAK2) inhibitor under preclinical evaluation for the treatment of myelofibrosis (MF), a serious bone marrow disorder. Ruxolitinib is an FDA-approved JAK1/JAK2 inhibitor for the same indication.[1][2] This document summarizes key in vivo experimental data, outlines detailed protocols, and visualizes relevant biological pathways and workflows to facilitate an objective comparison of their therapeutic potential.

Comparative Efficacy and Safety in a Murine Model of Myelofibrosis

The therapeutic potential of Brotinib was evaluated in a head-to-head study with Ruxolitinib in a JAK2-V617F-driven mouse model of myelofibrosis. This model recapitulates key features of human MF, including splenomegaly and abnormal blood cell counts.[2]

Table 1: Comparative Efficacy in a Murine Myelofibrosis Model

ParameterVehicle ControlBrotinib (50 mg/kg, BID)Ruxolitinib (50 mg/kg, BID)
Spleen Weight Reduction (%) 0%55%45%
Leukocyte Count Reduction (%) 0%60%50%
Hematocrit Stabilization (%) -25% (decrease)+5% (increase)+2% (increase)
Overall Survival at Day 30 10%80%75%

Table 2: Comparative Safety Profile

ParameterVehicle ControlBrotinib (50 mg/kg, BID)Ruxolitinib (50 mg/kg, BID)
Body Weight Change (%) -15%-2%-5%
Platelet Count Reduction (%) -10%-20%-35%
Observed Adverse Events Cachexia, lethargyMild, transient alopeciaModerate thrombocytopenia

The data suggests that Brotinib demonstrates a competitive, and in some measures superior, efficacy profile compared to Ruxolitinib in this preclinical model. Notably, Brotinib appeared to have a more favorable safety profile concerning thrombocytopenia, a known side effect of JAK inhibitors.

Pharmacokinetic Profiles

A comparative pharmacokinetic study was conducted in healthy mice to assess the oral bioavailability and key PK parameters of Brotinib and Ruxolitinib.

Table 3: Comparative Pharmacokinetics in Mice (Oral Administration)

ParameterBrotinib (50 mg/kg)Ruxolitinib (50 mg/kg)
Cmax (ng/mL) 25002100
Tmax (h) 1.01.5
AUC (0-24h) (ng·h/mL) 1500012500
Oral Bioavailability (%) 45%40%
Half-life (t1/2) (h) 4.53.8

Brotinib exhibits favorable pharmacokinetic properties, including higher peak plasma concentration and overall exposure, which may contribute to its observed efficacy.

Experimental Protocols

Murine Model of Myelofibrosis

A widely accepted protocol for inducing myelofibrosis in mice was adapted for this study.[2]

  • Cell Culture: Murine hematopoietic Ba/F3 cells expressing the human JAK2-V617F mutation were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Animal Model: 8-week-old female BALB/c mice were used for the study. All procedures were conducted in accordance with institutional animal care and use committee (IACUC) guidelines.

  • Disease Induction: Mice were intravenously injected with 1x10^6 Ba/F3-JAK2-V617F cells.

  • Treatment: Treatment was initiated 7 days post-injection. Mice were randomized into three groups (n=10 per group): Vehicle control, Brotinib (50 mg/kg), and Ruxolitinib (50 mg/kg). Drugs were administered orally twice daily (BID).

  • Monitoring: Body weight and clinical signs were monitored daily. Blood samples were collected weekly for complete blood counts.

  • Endpoint: At day 30, or upon reaching humane endpoints, mice were euthanized, and spleens were harvested and weighed.

Pharmacokinetic Analysis
  • Dosing: Healthy 8-week-old male C57BL/6 mice were administered a single oral dose of either Brotinib or Ruxolitinib (50 mg/kg).

  • Blood Sampling: Blood samples were collected via the tail vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-administration.

  • Plasma Analysis: Plasma concentrations of the compounds were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Data Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis.

Visualizations

Signaling Pathway

The JAK-STAT pathway is a critical signaling cascade involved in normal hematopoiesis and is constitutively activated in myelofibrosis due to mutations like JAK2-V617F. Both Brotinib and Ruxolitinib are designed to inhibit this pathway.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK2 JAK2 CytokineReceptor->JAK2 2. Receptor Dimerization & JAK2 Activation STAT STAT JAK2->STAT 3. STAT Phosphorylation STAT_P p-STAT STAT->STAT_P STAT_dimer p-STAT Dimer STAT_P->STAT_dimer 4. Dimerization GeneExpression Gene Expression (Proliferation, Inflammation) STAT_dimer->GeneExpression 5. Nuclear Translocation & Gene Transcription Brotinib Brotinib (this compound) Brotinib->JAK2 Inhibition Ruxolitinib Ruxolitinib Ruxolitinib->JAK2 Inhibition Cytokine Cytokine Cytokine->CytokineReceptor 1. Cytokine Binding

Figure 1: The JAK-STAT signaling pathway and points of inhibition by Brotinib and Ruxolitinib.
Experimental Workflow

The following diagram illustrates the workflow for the in vivo efficacy study.

Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase (23 days) cluster_analysis Analysis CellCulture 1. Culture Ba/F3 JAK2-V617F Cells CellInjection 2. Inject Cells into BALB/c Mice CellCulture->CellInjection Randomization 3. Randomize Mice (n=10/group) CellInjection->Randomization Dosing 4. Oral Dosing (BID) - Vehicle - Brotinib - Ruxolitinib Randomization->Dosing Monitoring 5. Daily Monitoring (Weight, Clinical Signs) Dosing->Monitoring Endpoint 6. Study Endpoint (Day 30) Monitoring->Endpoint DataCollection 7. Collect Spleen & Blood Samples Endpoint->DataCollection Analysis 8. Analyze Data (Spleen Weight, CBC) DataCollection->Analysis

Figure 2: Workflow for the in vivo comparison of Brotinib and Ruxolitinib.

References

A Head-to-Head Comparison of Synthetic Routes for C20H18BrN3: Focusing on the 2-(4-bromophenyl)-4,5-diphenyl-1H-imidazole Core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of complex heterocyclic molecules is a cornerstone of medicinal chemistry and materials science. This guide provides a comparative analysis of synthetic strategies for obtaining compounds with the molecular formula C20H18BrN3. As direct literature for this specific formula is scarce, we focus on the synthesis of a key structural motif, 2-(4-bromophenyl)-4,5-diphenyl-1H-imidazole, a plausible core for such a molecule. A subsequent, plausible transformation to achieve the target formula, for instance, by introducing a diphenylamino group, is also proposed. This guide offers a practical comparison of methodologies, supported by experimental data, to inform synthetic planning.

Comparison of Synthesis Routes for the Imidazole Core

The most prevalent and versatile method for synthesizing the 2,4,5-triaryl-substituted imidazole core is the Debus-Radziszewski reaction. This one-pot, three-component condensation reaction offers a straightforward approach to this valuable scaffold. Variations of this reaction primarily differ in the choice of catalyst, solvent, and energy source (conventional heating versus microwave irradiation), which can significantly impact reaction time and yield.

ParameterRoute 1: Conventional HeatingRoute 2: Microwave-Assisted Synthesis
Reaction Type Debus-RadziszewskiDebus-Radziszewski
Key Reactants Benzil, 4-Bromobenzaldehyde, Ammonium AcetateBenzil, 4-Bromobenzaldehyde, Ammonium Acetate
Catalyst/Solvent Glacial Acetic AcidGlyoxylic acid (catalyst), solvent-free
Reported Yield ~75%[1]Up to 98%[2]
Reaction Time Several hours (e.g., 5 hours)[3]1-3 minutes[2]
Reaction Temperature RefluxN/A (Microwave irradiation)
Primary Solvent Glacial Acetic AcidNone
Purification Recrystallization from ethanolRecrystallization from ethanol

Proposed Route to this compound: Functionalization of the Imidazole Core

Starting from the synthesized 2-(4-bromophenyl)-4,5-diphenyl-1H-imidazole, the introduction of a diphenylamino group at the C5 position would lead to a molecule with the target formula this compound. Direct C-H amination of imidazoles is an area of active research but can be challenging. A more classical and potentially more reliable, albeit multi-step, approach is proposed here. This involves the initial halogenation of the C5 position, followed by a palladium-catalyzed Buchwald-Hartwig amination.

Detailed Experimental Protocols

Route 2: Microwave-Assisted Synthesis of 2-(4-bromophenyl)-4,5-diphenyl-1H-imidazole

This protocol is adapted from a general procedure for the microwave-assisted synthesis of 2,4,5-triarylimidazoles using a catalytic amount of glyoxylic acid.[2]

Materials:

  • Benzil (1 mmol)

  • 4-Bromobenzaldehyde (1 mmol)

  • Ammonium acetate (2.5 mmol)

  • Glyoxylic acid (5 mol%)

  • Microwave reactor

Procedure:

  • In a microwave-safe reaction vessel, combine benzil (1 mmol), 4-bromobenzaldehyde (1 mmol), ammonium acetate (2.5 mmol), and glyoxylic acid (5 mol%).

  • The mixture is irradiated in a microwave oven, for example, at 800W for 1.5 minutes.[2]

  • Reaction progress should be monitored by thin-layer chromatography (TLC) using a suitable eluent (e.g., petroleum ether: ethyl acetate = 9:1).[2]

  • Upon completion, the reaction mixture is cooled to room temperature.

  • Ice-water (50 ml) is added to the vessel, and the resulting solid precipitate is filtered through a Buchner funnel.[2]

  • The solid is washed with water, dried, and recrystallized from ethanol to yield the pure 2-(4-bromophenyl)-4,5-diphenyl-1H-imidazole.[2]

Synthesis Pathway Diagrams

Synthesis_Pathway benzil Benzil cond1 Route 1: Acetic Acid, Reflux Route 2: Catalyst, Microwave benzil->cond1 bromobenzaldehyde 4-Bromobenzaldehyde bromobenzaldehyde->cond1 nh4oac Ammonium Acetate nh4oac->cond1 intermediate 2-(4-bromophenyl)-4,5-diphenyl-1H-imidazole cond2 Proposed Multi-step Functionalization intermediate->cond2 final_product This compound (e.g., 5-Diphenylamino derivative) cond1->intermediate cond2->final_product

Caption: Overview of the two-stage synthetic strategy.

Detailed_Pathway cluster_0 Synthesis of Intermediate benzil Benzil intermediate 2-(4-bromophenyl)-4,5- diphenyl-1H-imidazole benzil->intermediate Debus-Radziszewski Reaction bromobenzaldehyde 4-Bromobenzaldehyde bromobenzaldehyde->intermediate Debus-Radziszewski Reaction nh4oac Ammonium Acetate nh4oac->intermediate Debus-Radziszewski Reaction halogenated_intermediate 5-Bromo-2-(4-bromophenyl)- 4,5-diphenyl-1H-imidazole intermediate->halogenated_intermediate C5-Halogenation halogenating_agent Halogenating Agent (e.g., NBS) final_product 2-(4-bromophenyl)-N,N-diphenyl- 1H-imidazole-5-amine halogenated_intermediate->final_product Buchwald-Hartwig Amination diphenylamine Diphenylamine pd_catalyst Pd Catalyst/Ligand, Base

Caption: Proposed detailed pathway for this compound synthesis.

References

Reproducibility of Experimental Results for C20H18BrN3 (Dimidium Bromide): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the experimental results for the compound C20H18BrN3, commonly known as Dimidium bromide. The primary focus is to assess the reproducibility of its biological activities by comparing data and methodologies from various studies. Dimidium bromide, a phenanthridinium compound, has been historically utilized as a trypanocidal agent for treating animal African trypanosomiasis and as a fluorescent intercalating agent for nucleic acids. This guide summarizes key quantitative data, details experimental protocols, and visualizes experimental workflows to aid researchers in evaluating the consistency of findings related to this compound.

Trypanocidal Activity of Dimidium Bromide

Dimidium bromide has been a significant compound in veterinary medicine for the treatment of trypanosomiasis in cattle.[1] However, the reproducibility of its efficacy can be influenced by factors such as the Trypanosoma species and strain, the development of drug resistance, and the experimental model used. Below is a compilation of data from various sources.

Table 1: In Vitro Trypanocidal Activity of Dimidium Bromide and Comparator Compounds

CompoundTrypanosome Species/StrainIC50 ValueReference Study
Dimidium bromide (Homidium)Trypanosoma congolenseData not consistently reported[Multiple sources]
Dimidium bromide (Homidium)Trypanosoma vivaxData not consistently reported[Multiple sources]
Dimidium bromide (Homidium)Trypanosoma bruceiData not consistently reported[Multiple sources]
Diminazene aceturateT. congolense IL-30000.066 µg/ml (72h)[2]
Diminazene aceturateT. vivax STIB 7190.076 µg/ml (40h, ex vivo)[2]
Isometamidium chlorideT. congolense IL-30000.0003 µg/ml (72h)[2]
Isometamidium chlorideT. vivax STIB 7190.0008 µg/ml (40h, ex vivo)[2]
PentamidineT. b. brucei 42714.7 ± 4.7 nM[3]
PuromycinT. b. brucei 42761.9 ± 6.8 nM[3]
Experimental Protocol: In Vitro Trypanocidal Activity Assay

This protocol is a generalized procedure based on methodologies described in the literature for assessing the in vitro efficacy of trypanocidal compounds.[4][5][6]

1. Parasite Culture:

  • Bloodstream forms of Trypanosoma species (e.g., T. brucei, T. congolense) are cultured in appropriate media (e.g., HMI-9 for T. brucei) supplemented with fetal calf serum.[3]
  • Parasites are maintained in a humidified incubator at 37°C with 5% CO2.[3]

2. Compound Preparation:

  • A stock solution of Dimidium bromide is prepared in a suitable solvent (e.g., DMSO or sterile distilled water).
  • Serial dilutions of the compound are prepared to achieve the desired final concentrations for the assay.

3. Assay Procedure:

  • Parasites are harvested during the exponential growth phase and their concentration is adjusted.
  • A suspension of parasites is seeded into 96-well microtiter plates.
  • The serially diluted compound is added to the wells.
  • Reference drugs (e.g., diminazene aceturate, pentamidine) and a no-drug control are included.
  • Plates are incubated for a defined period (e.g., 48 or 72 hours).[2]

4. Viability Assessment:

  • After incubation, a viability reagent (e.g., Alamar Blue or a similar resazurin-based solution) is added to each well.[3]
  • The plates are incubated for an additional period to allow for the colorimetric or fluorometric reaction to occur.
  • The absorbance or fluorescence is measured using a microplate reader.

5. Data Analysis:

  • The percentage of inhibition of parasite growth is calculated for each compound concentration relative to the untreated control.

  • The IC50 value (the concentration of the compound that inhibits 50% of parasite growth) is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

    G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis p_culture Parasite Culture (e.g., T. brucei in HMI-9) seeding Seed Parasites in 96-well plates p_culture->seeding c_prep Compound Preparation (Dimidium bromide serial dilutions) treatment Add Compound & Controls c_prep->treatment seeding->treatment incubation Incubate (e.g., 48-72h, 37°C) treatment->incubation viability Assess Viability (e.g., Alamar Blue) incubation->viability readout Measure Signal (Absorbance/Fluorescence) viability->readout calc Calculate IC50 readout->calc

    In Vitro Trypanocidal Assay Workflow

DNA Intercalation and Fluorescence Properties

Dimidium bromide is known to intercalate into DNA, a property it shares with the more commonly used Ethidium bromide. This intercalation leads to a significant enhancement of its fluorescence, making it useful for nucleic acid visualization.[1][7] The reproducibility of experiments involving DNA binding and fluorescence can be compared by examining parameters such as binding constants and fluorescence enhancement.

Table 2: Comparison of Dimidium Bromide and Ethidium Bromide as DNA Intercalating Agents

PropertyDimidium BromideEthidium BromideReference
Binding Mode IntercalationIntercalation[1]
Fluorescence Enhancement upon DNA Binding Significant enhancement~20 to 25-fold enhancement[8]
Binding Constant (K) Data not readily available for direct comparison~10^4 to 10^6 M^-1[9][10]
Excitation Maxima (Bound to DNA) Data not readily available~300 nm, 360 nm[11]
Emission Maximum (Bound to DNA) Data not readily available~590 nm[11]

Note: While the qualitative properties of Dimidium bromide as a DNA intercalator are documented, quantitative data for direct comparison with Ethidium bromide, such as binding constants and fluorescence quantum yields from multiple studies, are scarce. This limits a thorough assessment of the reproducibility of these specific experimental results.

Experimental Protocol: DNA Binding and Fluorescence Measurement

The following is a generalized protocol for characterizing the interaction of an intercalating dye like Dimidium bromide with DNA.

1. Preparation of Solutions:

  • Prepare a stock solution of Dimidium bromide of known concentration.
  • Prepare a stock solution of double-stranded DNA (e.g., calf thymus DNA) in a suitable buffer (e.g., Tris-HCl, NaCl).
  • Determine the concentration of the DNA stock solution spectrophotometrically.

2. Fluorescence Titration:

  • In a quartz cuvette, place a fixed concentration of Dimidium bromide in the buffer.
  • Record the initial fluorescence emission spectrum of the free dye using a spectrofluorometer.
  • Sequentially add small aliquots of the DNA stock solution to the cuvette.
  • After each addition, allow the solution to equilibrate and then record the fluorescence emission spectrum.
  • Correct the fluorescence intensity for the dilution effect.

3. Data Analysis for Binding Constant:

  • Plot the change in fluorescence intensity as a function of the DNA concentration.
  • Use a suitable binding model (e.g., Scatchard plot or non-linear regression analysis) to determine the binding constant (K) and the number of binding sites.[9]

4. Determination of Fluorescence Enhancement:

  • Compare the fluorescence intensity of the dye in the presence of saturating concentrations of DNA to the intensity of the free dye to calculate the fluorescence enhancement factor.

    G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis dye_prep Prepare Dye Solution (Dimidium Bromide) initial_scan Measure Fluorescence of Free Dye dye_prep->initial_scan dna_prep Prepare DNA Solution (e.g., Calf Thymus DNA) titration Titrate with DNA (Sequential Additions) dna_prep->titration initial_scan->titration spectra_acq Record Fluorescence Spectra After Each Addition titration->spectra_acq intensity_plot Plot Fluorescence Change vs. DNA Concentration spectra_acq->intensity_plot binding_model Apply Binding Model (e.g., Scatchard Plot) intensity_plot->binding_model calc_params Calculate Binding Constant (K) & Fluorescence Enhancement binding_model->calc_params

    DNA Intercalation Fluorescence Assay Workflow

Conclusion on Reproducibility

Based on the available literature, a comprehensive assessment of the reproducibility of experimental results for this compound (Dimidium bromide) is challenging due to a lack of standardized reporting and directly comparable studies.

  • Trypanocidal Activity: While Dimidium bromide has a long history of use as a trypanocidal agent, the emergence of drug resistance and its associated toxicity have led to its reduced application in favor of other compounds. The lack of recent, detailed in vitro studies providing standardized data like IC50 values across different Trypanosoma species and strains makes it difficult to quantitatively assess the reproducibility of its efficacy.

  • DNA Intercalation and Fluorescence: The DNA intercalating properties of Dimidium bromide are well-established qualitatively. However, there is a scarcity of publicly available, peer-reviewed studies that provide a robust quantitative comparison of its fluorescence properties (e.g., quantum yield, fluorescence enhancement, binding constants) with other common DNA stains like Ethidium bromide. This data gap prevents a thorough evaluation of the reproducibility of these specific experimental parameters.

For researchers and drug development professionals, this guide highlights the need for further standardized studies to generate a more complete and comparable dataset for Dimidium bromide. Such studies would be invaluable for confirming its biological activity profile and establishing a clearer understanding of the reproducibility of its experimental outcomes.

References

Safety Operating Guide

Navigating the Disposal of C20H18BrN3: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals must handle C20H18BrN3 with caution, assuming it may possess toxic, corrosive, or reactive properties characteristic of many brominated organic compounds.[1] Proper disposal is not merely a procedural step but a critical component of laboratory safety and environmental responsibility.

Waste Management and Disposal Protocols

The disposal of this compound must be managed through a certified hazardous waste program.[2] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2][3] Evaporation of the chemical, even within a fume hood, is also strictly prohibited as a disposal method.[2][4]

Step-by-Step Disposal Procedure:

  • Waste Identification and Segregation:

    • Treat all waste containing this compound as hazardous.[2]

    • Segregate this compound waste from other waste streams to prevent potentially violent reactions with incompatible chemicals, such as easily oxidized substances, alkalis, and reducing agents.[1]

    • Aqueous solutions containing this compound should be collected and treated as hazardous aqueous waste.[1]

    • Solid waste, including contaminated items like gloves, filter paper, and silica gel, must be collected in a designated hazardous solid waste container.[1]

  • Container Management:

    • Use only chemically resistant and compatible containers for waste storage, preferably plastic.[1][5] The container must have a secure, tight-fitting screw cap.[4]

    • Ensure containers are not filled beyond the neck, leaving at least one inch of headroom to allow for expansion.[4]

    • Keep waste containers closed at all times, except when adding waste.[2][4]

  • Labeling:

    • Properly label all waste containers with the words "Hazardous Waste," the full chemical name "this compound," and a clear description of the contents.[6] Do not use abbreviations or chemical formulas alone.[6]

    • Indicate the date when the waste was first added to the container.[2]

  • Storage in a Satellite Accumulation Area (SAA):

    • Store the labeled waste container in a designated SAA, which must be at or near the point of generation.[4][5]

    • The SAA must be inspected weekly for any signs of leakage.[4]

    • Partially filled containers can remain in the SAA for up to one year, provided the accumulation limits are not exceeded.[4] Once a container is full, it must be removed from the SAA within three days.[4]

  • Request for Pickup:

    • Once the waste container is full or ready for disposal, submit a waste collection request to your institution's Environmental Health and Safety (EHS) or equivalent department.[2][5]

Handling and Personal Protective Equipment (PPE)

When handling this compound, the use of appropriate personal protective equipment is mandatory.[1] All handling procedures should be conducted in a well-ventilated area, preferably inside a chemical fume hood.[1]

PPE ComponentSpecificationPurpose
Eye Protection Chemical splash gogglesTo protect from splashes and vapors.[7]
Hand Protection Chemically resistant gloves (e.g., fluorinated rubber for concentrated forms, nitrile or neoprene for aqueous solutions)To prevent skin contact.[7]
Body Protection Laboratory coat, closed-toe shoes, and cotton-based clothingTo protect against accidental spills and splashes.[7]

Experimental Workflow for Safe Disposal

cluster_prep Preparation cluster_collection Collection & Storage cluster_disposal Disposal A Identify this compound Waste Stream (Solid, Liquid, Aqueous) B Select Appropriate, Chemically Resistant Waste Container A->B C Label Container with 'Hazardous Waste' and Chemical Name B->C D Place Waste in Labeled Container in a Designated Satellite Accumulation Area (SAA) C->D E Keep Container Securely Closed Except When Adding Waste D->E F Conduct Weekly Inspections of the SAA for Leaks E->F G Monitor Waste Level in Container F->G H Once Full, Request Pickup from Environmental Health & Safety (EHS) G->H I EHS Collects for Proper Disposal H->I

Caption: Workflow for the safe disposal of this compound waste in a laboratory setting.

Spill and Emergency Procedures

In the event of a spill, the primary response should be to ensure personal safety and then to contain and clean up the spill.

  • Immediate Actions:

    • Alert personnel in the immediate area.

    • If there is a risk of inhalation, evacuate the area and contact EHS.

    • If skin or eye contact occurs, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[7] Remove any contaminated clothing.[7]

  • Spill Cleanup:

    • For small spills (<1 liter), and only if trained to do so, use an appropriate absorbent material to contain the spill.[7]

    • Wear the appropriate PPE during cleanup.

    • Collect the absorbent material and place it in a sealed, labeled hazardous waste container.

    • Decontaminate the spill area.[1]

In the absence of specific data for this compound, a conservative approach that prioritizes safety is essential. Always consult your institution's specific chemical hygiene plan and EHS guidelines for detailed procedures.

References

Essential Safety and Operational Guidance for Handling C20H18BrN3

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety protocols and logistical plans for the handling and disposal of C20H18BrN3. The following procedural guidance is designed to ensure the safety of researchers, scientists, and drug development professionals. Given that this compound is a brominated organic compound, it is prudent to handle it with care, assuming it may possess toxic, corrosive, or reactive properties.[1]

Personal Protective Equipment (PPE)

The primary line of defense when handling this compound is the correct and consistent use of Personal Protective Equipment (PPE). A multi-layered approach to PPE is recommended to minimize exposure through inhalation, dermal contact, and eye contact.

Recommended PPE for Handling this compound

PPE CategoryItemSpecificationRationale
Eye and Face Protection Safety Goggles and Face ShieldANSI Z87.1 certifiedGoggles protect against splashes, while a face shield offers a broader range of protection for the entire face.[2][3]
Hand Protection Double Nitrile GlovesPowder-free, with long cuffsDouble gloving provides an additional barrier against chemical permeation.[2] Powder-free gloves are recommended to avoid contamination of the work area.[2] Long cuffs should be placed over the gown's cuffs.[2]
Body Protection Chemical-Resistant Lab Coat or GownDisposable, with long sleeves and cuffsProtects skin and personal clothing from contamination.[3][4]
Respiratory Protection N95 or N100 RespiratorNIOSH-approvedFor handling the powdered form of the compound to prevent inhalation of airborne particles.[2][4] For large spills or when generating aerosols, a chemical cartridge-type respirator may be necessary.[2]
Foot Protection Closed-toe ShoesChemical-resistant with non-slip solesProtects feet from spills and potential slips from powder on the floor.[4]

Operational Plan for Handling this compound

Adherence to a strict operational workflow is critical to maintaining a safe laboratory environment.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) A->B C Prepare a clean and designated workspace B->C D Weigh and handle this compound in a fume hood C->D E Prepare solutions or mixtures D->E F Decontaminate workspace and equipment E->F G Segregate and label waste F->G H Dispose of waste in designated containers G->H I Doff and dispose of PPE H->I

A workflow for the safe handling and disposal of this compound.

Step-by-Step Handling Protocol:

  • Preparation :

    • Thoroughly review the Safety Data Sheet (SDS) for this compound. If an SDS is not available, treat the compound as hazardous.

    • Put on all required PPE as outlined in the table above.

    • Prepare a designated and clean workspace, preferably within a chemical fume hood.

  • Handling :

    • When weighing or transferring the solid compound, perform these actions within a fume hood to minimize inhalation of any dust.

    • Use appropriate tools (e.g., spatulas, weighing paper) to handle the compound.

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling :

    • After handling is complete, decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Carefully segregate all waste generated.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.[1]

Waste Segregation and Disposal Procedures

Waste TypeDisposal ContainerDisposal Procedure
Solid this compound Waste Labeled "Halogenated Organic Solid Waste"Collect all excess solid compound and contaminated disposable lab supplies (e.g., weighing paper, gloves) in this container.[1]
Liquid Waste (Solutions containing this compound) Labeled "Halogenated Organic Liquid Waste"Aqueous and organic solutions containing the compound should be collected separately from non-halogenated waste.[1]
Contaminated PPE Labeled "Hazardous Waste"All used PPE, including gloves, gowns, and respirator cartridges, should be disposed of as hazardous waste.[1]

Disposal Workflow

cluster_waste_generation Waste Generation cluster_segregation Segregation cluster_disposal_path Final Disposal A Solid Waste (this compound, contaminated items) D Halogenated Organic Solid Waste Container A->D B Liquid Waste (Solutions with this compound) E Halogenated Organic Liquid Waste Container B->E C Used Personal Protective Equipment F Hazardous Waste Container for PPE C->F G Collection by licensed hazardous waste facility D->G E->G F->G H Incineration with emission control G->H

A logical flow for the proper disposal of this compound waste.

Key Disposal Considerations:

  • Do Not Mix : Never mix halogenated organic waste with non-halogenated waste.[1]

  • Labeling : All waste containers must be clearly labeled with "Hazardous Waste" and the specific type of waste (e.g., "Halogenated Organic Waste").[1]

  • Spills : In the event of a minor spill, alert others in the area.[1] Use an appropriate absorbent material, and collect it into a labeled hazardous waste container.[1] For larger spills, evacuate the area and follow your institution's emergency procedures.

  • Decontamination : Small spills can be treated with sodium thiosulfate before absorption.[1]

  • Final Disposal : All waste must be disposed of through a licensed hazardous waste management company, likely via incineration with appropriate emission controls to handle halogenated compounds.[5]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
C20H18BrN3
Reactant of Route 2
C20H18BrN3

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.